CbzNH-PEG3-CH2CH2NH2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
benzyl N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O5/c17-6-8-20-10-12-22-13-11-21-9-7-18-16(19)23-14-15-4-2-1-3-5-15/h1-5H,6-14,17H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKGORDLYOYIQQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCOCCOCCOCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Navigating the Stability of CbzNH-PEG3-CH2CH2NH2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for CbzNH-PEG3-CH2CH2NH2, a heterobifunctional linker critical in bioconjugation, drug delivery, and peptide synthesis. Understanding the stability profile of this reagent is paramount for ensuring the reproducibility of experimental results and the quality of final products. This document synthesizes available data on the chemical properties of its constituent parts—the carbobenzyloxy (Cbz) protecting group and the polyethylene glycol (PEG) linker—to provide a thorough understanding of its handling and storage requirements.
Core Concepts: Structural and Chemical Properties
This compound is comprised of a Cbz-protected amine, a hydrophilic three-unit PEG spacer, and a terminal primary amine. This structure imparts both hydrophilicity and specific reactivity, making it a versatile tool in the laboratory. The stability of the molecule is primarily dictated by the chemical lability of the carbamate linkage in the Cbz group and the ether linkages within the PEG chain.
The Cbz group is a well-established protecting group for amines, known for its general stability under a range of conditions.[1] It is resistant to basic and most aqueous acidic conditions.[2] However, it is susceptible to cleavage by strong acids and can be readily removed by catalytic hydrogenation.[3] The PEG linker enhances aqueous solubility and is generally stable, though the ether bonds can be susceptible to oxidation.
Recommended Storage and Handling
To ensure the integrity of this compound, it is crucial to adhere to appropriate storage and handling protocols. The following table summarizes the recommended storage conditions from various suppliers.
| Parameter | Recommended Condition | Source(s) |
| Temperature (Long-term) | -20°C | [4] |
| Temperature (Short-term) | 4°C | [5] |
| In Solvent (-80°C) | Stable for up to 6 months | |
| In Solvent (-20°C) | Stable for up to 1 month | |
| Atmosphere | Store in a dry environment | |
| Light | Protect from light | |
| Handling | Use personal protective equipment and handle in a well-ventilated area. |
A general workflow for the proper handling and storage of this compound is depicted below.
Stability Profile and Potential Degradation Pathways
Hydrolytic Stability: The carbamate linkage of the Cbz group is generally more stable to hydrolysis than an ester linkage. It is expected to be stable in neutral and mildly acidic aqueous solutions. However, under strongly basic conditions (pH > 10), the carbamate can undergo hydrolysis to release benzyl alcohol, carbon dioxide, and the free amine.
Oxidative Stability: The PEG component of the molecule is susceptible to oxidation, particularly in the presence of trace metal ions and oxygen. This can lead to chain cleavage and the formation of various degradation products, including aldehydes and carboxylic acids. To mitigate this, storage in a tightly sealed container and the use of de-gassed solvents for preparing solutions is recommended.
Thermal Stability: While specific data is unavailable for this molecule, PEG linkers can be susceptible to thermal degradation at elevated temperatures. Adherence to the recommended storage temperature of -20°C is critical to prevent thermal decomposition.
The potential degradation pathways for this compound are illustrated in the following diagram.
Experimental Protocols for Stability Assessment
For researchers wishing to perform their own stability studies, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions to identify potential degradation products and pathways.
Objective: To assess the stability of this compound under various stress conditions (hydrolytic, oxidative, and thermal) and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H2O2)
-
Analytical balance
-
pH meter
-
HPLC system with a suitable detector (e.g., CAD, ELSD, or MS)
-
Temperature-controlled oven and water bath
General Protocol for Forced Degradation:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or water) at a known concentration (e.g., 1 mg/mL).
-
Acidic Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
At specified time points, withdraw samples, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for analysis.
-
-
Basic Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
At specified time points, withdraw samples, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H2O2.
-
Incubate at room temperature for a defined period (e.g., 24 hours).
-
At specified time points, withdraw samples and dilute with mobile phase for analysis.
-
-
Thermal Degradation (in Solution):
-
Incubate an aliquot of the stock solution in a sealed vial at an elevated temperature (e.g., 70°C) for a defined period (e.g., 48 hours).
-
At specified time points, withdraw samples and dilute with mobile phase for analysis.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid this compound in a vial and heat in an oven at a set temperature (e.g., 70°C) for a defined period (e.g., 48 hours).
-
At specified time points, dissolve a known amount of the solid in a suitable solvent and analyze.
-
-
Analytical Method:
-
Develop a stability-indicating HPLC method capable of separating the parent compound from its degradation products. A reversed-phase column (e.g., C18) with a gradient elution of water and acetonitrile (both with a suitable modifier like 0.1% formic acid) is a common starting point.
-
Detection methods such as Charged Aerosol Detection (CAD), Evaporative Light Scattering Detection (ELSD), or Mass Spectrometry (MS) are recommended due to the lack of a strong chromophore in the PEG chain.
-
The workflow for a typical forced degradation study is outlined below.
Conclusion
This compound is a valuable reagent whose stability is critical for its successful application. While direct quantitative stability data is limited, an understanding of the chemical properties of the Cbz and PEG moieties allows for informed decisions regarding its storage and handling. Adherence to the recommended storage conditions of -20°C in a dry, dark environment is essential. For applications requiring the utmost certainty in reagent quality, performing in-house stability studies using the outlined forced degradation protocol is recommended. This will ensure the integrity of the reagent and the reliability of the resulting experimental data.
References
An In-depth Technical Guide to the Amine-PEG3-Cbz Protecting Group Strategy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Amine-PEG3-Cbz protecting group strategy, a cornerstone in modern bioconjugation and drug development. The strategic use of the carboxybenzyl (Cbz) group to protect an amine, linked via a polyethylene glycol (PEG) spacer, offers a versatile and powerful tool for the synthesis of complex biomolecules, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This document outlines the core principles, experimental protocols, and applications of this important chemical strategy.
Core Concepts
The Amine-PEG3-Cbz linker is a heterobifunctional molecule designed for the controlled and sequential conjugation of different molecular entities.[1][2] Its structure comprises three key components:
-
A primary amine (-NH2): This functional group serves as a nucleophile, readily reacting with electrophiles such as activated esters, carboxylic acids, and isothiocyanates to form stable covalent bonds.[3]
-
A triethylene glycol spacer (-PEG3-): The PEG linker enhances the aqueous solubility and biocompatibility of the resulting conjugate.[1] It also provides a flexible spacer arm, which can be crucial for maintaining the biological activity of the conjugated molecules by minimizing steric hindrance.
-
A carboxybenzyl-protected amine (-NH-Cbz): The Cbz group is a robust protecting group for the second amine, stable under a variety of reaction conditions, including those used for modifying the primary amine.[4] This orthogonality is key to the linker's utility, allowing for the selective deprotection and subsequent reaction of the second amine.
The strategic advantage of this linker lies in its ability to facilitate a two-step conjugation process. First, a molecule of interest can be attached to the free primary amine. Following this, the Cbz group is removed to expose the second amine, which can then be conjugated to another molecule.
The Chemistry of Protection and Deprotection
The utility of the Amine-PEG3-Cbz strategy hinges on the reliable protection of the amine by the Cbz group and its efficient removal under specific and mild conditions.
N-Cbz Protection
The protection of an amine with a Cbz group is typically achieved by reacting the amine with benzyl chloroformate (Cbz-Cl) in the presence of a base. The base neutralizes the hydrochloric acid byproduct of the reaction. The use of polyethylene glycol (PEG) as a reaction medium has been shown to be an environmentally friendly and efficient approach for this transformation.
N-Cbz Deprotection
The Cbz group is most commonly removed by catalytic hydrogenolysis. This method involves the use of a palladium catalyst (e.g., Pd/C) and a hydrogen source (e.g., H2 gas). The reaction is clean and efficient, yielding the free amine, toluene, and carbon dioxide as byproducts.
Alternatively, the Cbz group can be removed under acidic conditions, for example, by using a solution of HBr in acetic acid or with Lewis acids. This method is useful when the molecule contains other functional groups that are sensitive to hydrogenation.
Quantitative Data Summary
The following tables summarize typical quantitative data for the protection and deprotection of amines using the Cbz strategy, based on literature reports for similar compounds.
Table 1: N-Cbz Protection of Amines in the Presence of PEG
| Amine Substrate | Reaction Time (minutes) | Yield (%) | Reference |
| Aniline | 5 | 95 | |
| p-Toluidine | 10 | 94 | |
| p-Anisidine | 10 | 96 | |
| Benzylamine | 2 | 98 | |
| Cyclohexylamine | 2 | 97 |
Conditions: Amine (1 mmol), Cbz-Cl (1 mmol), PEG-400 (0.5 mL), room temperature.
Table 2: Comparison of Cbz Deprotection Methods
| Deprotection Method | Catalyst/Reagent | Solvent | Temperature (°C) | Typical Reaction Time (hours) | Typical Yield (%) | Reference |
| Catalytic Hydrogenolysis | 10% Pd/C | Methanol | Room Temperature | 1-4 | >95 | |
| Acidolysis | 33% HBr in Acetic Acid | Acetic Acid | Room Temperature | 1-2 | >90 | |
| Lewis Acid | AlCl3/Anisole | Dichloromethane | 0 to Room Temperature | 0.5-2 | >90 | |
| Transfer Hydrogenolysis | 10% Pd/C, Cyclohexene | Ethanol | Reflux | 2-8 | >95 |
Experimental Protocols
General Protocol for N-Cbz Protection of an Amine-PEG3-NH2 Linker
Materials:
-
Amine-PEG3-amine
-
Benzyl chloroformate (Cbz-Cl)
-
Polyethylene glycol 400 (PEG-400)
-
Sodium bicarbonate (NaHCO3), saturated aqueous solution
-
Diethyl ether
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
To a stirred solution of Amine-PEG3-amine (1 mmol) in PEG-400 (0.5 mL), add benzyl chloroformate (1 mmol) dropwise at room temperature.
-
Stir the reaction mixture for the appropriate time (typically 5-15 minutes, monitor by TLC).
-
Upon completion, add diethyl ether (20 mL) to the reaction mixture.
-
Separate the organic phase and wash it with a saturated aqueous solution of NaHCO3 (5 mL).
-
Dry the organic phase over anhydrous Na2SO4, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain the Cbz-NH-PEG3-NH2 product.
General Protocol for Catalytic Hydrogenolysis of Cbz-NH-PEG3-Linker
Materials:
-
Cbz-NH-PEG3-Linker (e.g., attached to a molecule of interest)
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H2) balloon or hydrogenator
-
Inert gas (Nitrogen or Argon)
-
Celite for filtration
Procedure:
-
Dissolve the Cbz-protected compound (1 mmol) in methanol in a round-bottom flask.
-
Carefully add 10% Pd/C catalyst (typically 10 mol% of the substrate).
-
Purge the flask with an inert gas.
-
Introduce hydrogen gas via a balloon or by connecting to a hydrogenator.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS (typically complete within 1-4 hours).
-
Upon completion, carefully purge the flask with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine.
Visualization of Workflows
Chemical Reactions
The following diagrams illustrate the protection and deprotection reactions.
Caption: Cbz protection of a diamine-PEG3 linker.
Caption: Cbz deprotection via catalytic hydrogenolysis.
Experimental Workflow for Antibody-Drug Conjugation
The Amine-PEG3-Cbz linker is instrumental in the synthesis of ADCs. The following workflow illustrates its application.
Caption: Workflow for ADC synthesis using an Amine-PEG3-Cbz linker.
Conclusion
The Amine-PEG3-Cbz protecting group strategy represents a sophisticated and highly effective method for the construction of complex bioconjugates. The orthogonality of the Cbz group, combined with the beneficial properties of the PEG spacer, provides researchers and drug developers with a powerful tool for the precise and sequential assembly of molecules. The experimental protocols and quantitative data presented in this guide offer a solid foundation for the successful implementation of this strategy in the laboratory. As the demand for targeted therapeutics and complex biomaterials continues to grow, the importance of reliable and versatile linker technologies like the Amine-PEG3-Cbz system will undoubtedly increase.
References
An In-depth Technical Guide to Cbz-Protected Amine PEG Linkers for PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1] These heterobifunctional molecules consist of a ligand that binds to the POI and another that recruits an E3 ubiquitin ligase, connected by a chemical linker. The linker is a critical component that significantly influences the PROTAC's efficacy, solubility, and cell permeability. Among the various linker types, polyethylene glycol (PEG) linkers are frequently employed due to their ability to enhance solubility and provide tunable lengths.
This technical guide focuses on the use of Carboxybenzyl (Cbz)-protected amine PEG linkers in the synthesis of PROTACs. The Cbz group serves as a robust protecting group for the amine functionality, allowing for sequential and controlled conjugation of the linker to the E3 ligase ligand and the POI ligand. This guide provides a comprehensive overview of the synthesis, application, and impact of these linkers, complete with detailed experimental protocols, quantitative data, and visual diagrams to aid researchers in the design and development of next-generation protein degraders.
The Role of Cbz-Protected Amine PEG Linkers
The strategic incorporation of a Cbz-protected amine within a PEG linker offers several advantages in PROTAC synthesis:
-
Orthogonal Protection: The Cbz group is stable under a variety of reaction conditions, allowing for selective deprotection without affecting other sensitive functional groups within the PROTAC molecule. This orthogonality is crucial for a modular and controlled synthetic strategy.
-
Enhanced Solubility: The PEG component of the linker improves the aqueous solubility of the often large and hydrophobic PROTAC molecule, which is a common challenge in PROTAC development.[2]
-
Tunable Length: Cbz-protected amine PEG linkers are commercially available in various PEG lengths (e.g., PEG1, PEG3, PEG8, PEG15, PEG36).[3][4] This allows for the systematic optimization of the linker length, a critical parameter that dictates the formation of a stable and productive ternary complex between the POI, PROTAC, and E3 ligase.[2]
-
Controlled Synthesis: The Cbz protecting group allows for a stepwise assembly of the PROTAC. Typically, the carboxylic acid end of the Cbz-NH-PEG-COOH linker is first coupled to an amine-functionalized E3 ligase ligand. Subsequently, the Cbz group is removed to reveal a free amine, which is then coupled to a carboxylic acid-functionalized POI ligand.
Data Presentation: Impact of PEG Linker Length on PROTAC Efficacy
The length of the PEG linker is a critical determinant of a PROTAC's degradation efficiency, which is often quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The optimal linker length is target-dependent and must be empirically determined. Below are tables summarizing the impact of linker length on the degradation of various target proteins.
| Target Protein | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| TBK1 | Alkyl/Ether | < 12 | No degradation | - |
| TBK1 | Alkyl/Ether | 21 | 3 | 96 |
| TBK1 | Alkyl/Ether | 29 | 292 | 76 |
| Target Protein | Linker Type | Linker Length (atoms) | Degradation Efficacy |
| ERα | PEG | 12 | Effective |
| ERα | PEG | 16 | More Potent |
| PROTAC | Target Protein | Degradation in 22Rv1 cells (at 3 µM) |
| Parent PROTAC 54 | AR | Exhibited degradation |
| Rigid (Disubstituted Phenyl) PROTACs 55-57 | AR | No degradation |
| Linker Composition | Target Protein | Degradation in HEK293T cells |
| Nine-atom alkyl chain | CRBN | Concentration-dependent decrease |
| Three PEG units | CRBN | Weak degradation |
Experimental Protocols
Protocol 1: Synthesis of Cbz-NH-(PEG)n-COOH Linker
This protocol describes the protection of the amine group of an amino-PEG-carboxylic acid with a Cbz group.
Reagents and Materials:
-
NH2-(PEG)n-COOH (1.0 eq)
-
Benzyl chloroformate (Cbz-Cl) (1.1 eq)
-
Sodium bicarbonate (NaHCO3) (3.0 eq)
-
Dioxane and Water
-
Diethyl ether
-
Magnesium sulfate (MgSO4)
Procedure:
-
Dissolve NH2-(PEG)n-COOH in a 1:1 mixture of dioxane and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium bicarbonate to the solution, followed by the dropwise addition of benzyl chloroformate.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Acidify the reaction mixture to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over MgSO4, filter, and concentrate under reduced pressure to yield the Cbz-NH-(PEG)n-COOH linker.
Protocol 2: Synthesis of an Amide-Linked PROTAC using a Cbz-Protected Linker
This protocol outlines the sequential coupling of the Cbz-protected linker to an E3 ligase ligand (pomalidomide) and a POI ligand.
Step 1: Coupling of Cbz-NH-(PEG)n-COOH to Pomalidomide
-
Reagents and Materials:
-
Cbz-NH-(PEG)n-COOH (1.0 eq)
-
4-aminopomalidomide (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
-
Procedure:
-
Dissolve Cbz-NH-(PEG)n-COOH in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add 4-aminopomalidomide to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the Cbz-protected pomalidomide-linker intermediate.
-
Step 2: Cbz Deprotection by Hydrogenolysis
-
Reagents and Materials:
-
Cbz-protected pomalidomide-linker intermediate (1.0 eq)
-
Palladium on carbon (10% Pd/C) (catalytic amount)
-
Methanol
-
Hydrogen gas (H2)
-
-
Procedure:
-
Dissolve the Cbz-protected intermediate in methanol.
-
Add Pd/C to the solution.
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-16 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the deprotected pomalidomide-linker-amine, which is often used in the next step without further purification.
-
Step 3: Coupling of Pomalidomide-Linker-Amine to POI Ligand
-
Reagents and Materials:
-
Deprotected pomalidomide-linker-amine (1.0 eq)
-
POI-COOH (e.g., a BRD4 inhibitor with a carboxylic acid handle) (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
-
Procedure:
-
Follow the procedure outlined in Step 1, using the deprotected pomalidomide-linker-amine and the POI-COOH as the coupling partners.
-
Purify the final PROTAC by preparative HPLC to obtain the desired product.
-
Mandatory Visualization
PROTAC Synthesis Workflow
Caption: A typical workflow for the synthesis of a PROTAC using a Cbz-protected amine PEG linker.
PROTAC Mechanism of Action
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
BTK Signaling Pathway Inhibition by a PROTAC
Bruton's tyrosine kinase (BTK) is a key component of the B-cell receptor (BCR) signaling pathway, and its inhibition is a therapeutic strategy for B-cell malignancies. PROTACs have been developed to target BTK for degradation, thereby inhibiting downstream signaling.
Caption: Inhibition of the BCR signaling pathway via BTK degradation by a PROTAC.
Conclusion
Cbz-protected amine PEG linkers are valuable tools in the synthesis of PROTACs, offering a combination of orthogonal protection, enhanced solubility, and tunable length. The systematic optimization of the PEG linker length is crucial for achieving potent and selective protein degradation. The detailed protocols and diagrams provided in this guide offer a framework for the rational design, synthesis, and evaluation of novel PROTACs, empowering researchers to advance the field of targeted protein degradation.
References
- 1. A "Click Chemistry Platform" for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Proteolysis Targeting Chimeras for BTK Efficiently Inhibit B-Cell Receptor Signaling and Can Overcome Ibrutinib Resistance in CLL Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Navigating the Chemical Landscape of Cbz-PEG3-amine: A Technical Guide to Safe Handling and Application
For Researchers, Scientists, and Drug Development Professionals
Core Safety and Handling Protocols
Given the absence of a dedicated SDS for Cbz-PEG3-amine, a conservative approach to handling is paramount. The following guidelines are extrapolated from safety data for similar amine- and Cbz-protected PEG compounds.
1.1. Hazard Identification and Precautionary Measures
Cbz-PEG3-amine and its analogues are generally considered hazardous materials. The primary routes of exposure are inhalation, ingestion, and skin/eye contact.
-
Hazard Statements: Based on related compounds, Cbz-PEG3-amine may cause skin irritation, serious eye irritation, and respiratory tract irritation[1].
-
Precautionary Statements:
-
Prevention: Wear protective gloves, eye/face protection, and appropriate laboratory attire. Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling[1][2][3].
-
Response:
-
If Inhaled: Remove the individual to fresh air and keep them in a position comfortable for breathing. Seek medical attention if symptoms occur[2].
-
If on Skin: Wash with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical attention.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.
-
If Swallowed: Rinse mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Seek medical attention.
-
-
Storage: Store in a cool, dry, and dark place. Recommended storage temperatures are between -20°C and 4°C for long-term stability. Keep the container tightly sealed to prevent moisture ingress.
-
Disposal: Dispose of contents and container in accordance with all local, regional, national, and international regulations.
-
1.2. Physical and Chemical Properties
The following table summarizes the known and theoretical properties of Cbz-PEG3-amine and its closely related acid derivative.
| Property | Cbz-NH-PEG3-CH2CH2NH2 (Amine) | Cbz-N-amido-PEG3-acid (Acid) |
| Synonyms | CBZ-PEG3-amine | Cbz-N-amido-PEG3-COOH, CBZ-NH-PEG3-Propionic acid |
| Molecular Formula | C16H26N2O5 | C17H25NO7 |
| Molecular Weight | 326.39 g/mol | 355.38 g/mol |
| Appearance | White Powder | Not specified |
| Purity | >95% | ≥95% |
| Solubility | Soluble in DMSO | Soluble in DMSO |
| Storage Conditions | -18°C for long-term storage, avoid light | -20°C for long-term storage |
Experimental Protocols and Methodologies
Cbz-PEG3-amine is a versatile linker due to its orthogonal protecting groups: a Cbz-protected amine and a free terminal amine. This allows for sequential conjugation reactions. The following protocols are representative of the common applications of such linkers.
2.1. General Bioconjugation Workflow
The primary utility of a Cbz-protected PEG amine linker is in multi-step conjugation processes. First, the free amine is reacted, and then the Cbz group is removed to reveal a second amine for a subsequent reaction.
Caption: General workflow for sequential bioconjugation using a Cbz-protected amine linker.
2.2. Protocol for Amide Bond Formation with the Free Amine
This protocol details the coupling of the primary amine of Cbz-PEG3-amine to a carboxylic acid-containing molecule.
Materials:
-
Cbz-PEG3-amine
-
Carboxylic acid-containing molecule
-
Coupling reagents: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide)
-
Anhydrous, amine-free solvent (e.g., DMF or DMSO)
-
Reaction buffer (e.g., PBS, pH 7.2-7.5)
Methodology:
-
Activation of Carboxylic Acid:
-
Dissolve the carboxylic acid-containing molecule in anhydrous DMF or DMSO.
-
Add 1.5 equivalents of EDC and 1.5 equivalents of NHS.
-
Incubate at room temperature for 15-30 minutes to form the NHS-ester.
-
-
Conjugation Reaction:
-
Dissolve Cbz-PEG3-amine in the reaction buffer.
-
Add the activated NHS-ester solution to the Cbz-PEG3-amine solution. A 1.5 to 10-fold molar excess of the amine over the carboxylic acid is recommended.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Purification:
-
Purify the resulting conjugate using an appropriate method such as dialysis, size-exclusion chromatography (SEC), or reverse-phase high-performance liquid chromatography (RP-HPLC).
-
2.3. Protocol for Cbz Deprotection
The removal of the Cbz (carboxybenzyl) protecting group is a critical step to unmask the second amine for further functionalization. Hydrogenolysis is a common and effective method.
Materials:
-
Cbz-protected conjugate
-
Palladium on carbon (Pd/C) catalyst (5-10%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H2) source (e.g., balloon or hydrogenation apparatus)
-
Inert gas (e.g., Argon or Nitrogen)
-
Celite for filtration
Methodology:
-
Reaction Setup:
-
Dissolve the Cbz-protected conjugate in MeOH or EtOH in a round-bottom flask.
-
Carefully add the Pd/C catalyst to the solution (typically 10-20% by weight of the substrate).
-
Purge the flask with an inert gas.
-
-
Hydrogenation:
-
Introduce hydrogen gas into the reaction vessel.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-16 hours).
-
-
Work-up and Purification:
-
Carefully purge the reaction vessel with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine conjugate.
-
Caption: Step-by-step workflow for the deprotection of a Cbz-protected amine using hydrogenolysis.
Applications in Drug Development and Research
The unique properties of Cbz-PEG3-amine make it a valuable tool in several advanced applications:
-
Antibody-Drug Conjugates (ADCs): The linker can be used to attach a cytotoxic drug to a monoclonal antibody, enabling targeted delivery to cancer cells.
-
PROteolysis TArgeting Chimeras (PROTACs): Cbz-PEG3-amine can serve as a component of the linker connecting a target-binding ligand and an E3 ligase-binding ligand in a PROTAC molecule.
-
Peptide and Peptidomimetic Synthesis: The bifunctional nature of the linker allows for the controlled, stepwise construction of peptide chains or the attachment of other molecular entities.
-
Nanoparticle Functionalization: The linker can be used to modify the surface of nanoparticles to improve their biocompatibility, stability, and circulation time in biological systems.
Reactivity and Stability
-
Reactivity: The primary amine is nucleophilic and readily reacts with activated carboxylic acids (e.g., NHS esters) to form stable amide bonds. The Cbz-protected amine is stable under these conditions. The Cbz group can be removed under specific conditions, such as hydrogenolysis or strong acidic conditions.
-
Stability: The compound is stable under recommended storage conditions. Avoid strong oxidizing agents and exposure to moisture.
This guide provides a foundational understanding of the safety, handling, and application of Cbz-PEG3-amine. Researchers should always consult available safety data for related compounds and perform a thorough risk assessment before use. The provided protocols offer a starting point for experimental design and should be optimized for specific applications.
References
An In-depth Technical Guide to CbzNH-PEG3-CH2CH2NH2: Synthesis, Characterization, and Applications in Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
CbzNH-PEG3-CH2CH2NH2, with the IUPAC name benzyl N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]carbamate, is a heterobifunctional linker molecule widely utilized in the fields of bioconjugation, drug delivery, and peptide synthesis. Its structure incorporates a carbobenzyloxy (Cbz) protected amine, a hydrophilic triethylene glycol (PEG3) spacer, and a terminal primary amine. This unique combination of functional groups allows for selective and sequential conjugation to various molecules of interest, making it a valuable tool in the development of complex biomolecular architectures such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
The Cbz group provides a stable protecting group for one of the terminal amines, which can be selectively removed under specific conditions, typically hydrogenolysis or strong acidic conditions. The free terminal amine is readily available for conjugation with carboxylic acids, activated esters, or other electrophilic groups. The PEG3 spacer enhances the hydrophilicity of the molecule, which can improve the solubility and pharmacokinetic properties of the resulting conjugates.
This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, a general synthesis protocol, characterization data, and detailed methodologies for its application in bioconjugation and drug development.
Physicochemical and Characterization Data
A summary of the key physicochemical and characterization data for this compound is presented in the tables below. This information is crucial for its handling, characterization, and use in experimental settings.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 863973-20-0 | |
| Molecular Formula | C₁₆H₂₆N₂O₅ | |
| Molecular Weight | 326.39 g/mol | |
| Appearance | Pale yellow oily liquid | |
| Boiling Point | 477.1 ± 45.0 °C (at 760 mmHg) | |
| Density | 1.1 ± 0.1 g/cm³ | |
| Purity | ≥95% | |
| Solubility | Soluble in water, DMSO, and dichloromethane |
Table 2: Spectroscopic Characterization Data
| Technique | Characteristic Signals | Source |
| ¹H NMR | δ 7.3–7.4 ppm (aromatic protons), δ 5.1 ppm (benzyl CH₂) | |
| ¹³C NMR | Signals corresponding to the PEG backbone and Cbz-protected amine are expected. | |
| Mass Spectrometry | Validates the molecular weight (326.39 g/mol ) and isotopic distribution. | |
| FT-IR Spectroscopy | ~3300 cm⁻¹ (N-H stretch), ~1700 cm⁻¹ (C=O stretch of carbamate) |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically a multi-step process. The following is a generalized protocol based on common organic synthesis techniques for similar molecules.
Materials:
-
Triethylene glycol
-
Thionyl chloride or methanesulfonyl chloride
-
Sodium azide
-
Lithium aluminum hydride or other reducing agent
-
Benzyl chloroformate (Cbz-Cl)
-
A suitable base (e.g., triethylamine, diisopropylethylamine)
-
Anhydrous solvents (e.g., dichloromethane, tetrahydrofuran, diethyl ether)
-
Silica gel for column chromatography
Procedure:
-
Dichlorination/Dimesylation of Triethylene Glycol: React triethylene glycol with an excess of thionyl chloride or methanesulfonyl chloride in an anhydrous solvent like dichloromethane at 0 °C to room temperature to convert both hydroxyl groups into good leaving groups.
-
Diazidation: The resulting dichloro or dimesyl intermediate is then reacted with an excess of sodium azide in a polar aprotic solvent like DMF at elevated temperature to yield the corresponding diazide.
-
Selective Reduction: One of the azide groups is selectively reduced to a primary amine. This can be a challenging step and may require careful control of reaction conditions and stoichiometry of the reducing agent (e.g., using a milder reducing agent or a controlled amount of a stronger one like LiAlH₄).
-
Cbz Protection: The resulting amino-azido-PEG3 intermediate is reacted with benzyl chloroformate (Cbz-Cl) in the presence of a base (e.g., triethylamine) in a solvent like dichloromethane to protect the primary amine.
-
Final Reduction: The remaining azide group is then reduced to a primary amine using a suitable reducing agent (e.g., catalytic hydrogenation with Pd/C or reduction with LiAlH₄).
-
Purification: The final product, this compound, is purified by silica gel column chromatography to achieve high purity (≥95%).
Bioconjugation to a Protein via Amide Bond Formation
The terminal primary amine of this compound can be readily conjugated to a carboxylic acid group on a target protein using a carbodiimide coupling agent.
Materials:
-
Protein with accessible carboxylic acid groups (e.g., on aspartic or glutamic acid residues)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Reaction Buffer (e.g., MES buffer, pH 6.0)
-
Quenching solution (e.g., hydroxylamine)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer.
-
Activation of Carboxylic Acids: Add a molar excess of EDC and NHS to the protein solution and incubate at room temperature for 15-30 minutes to activate the carboxylic acid groups.
-
Conjugation: Add a molar excess of this compound to the activated protein solution. The reaction is typically allowed to proceed for 2 hours at room temperature or overnight at 4 °C.
-
Quenching: Quench the reaction by adding a quenching solution to remove unreacted NHS esters.
-
Purification: Purify the resulting protein-PEG conjugate using size-exclusion chromatography to remove excess linker and other reagents.
Use in Solid-Phase Peptide Synthesis (SPPS)
The Cbz-protected amine of this compound can be used as a starting point for peptide synthesis on a solid support.
Materials:
-
Solid-phase synthesis resin (e.g., Rink amide resin)
-
This compound
-
Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU, HOBt, DIC)
-
Deprotection reagent (20% piperidine in DMF)
-
Cleavage cocktail (e.g., TFA/TIS/water)
Procedure:
-
Resin Loading: The free amine of this compound is first coupled to the resin.
-
Cbz Deprotection: The Cbz group is removed by hydrogenolysis (e.g., H₂ gas with a palladium catalyst) to expose the primary amine for peptide chain elongation.
-
Peptide Synthesis: Standard Fmoc-based solid-phase peptide synthesis is then carried out by sequential coupling of Fmoc-protected amino acids and deprotection of the Fmoc group.
-
Cleavage and Deprotection: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail.
-
Purification: The crude peptide is purified by reverse-phase HPLC.
Visualizations: Workflows and Logical Relationships
The following diagrams illustrate the general workflows for the synthesis and application of this compound.
Caption: A generalized workflow for the multi-step synthesis of this compound.
Caption: A logical workflow for the bioconjugation of this compound to a target molecule.
Caption: A simplified signaling pathway illustrating the mechanism of action for a PROTAC molecule.
Conclusion
This compound is a versatile and valuable tool in modern drug development and bioconjugation. Its well-defined structure, with a selectively removable protecting group and a hydrophilic spacer, allows for the precise construction of complex biomolecular conjugates. The information and protocols provided in this technical guide offer a solid foundation for researchers and scientists to effectively utilize this linker in their work, from initial synthesis and characterization to its application in creating innovative therapeutics and research tools. As the fields of ADCs, PROTACs, and other targeted therapies continue to evolve, the demand for such well-defined and versatile linkers is expected to grow.
Methodological & Application
Application Notes and Protocols for CbzNH-PEG3-CH2CH2NH2 Conjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of CbzNH-PEG3-CH2CH2NH2, a heterobifunctional PEG linker, in bioconjugation. This linker is particularly valuable in the development of targeted therapeutics, such as antibody-drug conjugates (ADCs) and peptide-drug conjugates (PDCs), where precise control over linker chemistry and spacing is crucial.
Introduction
This compound is a versatile tool in bioconjugation, featuring a terminal primary amine and a carbobenzyloxy (Cbz)-protected amine, separated by a hydrophilic three-unit polyethylene glycol (PEG) spacer.[1][2] The primary amine allows for covalent attachment to various functional groups, while the Cbz group provides a stable protecting group that can be selectively removed to reveal a second primary amine for subsequent modification.[2][3] The PEG spacer enhances the solubility and biocompatibility of the resulting conjugate.[1]
The primary amine of this compound is nucleophilic and readily reacts with electrophilic groups such as carboxylic acids (in the presence of activators), activated esters (e.g., N-hydroxysuccinimide esters), and aldehydes or ketones (via reductive amination). This allows for the straightforward conjugation of the linker to proteins, peptides, small molecule drugs, or other biomolecules.
Key Applications
-
Antibody-Drug Conjugates (ADCs): In ADC development, this compound can be used to attach a cytotoxic payload to a monoclonal antibody. The linker's properties can influence the ADC's stability, solubility, and pharmacokinetic profile.
-
Peptide-Drug Conjugates (PDCs): This linker can be used to connect therapeutic peptides to small molecule drugs, enhancing the drug's targeting capabilities and the peptide's stability.
-
PROTACs and Molecular Glues: The bifunctional nature of this linker makes it suitable for the synthesis of proteolysis-targeting chimeras (PROTACs) and other molecular glues that bring two proteins into proximity.
-
Surface Modification: The amine group can be used to functionalize surfaces, such as nanoparticles or microarrays, to enable the immobilization of biomolecules.
Physicochemical and Characterization Data
A summary of the key physicochemical properties and typical characterization data for this compound is presented in Table 1.
| Property | Value |
| Molecular Formula | C₁₆H₂₆N₂O₅ |
| Molecular Weight | 326.4 g/mol |
| CAS Number | 863973-20-0 |
| Appearance | Colorless to pale yellow oil |
| Purity | ≥95% |
| Solubility | Soluble in water, DMSO, DMF, and other polar organic solvents. |
| ¹H NMR | Characteristic peaks include those for the aromatic protons of the Cbz group (~7.3 ppm) and the benzylic protons (~5.1 ppm). |
| Mass Spectrometry | High-resolution mass spectrometry confirms the molecular weight and isotopic distribution. |
| FT-IR Spectroscopy | Key absorption bands include N-H stretching (~3300 cm⁻¹) and the C=O stretch of the carbamate (~1700 cm⁻¹). |
Experimental Protocols
The following are detailed protocols for the conjugation of this compound to molecules containing a carboxylic acid or an NHS ester.
Protocol 1: EDC/NHS Coupling of this compound to a Carboxylic Acid
This protocol describes the conjugation of the primary amine of this compound to a molecule containing a carboxylic acid group using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.
Materials:
-
This compound
-
Carboxylic acid-containing molecule (e.g., a small molecule drug, a protein with accessible carboxyl groups)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Hydroxylamine, pH 8.5 or 1 M Tris-HCl, pH 8.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification column (e.g., size-exclusion chromatography (SEC) or reversed-phase HPLC)
Procedure:
-
Reagent Preparation:
-
Equilibrate all reagents to room temperature before use.
-
Prepare a 10 mg/mL stock solution of the carboxylic acid-containing molecule in anhydrous DMF or DMSO.
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.
-
Immediately before use, prepare a 10 mg/mL stock solution of EDC and a 10 mg/mL stock solution of NHS (or Sulfo-NHS) in anhydrous DMF or DMSO.
-
-
Activation of Carboxylic Acid:
-
In a reaction vessel, dissolve the carboxylic acid-containing molecule in Activation Buffer to a final concentration of 1-5 mg/mL.
-
Add a 1.5 to 2-fold molar excess of EDC and NHS (or Sulfo-NHS) to the carboxylic acid solution.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring to form the NHS ester intermediate.
-
-
Conjugation Reaction:
-
Add a 1.5 to 5-fold molar excess of the this compound stock solution to the activated carboxylic acid solution.
-
Adjust the pH of the reaction mixture to 7.2-7.5 with Coupling Buffer if necessary.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring. The progress of the reaction can be monitored by LC-MS or HPLC.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 50 mM to quench any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Purify the conjugate from excess reagents and byproducts using an appropriate chromatography method. For protein conjugates, SEC is often suitable. For smaller molecule conjugates, reversed-phase HPLC may be more appropriate.
-
-
Characterization:
-
Characterize the purified conjugate using techniques such as mass spectrometry to confirm successful conjugation and to determine the degree of labeling.
-
Protocol 2: Conjugation of this compound to an NHS Ester
This protocol describes the direct reaction of the primary amine of this compound with a molecule that has been pre-activated as an N-hydroxysuccinimide (NHS) ester.
Materials:
-
This compound
-
NHS ester-activated molecule
-
Reaction Buffer: 100 mM sodium bicarbonate or sodium phosphate buffer, pH 8.0-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification column (e.g., size-exclusion chromatography or reversed-phase HPLC)
Procedure:
-
Reagent Preparation:
-
Equilibrate all reagents to room temperature before use.
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.
-
Dissolve the NHS ester-activated molecule in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
-
Conjugation Reaction:
-
Add a 5 to 20-fold molar excess of the this compound stock solution to the solution of the NHS ester-activated molecule.
-
Gently mix and allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS esters.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Purify the conjugate from excess this compound and byproducts using an appropriate chromatography method.
-
-
Characterization:
-
Analyze the purified conjugate using techniques such as HPLC and mass spectrometry to confirm successful conjugation.
-
Quantitative Data Summary
The efficiency of conjugation reactions can be influenced by several factors, including the reactivity of the starting materials, the reaction conditions (pH, temperature, time), and the molar ratio of the reactants. Table 2 provides representative data for typical conjugation efficiencies.
| Conjugation Method | Reactants | Molar Ratio (Linker:Substrate) | Typical Conjugation Efficiency (%) |
| EDC/NHS Coupling | This compound + Carboxylic Acid-containing Protein | 5:1 to 20:1 | 40 - 70 |
| NHS Ester Coupling | This compound + NHS Ester-activated Small Molecule | 2:1 to 5:1 | 70 - 95 |
Note: The values presented in this table are representative and may vary depending on the specific molecules and reaction conditions used. Optimization of the reaction conditions is recommended to achieve the desired conjugation efficiency.
Visualizations
Experimental Workflow: ADC Synthesis
The following diagram illustrates a typical workflow for the synthesis of an antibody-drug conjugate (ADC) using this compound to link a cytotoxic drug to a monoclonal antibody.
Caption: Workflow for Antibody-Drug Conjugate Synthesis.
Signaling Pathway: HER2 in Cancer
Many ADCs target receptors that are overexpressed on cancer cells. A prominent example is the Human Epidermal Growth Factor Receptor 2 (HER2), which is a key target in certain types of breast and gastric cancers. The following diagram illustrates the HER2 signaling pathway that promotes tumor cell proliferation and survival. An ADC targeting HER2 would bind to the receptor, be internalized, and then release its cytotoxic payload to kill the cancer cell.
Caption: Simplified HER2 Signaling Pathway in Cancer.
References
Application Notes and Protocols for the Deprotection of the Carboxybenzyl (Cbz) Group from Polyethylene Glycol (PEG) Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The carboxybenzyl (Cbz or Z) group is a widely utilized amine-protecting group in organic synthesis, particularly in peptide and medicinal chemistry. Its popularity stems from its stability under a range of reaction conditions and its susceptibility to removal under relatively mild deprotection protocols. In the context of drug development and bioconjugation, polyethylene glycol (PEG) linkers are frequently employed to enhance the pharmacokinetic properties of therapeutic molecules. The covalent attachment of PEG (PEGylation) often involves the use of amine-functionalized PEG, which may be protected with a Cbz group during synthesis.
This document provides detailed application notes and experimental protocols for the efficient deprotection of the Cbz group from PEG linkers, a critical step in the synthesis of PEGylated molecules. The two primary methods covered are catalytic hydrogenation and acid-mediated cleavage.
Overview of Cbz Deprotection Methods
The selection of an appropriate Cbz deprotection method is contingent upon the overall molecular structure of the PEGylated conjugate, including the presence of other functional groups that may be sensitive to the reaction conditions.
Catalytic Hydrogenation: This is the most common and generally high-yielding method for Cbz deprotection. It involves the use of a palladium catalyst, typically on a carbon support (Pd/C), and a hydrogen source. The reaction is clean, with the byproducts being toluene and carbon dioxide. Transfer hydrogenation, which uses a hydrogen donor in place of hydrogen gas, offers a convenient alternative.
Acid-Mediated Cleavage: This method provides a metal-free alternative to catalytic hydrogenation and is particularly useful when the substrate contains functional groups susceptible to reduction, such as alkenes or alkynes. Strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent are typically employed to effect the cleavage of the Cbz group.
Quantitative Data Summary
The following table summarizes typical reaction conditions and outcomes for the deprotection of the Cbz group from PEG linkers based on literature precedents. Please note that yields and reaction times can vary depending on the specific substrate, PEG chain length, and reaction scale.
| Deprotection Method | Reagents and Conditions | Typical Reaction Time | Typical Yield (%) | Purity (%) | Reference(s) |
| Catalytic Hydrogenation | 10% Pd/C, H₂ (balloon or atmospheric pressure), Methanol or Ethanol, Room Temperature | 1 - 4 hours | >95% | >95% | [1][2] |
| Transfer Hydrogenation | 10% Pd/C, Ammonium formate or Cyclohexene, Methanol or Ethanol, Room Temperature to 60 °C | 2 - 8 hours | >90% | >95% | [3] |
| Acid-Mediated Cleavage | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (1:1), Room Temperature | 1 - 2 hours | >95% | >95% | [1][2] |
| Acid-Mediated Cleavage | Isopropanol hydrochloride (IPA·HCl) or HCl in organic solvent, 65-75°C | 4 hours | High | High |
Experimental Protocols
Protocol 1: Cbz Deprotection by Catalytic Hydrogenation
This protocol describes the removal of the Cbz group from a Cbz-protected PEG-amine using palladium on carbon and hydrogen gas.
Materials:
-
Cbz-PEG-Amine
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH), anhydrous
-
Hydrogen (H₂) gas supply (e.g., balloon or hydrogenation apparatus)
-
Inert gas (Nitrogen or Argon)
-
Celite®
Procedure:
-
Dissolve the Cbz-PEG-Amine in anhydrous methanol (approximately 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Carefully add 10% Pd/C to the solution (typically 10-20% by weight relative to the substrate).
-
Seal the flask and purge with an inert gas (e.g., nitrogen or argon) for 5-10 minutes to remove air.
-
Introduce hydrogen gas into the flask, either from a balloon or a hydrogenation apparatus, and maintain a positive pressure.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by an appropriate analytical method such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 1-4 hours.
-
Upon completion, purge the flask with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional methanol to ensure complete recovery of the product.
-
Concentrate the filtrate under reduced pressure to yield the deprotected PEG-amine. Further purification may be performed if necessary.
Purification of the Deprotected PEG-Amine:
-
For many applications, the crude product after filtration and solvent removal is of sufficient purity.
-
If further purification is required, precipitation can be an effective method. Dissolve the crude product in a minimal amount of a good solvent (e.g., dichloromethane, methanol) and add a poor solvent (e.g., diethyl ether, hexane) until the product precipitates.
-
Column chromatography on silica gel can be challenging for PEGylated compounds due to their polarity. A chloroform-methanol eluent system (e.g., 10:1) with the addition of 1% aqueous ammonia can be effective for purifying PEG-amines.
Protocol 2: Cbz Deprotection by Acid-Mediated Cleavage with TFA
This protocol details the removal of the Cbz group using a solution of trifluoroacetic acid in dichloromethane.
Materials:
-
Cbz-PEG-Amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the Cbz-PEG-Amine in anhydrous dichloromethane (approximately 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an equal volume of trifluoroacetic acid to the cooled solution.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction at room temperature and monitor its progress by TLC or HPLC. The deprotection is typically complete within 1-2 hours.
-
Upon completion, carefully neutralize the excess TFA by slowly adding the reaction mixture to a stirred, chilled solution of saturated sodium bicarbonate. Caution: CO₂ evolution will occur.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected PEG-amine as its trifluoroacetate salt.
Work-up to Obtain the Free Amine:
-
To obtain the free amine, the trifluoroacetate salt can be dissolved in a suitable solvent and washed with a mild base (e.g., dilute aqueous sodium bicarbonate or ammonium hydroxide) followed by extraction and drying.
Mandatory Visualizations
Chemical Reaction Pathway
Caption: General reaction scheme for Cbz deprotection from a PEG linker.
Experimental Workflow: Catalytic Hydrogenation
Caption: Workflow for Cbz deprotection via catalytic hydrogenation.
Logical Relationship: Method Selection
Caption: Decision tree for selecting a Cbz deprotection method.
Analytical Monitoring
The progress of the deprotection reaction can be monitored by various analytical techniques:
-
Thin Layer Chromatography (TLC): A simple and rapid method to qualitatively assess the disappearance of the starting material and the appearance of the product. The more polar amine product will typically have a lower Rf value than the Cbz-protected starting material.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the conversion of the starting material to the product. A reversed-phase column with a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA) can be used.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to confirm the complete removal of the Cbz group by observing the disappearance of the characteristic benzyl protons (around 7.3 ppm) and the benzylic protons (around 5.1 ppm).
Safety Precautions
-
Catalytic Hydrogenation: Palladium on carbon is flammable, especially when dry and in the presence of organic solvents. Handle with care in a well-ventilated fume hood. Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure all equipment is properly set up and purged with an inert gas before introducing hydrogen.
-
Acid-Mediated Cleavage: Trifluoroacetic acid is a strong, corrosive acid. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a fume hood. Neutralization of strong acids is an exothermic process and should be performed carefully with cooling.
By following these detailed protocols and considering the specific characteristics of the PEGylated substrate, researchers can achieve efficient and clean deprotection of the Cbz group, a crucial step in the synthesis of well-defined and functionalized biomolecules.
References
Application Notes and Protocols for Cbz Deprotection of CbzNH-PEG3-CH2CH2NH2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the removal of the carboxybenzyl (Cbz or Z) protecting group from CbzNH-PEG3-CH2CH2NH2, a common polyethylene glycol (PEG) linker used in bioconjugation and drug development. The selection of the appropriate deprotection method is critical to ensure high yield and purity of the resulting amine-terminated PEG linker, H2N-PEG3-CH2CH2NH2.
The Cbz group is a widely utilized amine protecting group due to its stability under a range of conditions and its susceptibility to removal under specific, mild conditions.[1][2] This allows for orthogonal protection strategies in complex, multi-step syntheses.[3] For a molecule like this compound, the primary methods for Cbz deprotection are catalytic hydrogenolysis, transfer hydrogenolysis, and acidic cleavage.[4][5]
Overview of Deprotection Methods
Catalytic Hydrogenolysis
This is the most common and often cleanest method for Cbz deprotection. It involves the use of a palladium catalyst, typically on a carbon support (Pd/C), and hydrogen gas (H₂). The reaction proceeds under neutral conditions and is generally high-yielding.
Transfer Hydrogenolysis
A safer and more convenient alternative to using hydrogen gas, transfer hydrogenolysis utilizes a hydrogen donor in the presence of a palladium catalyst. Common hydrogen donors include ammonium formate (HCONH₄) and sodium borohydride (NaBH₄). These methods are particularly advantageous for laboratories not equipped for handling hydrogen gas.
Acidic Cleavage
The Cbz group can also be removed under strong acidic conditions, such as with hydrogen bromide in acetic acid (HBr/AcOH) or hydrochloric acid (HCl). This method is useful when the substrate contains functional groups that are sensitive to catalytic hydrogenation (e.g., alkynes or alkenes). However, the harsh acidic conditions may not be suitable for all molecules.
Data Presentation
The following table summarizes typical conditions and expected outcomes for the deprotection of Cbz-protected aliphatic amines, which are structurally analogous to this compound.
| Method | Catalyst/Reagent | Solvent | Temperature | Time | Typical Yield | Reference |
| Catalytic Hydrogenolysis | 10% Pd/C, H₂ (1 atm) | MeOH | Room Temp. | 1-4 h | >95% | |
| Transfer Hydrogenolysis | 10% Pd/C, NaBH₄ (1.5 eq) | MeOH | Room Temp. | 15-30 min | 92-98% | |
| Acidic Cleavage | Conc. HCl | Dioxane | Room Temp. | 1-2 h | Variable |
Mandatory Visualization
Caption: General Experimental Workflow for Cbz Deprotection.
Caption: Orthogonality of the Cbz Protecting Group.
Experimental Protocols
Protocol 1: Cbz Deprotection by Catalytic Hydrogenation (H₂/Pd-C)
This protocol is a standard and highly effective method for Cbz deprotection.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH), anhydrous
-
Hydrogen (H₂) gas cylinder or balloon
-
Inert gas (Argon or Nitrogen)
-
Filtration aid (e.g., Celite®)
-
Reaction flask
-
Stir plate and stir bar
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous methanol.
-
Carefully add 10% Pd/C (5-10 mol% Pd) to the solution.
-
Seal the flask and purge with an inert gas (Argon or Nitrogen).
-
Evacuate the flask and backfill with hydrogen gas (from a balloon or cylinder). Repeat this cycle 2-3 times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Upon completion, purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with methanol.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected product, H2N-PEG3-CH2CH2NH2.
Protocol 2: Cbz Deprotection by Transfer Hydrogenolysis (NaBH₄/Pd-C)
This protocol offers a convenient alternative to using hydrogen gas.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Reaction flask
-
Stir plate and stir bar
-
Filtration aid (e.g., Celite®)
-
Filtration apparatus
Procedure:
-
Dissolve this compound (1 equivalent) in methanol in a round-bottom flask.
-
Add 10% Pd/C (5-10 mol% Pd) to the solution.
-
Cool the mixture in an ice bath.
-
Slowly and portion-wise, add NaBH₄ (1.5 equivalents) to the stirred suspension. Caution: Hydrogen gas evolution will occur.
-
Remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically rapid, often completing within 15-30 minutes.
-
Once the reaction is complete, carefully quench any remaining NaBH₄ by the slow addition of water or dilute acid.
-
Filter the mixture through a pad of Celite® to remove the catalyst, washing with methanol.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude product. Further purification may be necessary to remove borate salts.
Protocol 3: Cbz Deprotection by Acidic Cleavage (HCl)
This protocol is suitable for substrates that are incompatible with hydrogenation.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl) or HCl solution in dioxane
-
Dioxane or other suitable organic solvent
-
Reaction flask
-
Stir plate and stir bar
-
Rotary evaporator
-
Base for neutralization (e.g., saturated NaHCO₃ solution)
Procedure:
-
Dissolve this compound (1 equivalent) in dioxane or a suitable solvent.
-
Add concentrated HCl (or a saturated solution of HCl in dioxane) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-2 hours.
-
Upon completion, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate (NaHCO₃) or another suitable base.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the deprotected amine. The product may be obtained as the hydrochloride salt if neutralization is omitted.
References
Amine Functionalization with CbzNH-PEG3-CH2CH2NH2: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of CbzNH-PEG3-CH2CH2NH2, a heterobifunctional polyethylene glycol (PEG) linker, for the amine functionalization of various molecules. This linker is particularly valuable in bioconjugation, peptide synthesis, and drug delivery systems where precise control over conjugation chemistry and enhanced solubility are critical.[1]
The this compound linker features a terminal primary amine and a carbobenzyloxy (Cbz)-protected amine, separated by a 3-unit PEG spacer.[2][3] This structure offers the flexibility to perform sequential conjugations. The free amine can readily react with activated esters, carboxylic acids, or other electrophiles, while the Cbz-protected amine provides a stable, latent reactive site that can be deprotected for subsequent functionalization.[2] The inherent hydrophilicity of the PEG chain can improve the solubility and pharmacokinetic properties of the resulting conjugate.
Core Applications
-
Antibody-Drug Conjugates (ADCs): PEG linkers are instrumental in ADC development, enhancing the solubility and stability of the conjugate, and potentially allowing for a higher drug-to-antibody ratio (DAR).
-
Peptide Modification: The linker can be used to PEGylate peptides, which can improve their solubility, bioavailability, and in vivo half-life.
-
Liposome and Nanoparticle Surface Modification: The amine group allows for the anchoring of the PEG linker to the surface of lipid-based or polymeric nanoparticles, with the Cbz group available for subsequent attachment of targeting ligands.
-
Proteomics and Diagnostics: This linker can be used to attach probes, dyes, or other reporter molecules to proteins or other biomolecules for analytical purposes.
Physicochemical and Handling Information
A summary of the key properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₆N₂O₅ | |
| Molecular Weight | 326.39 g/mol | |
| Appearance | Pale yellow oily liquid | |
| Purity | ≥95% (typical) | |
| Solubility | Soluble in water, DMSO, and other polar organic solvents | |
| Storage Conditions | Store at -20°C in a dry, light-protected environment |
Experimental Protocols
The following protocols are generalized procedures for the use of this compound in bioconjugation. Optimization of reaction conditions (e.g., stoichiometry, pH, temperature, and reaction time) is recommended for each specific application.
Protocol 1: Conjugation of this compound to a Carboxylic Acid-Containing Molecule
This protocol describes the formation of a stable amide bond between the primary amine of the linker and a carboxylic acid on a target molecule using carbodiimide chemistry.
Materials:
-
This compound
-
Molecule with a terminal carboxylic acid (e.g., a protein, peptide, or small molecule)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Reaction Buffer: Phosphate-buffered saline (PBS) or MES buffer, pH 6.0-7.4
-
Quenching Solution: Hydroxylamine or Tris buffer
-
Purification system (e.g., dialysis, size-exclusion chromatography)
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve the carboxylic acid-containing molecule in the reaction buffer.
-
Add a 5 to 10-fold molar excess of EDC and NHS to the solution.
-
Incubate for 15-30 minutes at room temperature to activate the carboxylic acid groups.
-
-
Conjugation Reaction:
-
Add a 1.5 to 5-fold molar excess of this compound to the activated molecule solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching:
-
Add a quenching solution to stop the reaction by consuming any unreacted NHS esters.
-
-
Purification:
-
Purify the conjugate using an appropriate method such as dialysis against PBS to remove unreacted linker and coupling reagents, or size-exclusion chromatography for higher purity.
-
-
Characterization:
-
Characterize the resulting conjugate using techniques such as MALDI-TOF mass spectrometry to confirm the addition of the linker.
-
Protocol 2: Deprotection of the Cbz Group
This protocol outlines the removal of the Cbz protecting group to expose a primary amine for subsequent conjugation steps.
Materials:
-
Cbz-protected PEG-conjugate
-
Palladium on carbon (Pd/C, 10%)
-
Hydrogen gas (H₂) or a hydrogen donor like ammonium formate
-
Solvent: Methanol, ethanol, or a mixture with water
Procedure:
-
Reaction Setup:
-
Dissolve the Cbz-protected conjugate in the chosen solvent in a flask suitable for hydrogenation.
-
Carefully add a catalytic amount of Pd/C to the solution.
-
-
Hydrogenolysis:
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (typically using a balloon) with vigorous stirring.
-
Alternatively, for transfer hydrogenation, add an excess of ammonium formate.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 2-6 hours at room temperature.
-
-
Work-up:
-
Once the reaction is complete, carefully filter the mixture through a pad of celite to remove the Pd/C catalyst.
-
Evaporate the solvent under reduced pressure to obtain the deprotected amine-PEG-conjugate.
-
-
Purification (if necessary):
-
Further purify the product if needed using chromatography.
-
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflows and logical relationships in the application of this compound.
Caption: General workflow for bifunctional conjugation using this compound.
Caption: Logical relationship of components in a bifunctional conjugation strategy.
References
Application Notes and Protocols for CbzNH-PEG3-CH2CH2NH2 in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a cutting-edge class of targeted therapeutics, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic drugs. The linker molecule, which connects the antibody to the cytotoxic payload, is a critical component that dictates the stability, solubility, pharmacokinetics, and efficacy of the ADC. CbzNH-PEG3-CH2CH2NH2 is a heterobifunctional linker containing a carbobenzyloxy (Cbz)-protected amine, a triethylene glycol (PEG3) spacer, and a terminal primary amine. This linker offers a versatile platform for the development of ADCs with favorable biopharmaceutical properties.
The PEG3 spacer enhances the hydrophilicity of the ADC, which can improve its solubility and reduce aggregation, particularly when working with hydrophobic payloads.[1][2] This increased solubility can lead to a higher drug-to-antibody ratio (DAR) without compromising the stability of the conjugate.[3][4] The PEG linker can also create a "hydration shell" around the payload, shielding it from the microenvironment, which can prolong the ADC's circulation half-life and reduce immunogenicity.[5]
This document provides detailed application notes and protocols for the use of this compound in the development of ADCs.
Physicochemical Properties of this compound
A clear understanding of the linker's properties is essential for its effective application.
| Property | Value | Source |
| CAS Number | 863973-20-0 | |
| Molecular Formula | C₁₆H₂₆N₂O₅ | |
| Molecular Weight | 326.39 g/mol | |
| Appearance | Pale yellow oily liquid | |
| Purity | ≥95% | |
| Solubility | Soluble in water, DMSO, and other polar organic solvents |
Application in ADC Development: A Two-Step Conjugation Strategy
A common and effective method for constructing ADCs using this compound involves a two-step process. This strategy allows for controlled conjugation and purification of intermediates, leading to a more homogeneous final product. The overall workflow is as follows:
-
Payload-Linker Conjugation: The cytotoxic payload is first conjugated to the primary amine of the this compound linker.
-
Antibody-Payload Conjugation: The Cbz protecting group on the linker is removed, and the newly exposed amine is then conjugated to the antibody.
References
Application Notes and Protocols for CbzNH-PEG3-CH2CH2NH2 in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of CbzNH-PEG3-CH2CH2NH2, a heterobifunctional linker, in peptide synthesis. This reagent is a valuable tool for modifying peptides to enhance their therapeutic properties, such as solubility and bioavailability.
Introduction to this compound
This compound is a polyethylene glycol (PEG) derivative that incorporates a carbobenzyloxy (Cbz) protected amine at one end and a free primary amine at the other, separated by a three-unit PEG spacer.[1] This unique structure allows for its application as a linker in solid-phase peptide synthesis (SPPS) and other bioconjugation applications.[1]
Key Features:
-
Cbz-Protected Amine: The carbobenzyloxy group serves as a temporary protecting group for the amine functionality. It is stable to the basic conditions often used for Fmoc deprotection in SPPS but can be selectively removed under acidic conditions or, more commonly, through catalytic hydrogenolysis.[2][3]
-
PEG3 Spacer: The triethylene glycol spacer is a short, hydrophilic chain that enhances the aqueous solubility of the resulting peptide.[4] This can be particularly beneficial for hydrophobic peptides that are prone to aggregation.
-
Terminal Free Amine: The exposed primary amine allows for coupling to the C-terminus of a peptide or a solid support, or for further conjugation to other molecules.
Chemical Structure:
Physicochemical Properties:
| Property | Value | Reference |
| Molecular Formula | C16H26N2O5 | |
| Molecular Weight | 326.39 g/mol | |
| Appearance | White to off-white solid or oil | - |
| Solubility | Soluble in water and common organic solvents |
Applications in Peptide Synthesis
The primary application of this compound in peptide synthesis is to introduce a hydrophilic PEG linker to a peptide chain. This modification can lead to several advantageous properties for the final peptide therapeutic.
Benefits of Incorporating a PEG3 Linker:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain can significantly improve the solubility of hydrophobic peptides in aqueous solutions, which is crucial for formulation and in vivo applications.
-
Reduced Aggregation: By increasing the hydrophilicity and providing steric hindrance, the PEG linker can disrupt inter-chain interactions that lead to peptide aggregation.
-
Improved Pharmacokinetics: PEGylation, even with short PEG chains, can increase the hydrodynamic radius of a peptide, potentially leading to reduced renal clearance and a longer circulation half-life in vivo.
-
Increased Stability: The PEG chain can protect the peptide from proteolytic degradation, thereby enhancing its stability in biological fluids.
Experimental Protocols
The following protocols provide a general guideline for the incorporation of this compound into a peptide sequence during standard Fmoc-based solid-phase peptide synthesis (SPPS).
Coupling of this compound to the First Amino Acid on Resin
This protocol describes the coupling of the linker to the N-terminus of the first amino acid attached to the solid support.
Materials:
-
Fmoc-protected amino acid loaded resin (e.g., Wang or Rink Amide resin)
-
This compound
-
Coupling reagents: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), or DIC/Oxyma (N,N'-Diisopropylcarbodiimide/Ethyl (hydroxyimino)cyanoacetate)
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
20% (v/v) piperidine in DMF for Fmoc deprotection
-
Washing solvents: DMF, DCM, Isopropanol (IPA)
Procedure:
-
Resin Swelling: Swell the Fmoc-amino acid-loaded resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin. Agitate for 5 minutes, drain, and repeat with fresh piperidine solution for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times) to remove residual piperidine.
-
Coupling Reaction:
-
Dissolve this compound (2-4 equivalents relative to resin loading) in DMF.
-
In a separate vial, dissolve the coupling reagent (e.g., HATU, 2-4 equivalents) and a base (e.g., DIPEA, 4-8 equivalents) in DMF.
-
Add the coupling reagent solution to the this compound solution and pre-activate for 1-2 minutes.
-
Add the activated linker solution to the washed, deprotected resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours.
-
-
Monitoring the Coupling: Perform a Kaiser test or other qualitative test to ensure the reaction has gone to completion (absence of free primary amines). If the test is positive, repeat the coupling step.
-
Washing: Wash the resin with DMF (5 times), DCM (3 times), and IPA (3 times). Dry the resin under vacuum.
On-Resin Cbz Deprotection by Catalytic Hydrogenolysis
This protocol describes the removal of the Cbz protecting group from the linker while the peptide is still attached to the solid support.
Materials:
-
Peptide-resin with N-terminal Cbz-PEG3-linker
-
Palladium on carbon (Pd/C, 10%)
-
Solvent: Methanol (MeOH) or a mixture of DMF/MeOH
-
Hydrogen source (H₂ gas balloon or hydrogenation apparatus)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Resin Preparation: Swell the Cbz-protected peptide-resin in the chosen solvent (e.g., DMF/MeOH) in a suitable reaction vessel equipped with a stir bar.
-
Catalyst Addition: Carefully add 10% Pd/C catalyst to the resin suspension (typically 10-20% by weight relative to the peptide-resin).
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (Argon or Nitrogen) for several minutes to remove oxygen.
-
Hydrogenation: Introduce hydrogen gas into the vessel, either from a balloon or a hydrogenation apparatus. Ensure a positive pressure of hydrogen is maintained.
-
Reaction: Stir the reaction mixture vigorously at room temperature. The reaction time can vary from 2 to 24 hours depending on the peptide sequence and steric hindrance.
-
Monitoring the Deprotection: Monitor the reaction by taking small samples of the resin, cleaving the peptide, and analyzing by LC-MS to check for the removal of the Cbz group (mass difference of 134.05 Da).
-
Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge with an inert gas. Filter the resin to remove the Pd/C catalyst. Wash the resin extensively with the reaction solvent and then with DMF and DCM.
Peptide Chain Elongation
Following the Cbz deprotection, the newly exposed primary amine on the PEG linker is ready for the coupling of the next Fmoc-protected amino acid, continuing the standard SPPS cycle.
Procedure:
-
Couple the next Fmoc-protected amino acid using the standard coupling protocol described in section 3.1.
-
Repeat the cycle of Fmoc deprotection, washing, and coupling for each subsequent amino acid in the desired peptide sequence.
Final Cleavage and Deprotection
Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.
Materials:
-
Completed peptide-resin
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.
-
Cleavage: Add the cleavage cocktail to the dried resin in a reaction vessel. Agitate at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.
-
Peptide Collection: Centrifuge the mixture to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold ether two more times.
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Data Presentation
The inclusion of a PEG3 linker is expected to positively impact the physicochemical properties of a peptide. The following tables summarize the expected quantitative effects.
Table 1: Expected Impact of PEG3 Linker on Peptide Solubility
| Peptide | Modification | Solubility in PBS (pH 7.4) | Fold Increase |
| Model Hydrophobic Peptide | None | Low (e.g., <0.1 mg/mL) | - |
| Model Hydrophobic Peptide | With C-terminal PEG3 linker | Moderate to High (e.g., >1 mg/mL) | >10x |
Note: The exact fold increase in solubility is sequence-dependent and should be determined empirically.
Table 2: Cbz Deprotection Conditions and Expected Outcomes
| Deprotection Method | Reagents | Typical Conditions | Expected Yield | Notes |
| Catalytic Hydrogenolysis | 10% Pd/C, H₂ | Room temperature, 2-24 h | >95% | Preferred method for on-resin deprotection. |
| Acidolysis | HBr in Acetic Acid | Room temperature, 1-2 h | Variable | Can cause side-product formation and is generally not recommended for on-resin applications. |
| Transfer Hydrogenolysis | Pd/C, Ammonium formate | 60 °C, 1-4 h | High | An alternative to using H₂ gas. |
Visualizations
The following diagrams illustrate the workflow and logical relationships in the application of this compound in peptide synthesis.
Caption: Workflow for SPPS using the this compound linker.
Caption: Orthogonal protection strategy in SPPS with Cbz and Fmoc groups.
References
Application Notes and Protocols for Surface Modification using CbzNH-PEG3-CH2CH2NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
CbzNH-PEG3-CH2CH2NH2 is a heterobifunctional linker designed for advanced surface modification and bioconjugation applications. This molecule features a terminal primary amine (-NH2) and a carboxybenzyl (Cbz)-protected amine, connected by a flexible three-unit polyethylene glycol (PEG) spacer. This distinct architecture allows for a sequential and controlled approach to surface functionalization.
The primary amine serves as the initial anchor point, enabling covalent attachment to a variety of surfaces (e.g., carboxylated or NHS-ester activated substrates) through stable amide bond formation.[1][2] The PEG linker enhances water solubility and minimizes non-specific protein adsorption, a critical feature for creating biocompatible and bio-inert surfaces.[3][4] The terminal Cbz group provides a stable protecting group that can be selectively removed under specific conditions, such as catalytic hydrogenolysis, to reveal a second primary amine.[5] This newly exposed amine is then available for the subsequent immobilization of a wide range of molecules, including proteins, peptides, antibodies, or small molecule drugs.
This controlled, two-step modification process is highly valuable in the development of biosensors, targeted drug delivery systems, functionalized nanoparticles, and platforms for studying cell adhesion and protein interactions.
Key Applications
-
Oriented Immobilization of Biomolecules: The sequential nature of the linker allows for the controlled, oriented attachment of proteins or antibodies, which is crucial for preserving their biological activity upon immobilization.
-
Development of Biosensors: Creates a stable, biocompatible surface for capturing specific analytes with high sensitivity and low background noise.
-
Targeted Drug Delivery: Functionalization of nanoparticles or liposomes with targeting ligands to enhance specific cell or tissue uptake.
-
Anti-Fouling Surfaces: The PEG spacer provides a hydrophilic layer that resists non-specific protein adsorption and cell adhesion, essential for medical implants and in vivo diagnostic tools.
-
Cell Adhesion Studies: Creation of defined surfaces to study the interactions between cells and specific immobilized ligands.
Experimental Data and Characterization
Successful surface modification requires rigorous characterization to confirm the attachment of the linker and subsequent biomolecules. The following table summarizes common analytical techniques and the expected outcomes at each stage of the process.
| Characterization Technique | Bare Substrate | After this compound Immobilization | After Cbz Deprotection & Ligand Conjugation | References |
| X-ray Photoelectron Spectroscopy (XPS) | Shows elemental composition of the substrate (e.g., C, O, Si). | Appearance of N 1s peak and a prominent C-O peak in the C 1s spectrum, confirming PEG presence. | Increase in N 1s signal and potential appearance of other elements (e.g., S from cysteine-containing peptides). | |
| Contact Angle Goniometry | Varies depending on the substrate (e.g., hydrophilic for clean glass). | Decrease in water contact angle, indicating a more hydrophilic surface due to the PEG linker. | Change in contact angle depending on the hydrophobicity/hydrophilicity of the immobilized ligand. | |
| Atomic Force Microscopy (AFM) | Typically a smooth surface with low roughness. | Increased surface roughness and evidence of a thin polymer layer. | Further increase in surface roughness and topographical changes corresponding to immobilized molecules. | |
| Ellipsometry | Measures the thickness of the native oxide layer or substrate. | Measurable increase in layer thickness, confirming the addition of the PEG linker. | Additional increase in thickness corresponding to the size of the conjugated ligand. | |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Shows characteristic peaks of the substrate material. | Appearance of amide bond peaks (~1650 cm⁻¹) and C-O-C ether stretches from the PEG backbone (~1100 cm⁻¹). | Changes in the amide region and appearance of new peaks characteristic of the immobilized ligand. | |
| Surface Plasmon Resonance (SPR) | Stable baseline. | A slight increase in response units (RU) upon linker immobilization. | Significant increase in RU upon ligand binding, allowing for quantification of immobilization levels. |
Experimental Workflows and Protocols
The following diagrams and protocols outline the key steps for using this compound in surface modification applications.
Workflow 1: General Surface Modification and Functionalization
This workflow illustrates the two-stage process of attaching the linker to a carboxylated surface, followed by deprotection and conjugation of a target ligand.
References
Application Notes and Protocols: Bioconjugation Techniques Using Cbz-Protected PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Carboxybenzyl (Cbz)-protected Polyethylene Glycol (PEG) linkers in bioconjugation. These techniques are essential for the synthesis of advanced biotherapeutics, including antibody-drug conjugates (ADCs), PROTACs, and PEGylated proteins.
Introduction to Cbz-Protected PEG Linkers
The covalent attachment of Polyethylene Glycol (PEG) chains to biomolecules, a process known as PEGylation, is a fundamental strategy in drug development to enhance the therapeutic properties of peptides, proteins, and small molecules.[1][2] PEG linkers improve solubility, increase stability, prolong circulation half-life, and reduce the immunogenicity of the conjugated molecule.[2][3]
The Carboxybenzyl (Cbz or Z) group serves as a crucial protecting group for primary and secondary amines.[4] In the context of PEG linkers, a Cbz group can protect a terminal amine on the PEG linker, allowing for controlled, stepwise conjugation strategies. The Cbz group is stable to a wide range of reaction conditions but can be selectively removed, typically through hydrogenolysis, to reveal the amine for subsequent conjugation steps. This controlled reactivity is vital for complex bioconjugate synthesis.
Key Benefits of Cbz-Protected PEG Linkers:
-
Orthogonal Protection: The Cbz group is stable under acidic and basic conditions, providing orthogonality with other common protecting groups like Boc and Fmoc.
-
Controlled Synthesis: Enables multi-step conjugation reactions by selectively revealing a reactive amine group.
-
Versatility: Applicable in the synthesis of various bioconjugates, including PROTACs and specifically modified proteins.
Core Concepts and Chemistries
The Cbz (Carboxybenzyl) Protecting Group
The Cbz group protects amines as carbamates. It is introduced by reacting an amine with benzyl chloroformate (Cbz-Cl) or a similar activated agent, typically under basic conditions.
Deprotection Chemistry: The primary method for Cbz deprotection is catalytic hydrogenolysis. This reaction involves hydrogen gas (H₂) and a palladium catalyst (e.g., Pd/C), which cleaves the benzylic C-O bond to release the free amine, toluene, and carbon dioxide. Alternative deprotection methods exist for substrates sensitive to hydrogenation, such as using strong acids (e.g., HBr/HOAc) or Lewis acids (e.g., AlCl₃/HFIP).
Polyethylene Glycol (PEG) Linkers
PEG linkers are hydrophilic, flexible spacers that connect a biomolecule to another molecule of interest (e.g., a drug, a dye, or another protein). The length of the PEG chain is a critical parameter that can be adjusted to optimize the properties of the final bioconjugate.
Properties Influenced by PEG Linkers:
-
Solubility and Stability: The hydrophilic nature of PEG enhances the solubility and stability of hydrophobic molecules.
-
Pharmacokinetics: Longer PEG chains increase the hydrodynamic size of the conjugate, reducing renal clearance and extending circulation half-life.
-
Steric Hindrance: The flexible PEG chain can act as a spacer to overcome steric hindrance between the conjugated molecules.
Applications of Cbz-Protected PEG Linkers
Synthesis of PROTACs
PROTACs (Proteolysis Targeting Chimeras) are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. Cbz-protected PEG linkers, such as Cbz-NH-PEG3-CH2COOH, are used in the modular synthesis of PROTACs. The Cbz group protects one end of the linker while the other end (e.g., a carboxylic acid) is coupled to one of the ligands. Following this, the Cbz group is removed to allow for the conjugation of the second ligand.
Site-Specific Protein Modification
Cbz-protected PEG linkers are instrumental in achieving site-specific modification of proteins. For instance, linkers with a Cbz-protected glutamine residue (e.g., cbzQGRGG) can be used with transglutaminase enzymes to conjugate the linker to a specific lysine residue on a protein. This enzymatic approach allows for the creation of homogeneous bioconjugates with a defined drug-to-antibody ratio (DAR).
Quantitative Data Summary
The following tables summarize quantitative data from studies utilizing PEG linkers in bioconjugation, highlighting the impact of PEGylation on conjugation efficiency and pharmacokinetics.
Table 1: Conjugation Efficiency of Cbz-Protected PEG Linkers
| Protein Target | Linker | Conjugation Site | Conjugation Efficiency (%) | Reference |
|---|---|---|---|---|
| Interferon α-2b | cbz-QGRGG-PEG(5K) | K164 | >99% | |
| Interferon α-2b | QGEGG(PEG(5K)) | K164 | 96% |
| Interleukin-2 | QGRGG-PEG(0.5K) | K31 | 74% | |
Table 2: Effect of PEG Linker Length on Bioconjugate Half-Life
| Conjugate | PEG Size (kDa) | Half-Life (minutes) | Fold Increase vs. No PEG | Reference |
|---|---|---|---|---|
| ZHER2-SMCC-MMAE (HM) | 0 | 19.6 | 1.0 | |
| ZHER2-PEG4K-MMAE (HP4KM) | 4 | 49.0 (approx.) | 2.5 |
| ZHER2-PEG10K-MMAE (HP10KM) | 10 | 219.5 (approx.) | 11.2 | |
Experimental Protocols
Protocol 1: General Cbz-Amine Protection
This protocol describes the protection of an amine-containing molecule using benzyl chloroformate (Cbz-Cl).
Materials:
-
Amine-containing substrate
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Deionized water
Procedure:
-
Dissolve the amine-containing substrate in a suitable solvent system.
-
Prepare a mixed base buffer system of Na₂CO₃:NaHCO₃ (2:1) to maintain a pH between 8-10.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add Cbz-Cl (typically 1.1-1.5 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, perform an aqueous workup. Extract the aqueous layer with an organic solvent like DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the Cbz-protected product by column chromatography if necessary.
Protocol 2: Bioconjugation of a Cbz-PEG-NHS Ester to a Protein
This protocol details the conjugation of a Cbz-protected PEG linker activated with an N-hydroxysuccinimide (NHS) ester to primary amines (e.g., lysine residues) on a protein.
Materials:
-
Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)
-
Cbz-PEG-NHS ester, dissolved in DMSO or DMF
-
Amine-free buffer (e.g., PBS, HEPES, Borate buffer)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL.
-
Prepare a stock solution of the Cbz-PEG-NHS ester in anhydrous DMSO or DMF.
-
Add a 5-20 fold molar excess of the Cbz-PEG-NHS ester solution to the protein solution. The final concentration of the organic solvent should be kept below 10% (v/v) to avoid protein denaturation.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester.
-
Remove excess, unreacted Cbz-PEG linker and byproducts by size-exclusion chromatography (SEC) or dialysis.
-
Characterize the resulting Cbz-PEG-Protein conjugate using SDS-PAGE, SEC, and Mass Spectrometry.
Protocol 3: Cbz Deprotection via Catalytic Hydrogenolysis
This protocol describes the removal of the Cbz protecting group from the PEG-protein conjugate to expose the terminal amine.
Materials:
-
Cbz-PEG-Protein conjugate
-
Palladium on activated carbon (Pd/C, 5-10% w/w)
-
Methanol (MeOH) or other suitable solvent
-
Hydrogen gas (H₂) supply
-
Celite
Procedure:
-
Dissolve the Cbz-PEG-Protein conjugate in a suitable solvent like methanol.
-
Carefully add the Pd/C catalyst to the solution (typically 10-20% by weight of the substrate).
-
Place the reaction vessel under an atmosphere of hydrogen gas (H₂), either by using a balloon or a hydrogenation apparatus.
-
Stir the mixture vigorously at room temperature. Reaction times can vary from a few hours to overnight (e.g., 40 hours as in a cited procedure).
-
Monitor the reaction for the disappearance of the starting material by LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate in vacuo to obtain the deprotected amine-PEG-Protein conjugate.
-
The crude product can be used directly for the next step or purified if necessary.
Diagrams and Workflows
The following diagrams illustrate key processes in the application of Cbz-protected PEG linkers.
Caption: General workflow for bioconjugation using a Cbz-protected PEG linker.
References
Application Notes and Protocols for the Conjugation of CbzNH-PEG3-CH2CH2NH2 with Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and technical guidance for the covalent conjugation of the heterobifunctional linker, CbzNH-PEG3-CH2CH2NH2, to molecules containing carboxylic acid moieties. This process is fundamental in the development of bioconjugates, including antibody-drug conjugates (ADCs), PEGylated peptides, and functionalized nanoparticles, where the polyethylene glycol (PEG) linker enhances solubility, stability, and pharmacokinetic profiles.
Introduction
This compound is a versatile linker featuring a terminal primary amine and a carbobenzyloxy (Cbz) protected amine, separated by a hydrophilic triethylene glycol (PEG3) spacer. The primary amine serves as a reactive handle for conjugation to carboxylic acids, forming a stable amide bond. The Cbz group provides an orthogonal protecting group that can be selectively removed under specific conditions to reveal a second primary amine for subsequent modifications. This allows for a stepwise and controlled approach to the synthesis of complex bioconjugates.
The hydrophilic PEG3 spacer improves the aqueous solubility of the resulting conjugate and can reduce immunogenicity and non-specific binding in biological systems. This makes this compound an ideal choice for applications in drug delivery and diagnostics.
The most common and efficient methods for forming the amide bond between the PEG linker and a carboxylic acid involve the use of coupling agents. This document details protocols for two widely used classes of coupling reagents: carbodiimides, specifically 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS), and uronium salts, exemplified by O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the coupling of this compound with a model carboxylic acid. Yields and purity are representative and may vary depending on the specific substrates and reaction scale.
Table 1: EDC/NHS Coupling Reaction Parameters
| Parameter | Condition | Expected Outcome |
| Carboxylic Acid | 1.0 equivalent | - |
| This compound | 1.2 equivalents | - |
| EDC | 1.5 equivalents | - |
| NHS | 1.5 equivalents | - |
| Solvent | Anhydrous DMF or DMSO | - |
| Reaction Temperature | Room Temperature (20-25°C) | - |
| Reaction Time | 4-12 hours | - |
| Typical Yield | 70-90% | Based on HPLC analysis |
| Purity | >95% | After purification by RP-HPLC |
Table 2: HATU Coupling Reaction Parameters
| Parameter | Condition | Expected Outcome |
| Carboxylic Acid | 1.0 equivalent | - |
| This compound | 1.2 equivalents | - |
| HATU | 1.2 equivalents | - |
| Base (e.g., DIPEA) | 2.0 equivalents | - |
| Solvent | Anhydrous DMF or NMP | - |
| Reaction Temperature | Room Temperature (20-25°C) | - |
| Reaction Time | 1-4 hours | - |
| Typical Yield | 85-98% | Based on HPLC analysis |
| Purity | >95% | After purification by RP-HPLC |
Mandatory Visualizations
Experimental Workflow: Antibody-Drug Conjugate (ADC) Synthesis
The following diagram illustrates a typical experimental workflow for the synthesis of an antibody-drug conjugate (ADC) using this compound as a linker. This multi-step process involves the initial conjugation of the linker to a cytotoxic drug, followed by deprotection and subsequent conjugation to an antibody.
Signaling Pathway: EGFR Inhibition by a Targeted Therapeutic
This diagram depicts a simplified Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often a target in cancer therapy. A therapeutic agent conjugated via a PEG linker can inhibit this pathway, leading to reduced cell proliferation and survival.
Experimental Protocols
Protocol 1: Amide Coupling using EDC and NHS
This protocol describes the formation of an amide bond between a carboxylic acid-containing molecule and this compound using EDC and NHS.
Materials:
-
Carboxylic acid-containing molecule
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4
-
Quenching Solution: 1 M Hydroxylamine HCl, pH 8.5
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system for purification
Procedure:
-
Preparation of Reagents:
-
Dissolve the carboxylic acid-containing molecule in anhydrous DMF or DMSO to a final concentration of 10-50 mg/mL.
-
Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10-50 mg/mL.
-
Prepare fresh solutions of EDC and NHS in anhydrous DMF or DMSO immediately before use.
-
-
Activation of Carboxylic Acid:
-
In a clean, dry reaction vessel, add the solution of the carboxylic acid-containing molecule.
-
Add 1.5 equivalents of EDC and 1.5 equivalents of NHS to the carboxylic acid solution.
-
Stir the reaction mixture at room temperature for 15-30 minutes to activate the carboxylic acid by forming an NHS ester.
-
-
Coupling Reaction:
-
To the activated carboxylic acid solution, add 1.2 equivalents of the this compound solution.
-
Allow the reaction to proceed at room temperature for 4-12 hours with continuous stirring. The reaction progress can be monitored by LC-MS or HPLC.
-
-
Quenching the Reaction:
-
Once the reaction is complete, add the quenching solution to a final concentration of 10-50 mM to hydrolyze any unreacted NHS esters.
-
Stir for an additional 15-30 minutes at room temperature.
-
-
Purification:
-
Dilute the reaction mixture with an appropriate solvent (e.g., water with 0.1% TFA) and purify the conjugate by RP-HPLC.
-
Lyophilize the collected fractions to obtain the purified Cbz-PEG-conjugate.
-
-
Characterization:
-
Confirm the identity and purity of the final product using LC-MS and/or NMR.
-
Protocol 2: Amide Coupling using HATU
This protocol outlines the use of HATU as a coupling agent, which often results in faster reaction times and higher yields compared to EDC/NHS.
Materials:
-
Carboxylic acid-containing molecule
-
This compound
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system for purification
Procedure:
-
Preparation of Reagents:
-
Dissolve the carboxylic acid-containing molecule in anhydrous DMF or NMP.
-
Dissolve this compound in anhydrous DMF or NMP.
-
Prepare a fresh solution of HATU in anhydrous DMF or NMP.
-
-
Reaction Setup:
-
In a reaction vessel, combine the solution of the carboxylic acid (1.0 equivalent) and HATU (1.2 equivalents).
-
Add DIPEA (2.0 equivalents) to the mixture.
-
Stir at room temperature for 5-10 minutes to pre-activate the carboxylic acid.
-
-
Coupling Reaction:
-
Add the solution of this compound (1.2 equivalents) to the pre-activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by LC-MS or HPLC.
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with a suitable solvent for purification (e.g., water/acetonitrile with 0.1% TFA).
-
Purify the conjugate using RP-HPLC.
-
Lyophilize the pure fractions to yield the final product.
-
-
Characterization:
-
Analyze the purified conjugate by LC-MS to confirm its molecular weight and by NMR to verify its structure.
-
Troubleshooting
Table 3: Common Issues and Solutions in Amide Coupling Reactions
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | - Inactive coupling reagents (hydrolyzed EDC/HATU).- Presence of primary amines in buffers (e.g., Tris).- Incorrect pH for EDC/NHS activation.- Insufficient reaction time. | - Use fresh, anhydrous coupling reagents and solvents.- Use non-amine containing buffers like MES and PBS.- Ensure the activation step for EDC/NHS is at pH 6.0.- Extend the reaction time and monitor by LC-MS. |
| Formation of Side Products | - EDC/NHS: Formation of N-acylisourea byproduct.- HATU: Guanidinylation of the primary amine. | - For EDC/NHS, ensure a sufficient excess of NHS is used.- For HATU, pre-activate the carboxylic acid before adding the amine. |
| Precipitation of Reactants or Product | - Poor solubility of reactants or the final conjugate in the chosen solvent.- High concentration of reagents. | - Try a different anhydrous solvent (e.g., DMSO, NMP).- Perform the reaction at a lower concentration.- For protein conjugations, ensure the protein is stable in the reaction buffer. |
| Difficulty in Purification | - Byproducts from the coupling reaction co-eluting with the product.- Aggregation of the final conjugate. | - Optimize the HPLC gradient for better separation.- The urea byproduct from EDC is water-soluble and can often be removed by aqueous workup before HPLC.- Use size-exclusion chromatography (SEC) for large bioconjugates like ADCs. |
Application of Cbz-PEG3-NH2 in Click Chemistry: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of Cbz-PEG3-NH2 as a versatile linker in click chemistry-based bioconjugation. These methodologies are essential for researchers in drug development, diagnostics, and fundamental biological studies who seek to covalently link molecules with high specificity and efficiency.
Introduction to Cbz-PEG3-NH2 and Click Chemistry
Cbz-PEG3-NH2 is a heterobifunctional linker featuring a carbobenzyloxy (Cbz) protected amine and a terminal primary amine, connected by a three-unit polyethylene glycol (PEG) spacer. The PEG moiety enhances aqueous solubility and reduces immunogenicity of the conjugated molecules. The Cbz protecting group can be selectively removed to reveal a reactive amine, which can then be functionalized to participate in click chemistry reactions.
Click chemistry refers to a class of reactions that are rapid, high-yielding, and bio-orthogonal, meaning they do not interfere with biological processes. The most prominent click reactions for bioconjugation are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions form a stable triazole linkage between an azide and an alkyne.
To employ Cbz-PEG3-NH2 in click chemistry, the terminal amine must first be converted into either an azide or an alkyne functional group. This guide provides protocols for these modifications and their subsequent use in CuAAC and SPAAC reactions.
Data Presentation: Quantitative Overview of Click Chemistry Reactions
The following tables summarize key quantitative data for the modification of amine-terminated PEG linkers and their subsequent use in click chemistry reactions.
| Table 1: Amine to Azide Conversion | |
| Reaction | Conversion of Primary Amine to Azide |
| Reagent | Triflyl azide or Fluorosulfuryl azide |
| Yield | >95% (with fluorosulfuryl azide)[1] |
| Key Advantage | High efficiency and selectivity for primary amines.[1] |
| Table 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | |
| Reaction | Cycloaddition of a terminal alkyne and an azide |
| Catalyst | Copper(I) |
| Typical Yield | 73-90%[2][3] |
| Reaction Rate | Generally faster than SPAAC |
| Key Consideration | Potential cytotoxicity of the copper catalyst limits in-vivo applications. |
| Table 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | |
| Reaction | Cycloaddition of a strained alkyne (e.g., DBCO) and an azide |
| Catalyst | None |
| Typical Yield | High, often quantitative |
| Reaction Rate | Dependent on the strain of the cyclooctyne |
| Key Advantage | Biocompatible and suitable for in-vivo applications due to the absence of a toxic catalyst. |
Experimental Protocols
Protocol 1: Deprotection of Cbz-PEG3-NH2 to Yield H2N-PEG3-NH2
This protocol describes the removal of the Cbz protecting group from Cbz-PEG3-NH2 to expose the primary amine.
Materials:
-
Cbz-PEG3-NH2
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
Filtration apparatus (e.g., Celite pad or syringe filter)
-
Rotary evaporator
Procedure:
-
Dissolve Cbz-PEG3-NH2 in a suitable solvent such as methanol or ethanol in a round-bottom flask.
-
Carefully add a catalytic amount of 10% palladium on carbon to the solution.
-
Secure the flask to a hydrogenation apparatus.
-
Evacuate the flask and purge with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or positive pressure) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite or a syringe filter to remove the palladium catalyst.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the deprotected H2N-PEG3-NH2.
Protocol 2: Conversion of H2N-PEG3-NH2 to Azido-PEG3-NH2
This protocol details the conversion of the newly exposed primary amine to an azide functional group.
Materials:
-
H2N-PEG3-NH2 (from Protocol 1)
-
Triflyl azide (TfN₃) or Imidazole-1-sulfonyl azide hydrochloride
-
Copper(II) sulfate (CuSO₄) (catalyst for triflyl azide method)
-
Base (e.g., triethylamine or DIPEA)
-
Dichloromethane (DCM) or a similar organic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure using Triflyl Azide:
-
Dissolve H2N-PEG3-NH2 in dichloromethane.
-
Add a catalytic amount of copper(II) sulfate.
-
Add an excess of triflyl azide to the reaction mixture.
-
Add a base such as triethylamine or DIPEA.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain Azido-PEG3-NH2.
Protocol 3: Conversion of H2N-PEG3-NH2 to Alkyne-PEG3-NH2
This protocol describes the introduction of a terminal alkyne group. This is typically achieved by reacting the amine with an activated ester of an alkyne-containing carboxylic acid.
Materials:
-
H2N-PEG3-NH2 (from Protocol 1)
-
Propargyl-NHS ester (or a similar alkyne-containing NHS ester)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dialysis tubing or size-exclusion chromatography column
Procedure:
-
Dissolve H2N-PEG3-NH2 in anhydrous DMF or DMSO.
-
Add a slight excess of Propargyl-NHS ester to the solution.
-
Add a base such as triethylamine or DIPEA to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product can be purified by dialysis against water to remove unreacted starting materials and byproducts, followed by lyophilization. Alternatively, size-exclusion chromatography can be used for purification.
Protocol 4: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the general procedure for a CuAAC reaction using the modified PEG linker.
Materials:
-
Azide- or Alkyne-modified PEG3-NH2 (from Protocol 2 or 3)
-
The corresponding alkyne- or azide-containing biomolecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a ligand
-
Aqueous buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare stock solutions of all reagents in an appropriate solvent (water or DMSO).
-
In a reaction tube, add the azide-modified PEG linker and the alkyne-containing biomolecule (or vice versa) in a suitable buffer.
-
In a separate tube, pre-mix the CuSO₄ and the ligand (THPTA or TBTA) solution.
-
Add the copper/ligand complex to the reaction mixture containing the azide and alkyne.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.
-
Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by SDS-PAGE for protein conjugations or LC-MS for small molecules.
-
Purify the resulting conjugate using an appropriate method such as size-exclusion chromatography, dialysis, or affinity chromatography to remove unreacted components and the catalyst.
Protocol 5: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free click chemistry reaction.
Materials:
-
Azide-modified PEG3-NH2 (from Protocol 2)
-
A strained alkyne-containing molecule (e.g., DBCO, BCN)
-
Aqueous buffer (e.g., PBS, pH 7.4)
Procedure:
-
Dissolve the azide-modified PEG linker and the strained alkyne-containing molecule in a compatible buffer.
-
Mix the reactants in the desired molar ratio.
-
Incubate the reaction mixture at room temperature. Reaction times can vary from 1 to 24 hours depending on the reactivity of the strained alkyne.
-
Monitor the reaction progress by an appropriate analytical technique.
-
Purify the conjugate using standard methods like size-exclusion chromatography or dialysis.
Mandatory Visualizations
Caption: Experimental workflow for the modification of Cbz-PEG3-NH2 and its application in click chemistry.
Caption: Targeted drug delivery to HER2-positive cancer cells using an Antibody-Drug Conjugate with a PEG linker.
References
- 1. A Facile Strategy for the High Yielding, Quantitative Conversion of Polyglycol End-Groups to Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Operating Optimization of the PEG Conjugate via CuAAC in scCO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Carboxybenzyl (Cbz) Cleavage from PEGylated Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The carboxybenzyl (Cbz or Z) protecting group is a cornerstone in the synthesis of complex molecules, particularly in peptide and drug development, due to its stability under various conditions. Its removal, or deprotection, is a critical step to liberate the free amine for subsequent reactions or to yield the final active molecule. When the molecule of interest is conjugated to a polyethylene glycol (PEG) chain—a common strategy to improve the pharmacokinetic properties of therapeutics—the deprotection process requires special considerations. The presence of the PEG moiety can influence solubility, reaction kinetics, and purification procedures.
These application notes provide detailed experimental protocols for the most common and effective methods of Cbz cleavage from PEGylated compounds: catalytic hydrogenolysis and acid-mediated cleavage. This document also presents a comparative overview of these methods and discusses crucial aspects of handling and purifying the resulting PEGylated amines.
Data Presentation: Comparison of Cbz Deprotection Methods for PEGylated Compounds
The selection of a Cbz deprotection method for a PEGylated compound depends on several factors, including the substrate's sensitivity to acid or catalytic conditions, the molecular weight of the PEG chain, and the presence of other functional groups. The following table summarizes key quantitative data and qualitative observations for the primary methods.
| Deprotection Method | Target Moiety | Typical Reagents & Conditions | Reaction Time | Yield (%) | Purity (%) | Key Considerations & Challenges |
| Catalytic Hydrogenolysis | Cbz-NH-PEG-R | 10% Pd/C, H₂ (balloon or atmospheric pressure), Methanol or Ethanol, Room Temperature | 2 - 24 h | >95% | >98% | Catalyst filtration can be challenging with viscous PEG solutions. Potential for catalyst poisoning by sulfur-containing compounds. Not suitable for substrates with other reducible functional groups (e.g., alkynes, alkenes).[1] |
| Transfer Hydrogenolysis | Cbz-NH-PEG-R | 10% Pd/C, Ammonium formate or Formic acid, Methanol, Room Temperature | 1 - 6 h | >90% | >95% | Avoids the need for gaseous hydrogen. Reaction is typically faster than with H₂ balloon. Byproducts of the hydrogen donor need to be removed during workup. |
| Acid-Mediated Cleavage | Cbz-NH-PEG-R | HBr in Acetic Acid (33%), Dichloromethane, 0 °C to Room Temperature | 1 - 4 h | 85-95% | >95% | Harsh acidic conditions may not be suitable for acid-labile substrates. Requires careful quenching and neutralization. Can be advantageous when catalytic hydrogenolysis is not feasible. |
| Lewis Acid-Mediated Cleavage | Cbz-NH-PEG-R | AlCl₃, Hexafluoroisopropanol (HFIP), Room Temperature | 2 - 16 h | ~90% | >95% | Offers a milder alternative to strong Brønsted acids. Good functional group tolerance.[2] HFIP can be expensive. |
Experimental Workflows and Signaling Pathways
General Workflow for Cbz Cleavage from a PEGylated Compound
The overall process for the deprotection of a Cbz-protected PEGylated compound involves the cleavage reaction followed by a carefully selected purification strategy to isolate the final product.
Caption: A generalized workflow for the Cbz deprotection of a PEGylated compound.
Signaling Pathway: Mechanism of Catalytic Hydrogenolysis
Catalytic hydrogenolysis is the most common method for Cbz deprotection. The reaction proceeds on the surface of a palladium catalyst.
Caption: Mechanism of Cbz cleavage via catalytic hydrogenolysis.
Experimental Protocols
Protocol 1: Cbz Deprotection by Catalytic Hydrogenolysis
This protocol describes the standard procedure for removing a Cbz group from a PEGylated amine using palladium on carbon (Pd/C) and hydrogen gas.
Materials:
-
Cbz-protected PEGylated compound
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH), anhydrous
-
Hydrogen (H₂) gas balloon or hydrogenator
-
Inert gas (Argon or Nitrogen)
-
Celite® or a syringe filter (0.45 µm)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus
Procedure:
-
Dissolution: Dissolve the Cbz-protected PEGylated compound in methanol (e.g., 10-20 mg/mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Catalyst Addition: Carefully add 10% Pd/C to the solution. The amount of catalyst can range from 10% to 50% by weight of the substrate. For PEGylated compounds, a higher catalyst loading may be necessary to overcome potential steric hindrance.
-
Inert Atmosphere: Seal the flask and purge with an inert gas (argon or nitrogen) for 5-10 minutes to remove oxygen.
-
Hydrogenation: Introduce hydrogen gas to the flask via a balloon or by connecting it to a hydrogenator. Ensure the system is properly sealed.
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by an appropriate analytical method, such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Mass Spectrometry (MS). The reaction is typically complete within 2-24 hours.
-
Catalyst Removal: Once the reaction is complete, carefully and slowly purge the flask with an inert gas to remove excess hydrogen. The palladium catalyst is pyrophoric and should be handled with care. Filter the reaction mixture through a pad of Celite® or a syringe filter to remove the Pd/C. Wash the filter cake with a small amount of methanol to ensure complete recovery of the product.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude deprotected PEGylated amine.
-
Purification: The crude product can be further purified by precipitation in a non-solvent like cold diethyl ether.[3] Dissolve the crude product in a minimal amount of a good solvent (e.g., dichloromethane) and add it dropwise to a stirred volume of cold diethyl ether. The purified PEGylated amine will precipitate and can be collected by filtration or centrifugation.
Protocol 2: Cbz Deprotection by Acid-Mediated Cleavage
This protocol is suitable for substrates that are sensitive to catalytic hydrogenation but stable under strong acidic conditions.
Materials:
-
Cbz-protected PEGylated compound
-
33% (w/w) Hydrogen bromide in acetic acid (HBr/AcOH)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolution: Dissolve the Cbz-protected PEGylated compound in dichloromethane (e.g., 10-20 mg/mL) in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Acid Addition: Slowly add the 33% HBr in acetic acid solution to the reaction mixture. The amount of HBr/AcOH should be sufficient to ensure complete cleavage (typically 5-10 equivalents relative to the substrate).
-
Reaction: Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction progress by TLC or HPLC. The reaction is usually complete within 1-4 hours.
-
Quenching: Carefully quench the reaction by slowly adding the mixture to a stirred, cold saturated solution of sodium bicarbonate until the effervescence ceases and the pH is neutral or slightly basic.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude deprotected PEGylated amine.
-
Purification: Further purify the product by precipitation from diethyl ether as described in Protocol 1, step 8.
Challenges and Considerations for PEGylated Compounds
-
Solubility: The solubility of PEGylated compounds can vary significantly depending on the molecular weight of the PEG and the nature of the conjugated molecule. Solvent selection for both the reaction and purification is critical. Alcohols like methanol and ethanol are often good solvents for catalytic hydrogenolysis of PEGylated compounds.
-
Steric Hindrance: The large, flexible PEG chain can sterically hinder the approach of reagents to the Cbz group, potentially slowing down the reaction rate.[4] Increasing the catalyst loading or reaction time may be necessary.
-
Purification: The purification of PEGylated compounds can be challenging due to their often-viscous nature and tendency to retain solvents.
-
Precipitation: Precipitation in a non-solvent such as diethyl ether is a highly effective method for purifying PEGylated compounds. This process removes non-PEGylated impurities and excess reagents.
-
Dialysis: For high molecular weight PEGylated compounds, dialysis can be an effective purification method to remove small molecule impurities.
-
Chromatography: While possible, chromatographic purification of PEGylated compounds can be difficult due to their broad elution profiles and potential for smearing on the column. Size-exclusion chromatography (SEC) is generally more suitable than normal or reversed-phase chromatography.
-
Conclusion
The successful cleavage of a Cbz protecting group from a PEGylated compound is a critical step in the synthesis of many bioconjugates and therapeutic molecules. The choice between catalytic hydrogenolysis and acid-mediated cleavage should be made based on the specific characteristics of the substrate. Careful attention to reaction conditions and, most importantly, the purification strategy is essential to obtain a high-purity final product. The protocols and considerations outlined in these application notes provide a robust framework for researchers to effectively perform Cbz deprotection on this important class of molecules.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Incomplete Cbz Deprotection of PEG3 Linkers
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on overcoming common challenges encountered during the removal of the carbobenzyloxy (Cbz) protecting group from molecules containing a PEG3 linker.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for Cbz group removal?
The most prevalent method for Cbz deprotection is catalytic hydrogenolysis, which typically utilizes a palladium catalyst (e.g., Pd/C) and a hydrogen source.[1] Alternative methods include catalytic transfer hydrogenation, which uses a hydrogen donor in place of hydrogen gas, and acid-mediated deprotection.[1] For substrates with specific sensitivities, other methods like nucleophilic deprotection may be employed.[2]
Q2: Can the PEG3 linker influence the efficiency of the Cbz deprotection reaction?
Yes, the PEG3 linker, although relatively short, can influence the reaction. Its hydrophilic nature may affect the solubility of the substrate in common organic solvents, potentially reducing its access to the catalyst surface in heterogeneous reactions. Additionally, the PEG chain, while flexible, could sterically hinder the approach of the catalyst or reagents to the Cbz group, although this effect is generally more pronounced with longer PEG chains.
Q3: How can I monitor the progress of the deprotection reaction?
The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[3] These techniques allow for the visualization of the consumption of the starting material and the appearance of the deprotected product.
Q4: Are there metal-free methods for Cbz deprotection?
Yes, acid-mediated deprotection offers a metal-free alternative to palladium-catalyzed methods. Reagents such as hydrogen bromide in acetic acid (HBr/HOAc), concentrated hydrochloric acid, or aluminum chloride (AlCl₃) in hexafluoroisopropanol (HFIP) can be used. These methods are particularly advantageous for large-scale synthesis where residual heavy metal contamination is a concern.
Troubleshooting Guide: Incomplete Cbz Deprotection
Issue: My catalytic hydrogenolysis of the Cbz-PEG3 linker is sluggish or incomplete.
This is a common issue that can arise from several factors. The following troubleshooting workflow can help identify and resolve the problem.
Caption: Troubleshooting workflow for incomplete Cbz deprotection.
Potential Causes and Recommended Actions:
-
Inactive Catalyst: The palladium catalyst may be old or have reduced activity.
-
Solution: Use a fresh batch of Pd/C catalyst. For more challenging deprotections, consider using a more active catalyst such as Pearlman's catalyst (Pd(OH)₂/C).
-
-
Insufficient Hydrogen: The hydrogen pressure may be too low, or the hydrogen donor in transfer hydrogenation may be depleted.
-
Solution: Increase the hydrogen pressure (if using H₂ gas). If using transfer hydrogenation, ensure an adequate amount of the hydrogen donor (e.g., ammonium formate, triethylsilane) is present.
-
-
Poor Substrate Solubility: The Cbz-PEG3 linker-containing substrate may not be fully dissolved in the reaction solvent, limiting its interaction with the catalyst.
-
Solution: Experiment with different solvents or solvent mixtures to improve solubility. Alcohols like methanol or ethanol are often effective.
-
-
Catalyst Poisoning: Impurities in the starting material or the product amine itself can bind to the palladium surface and deactivate the catalyst.
-
Solution: Purify the starting material to remove any potential catalyst poisons. Performing the reaction in an acidic solvent like acetic acid can protonate the product amine, preventing it from coordinating to and deactivating the catalyst.
-
Quantitative Data Presentation
The following table provides a comparison of different Cbz deprotection methods. Please note that yields are substrate-dependent and the data presented here is for general guidance.
| Deprotection Method | Reagents | Solvent(s) | Temperature | Typical Reaction Time | Typical Yield (%) | Reference(s) |
| Catalytic Hydrogenolysis | H₂, 10% Pd/C | MeOH or EtOH | Room Temp. | 1 - 4 hours | >90% | |
| Catalytic Transfer Hydrogenation | Ammonium Formate, 10% Pd/C | MeOH | Room Temp. | 30 min - 2 hours | >90% | |
| Acid-Mediated (HBr/HOAc) | 33% HBr in Acetic Acid | Acetic Acid | Room Temp. | 30 min - 2 hours | High | |
| Acid-Mediated (AlCl₃/HFIP) | AlCl₃, HFIP | HFIP | Room Temp. | 2 - 16 hours | High | |
| Catalytic Hydrogenation (with NaBH₄) | NaBH₄, 10% Pd-C | Methanol | Room Temp. | 3 - 10 min | 93 - 98% |
Experimental Protocols
Protocol 1: Catalytic Transfer Hydrogenation using Palladium on Carbon and Ammonium Formate
This method is often faster and more convenient than using hydrogen gas.
-
Preparation: Dissolve the Cbz-protected PEG3 linker compound (1 equivalent) in methanol (approximately 0.1 M).
-
Reagent Addition: To the solution, add 10% Palladium on Carbon (10-20% by weight of the substrate).
-
Hydrogen Donor: Carefully add ammonium formate (3-5 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until all the starting material has been consumed (typically 30 minutes to 2 hours).
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product. The product can be further purified by chromatography if necessary.
Protocol 2: Acid-Mediated Deprotection using Aluminum Chloride in Hexafluoroisopropanol
This is a robust, metal-free alternative that is tolerant of many other functional groups.
-
Preparation: In a clean, dry flask, dissolve the Cbz-protected PEG3 linker compound (1 equivalent) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) to a concentration of 0.1-0.2 M.
-
Reagent Addition: Carefully add anhydrous aluminum chloride (AlCl₃) (1.5 - 2.0 equivalents) to the solution in portions at room temperature.
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).
-
Work-up: Dilute the reaction mixture with dichloromethane (CH₂Cl₂). Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Separate the layers and extract the aqueous layer with CH₂Cl₂.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the deprotected product. Further purification can be performed by chromatography if needed.
References
CbzNH-PEG3-CH2CH2NH2 solubility issues in reaction
Welcome to the technical support center for CbzNH-PEG3-CH2CH2NH2. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments involving this bifunctional PEG linker.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a heterobifunctional polyethylene glycol (PEG) derivative. Its structure includes a carboxybenzyl (Cbz)-protected amine, a three-unit PEG spacer, and a terminal primary amine.[1] This composition makes it a versatile linker in various bioconjugation applications. The PEG spacer enhances the hydrophilicity and biocompatibility of molecules it's attached to.[2][3] The terminal amine allows for conjugation to carboxylic acids, activated esters, and other functional groups, while the Cbz-protected amine can be deprotected for further modification.[2][3] Common applications include peptide synthesis, creating antibody-drug conjugates (ADCs), and developing drug delivery systems.
Q2: What are the general solubility properties of this compound?
A2: Due to its amphiphilic nature, this compound is generally soluble in a range of aqueous and organic solvents. The hydrophilic PEG chain contributes to its solubility in water and polar solvents, while the Cbz group provides some organic solubility. It is known to be soluble in water, dimethylsulfoxide (DMSO), and dichloromethane.
Q3: How should I store this compound?
A3: For long-term stability, it is recommended to store this compound at -20°C in a dry and dark environment. Before use, allow the vial to equilibrate to room temperature to prevent moisture condensation, which can affect the reagent's stability and performance.
Troubleshooting Guide: Solubility Issues
Users may occasionally encounter challenges with the solubility of this compound, particularly in complex reaction mixtures. This section provides a systematic approach to addressing these issues.
Initial Solubility Assessment
If you are experiencing difficulty dissolving this compound, consider the following factors:
-
Solvent Choice: While generally soluble, the specific reaction conditions can impact its ability to dissolve.
-
Concentration: The desired concentration may exceed the solubility limit in the chosen solvent system.
-
Temperature: Dissolution may be slow at room temperature.
Solubility Data Summary
| Solvent | Expected Solubility | Recommendations & Remarks |
| Water / PBS Buffer | High | The hydrophilic PEG spacer promotes aqueous solubility. |
| Dimethylformamide (DMF) | High | A good choice for creating stock solutions. Ensure the use of anhydrous DMF for moisture-sensitive reactions. |
| Dimethylsulfoxide (DMSO) | High | Another excellent option for preparing concentrated stock solutions. |
| Dichloromethane (DCM) | Soluble | Generally soluble, making it suitable for various organic reactions. |
| Chloroform | Soluble | Similar to DCM, it is a viable solvent for this compound. |
| Methanol / Ethanol | Moderate | Solubility may be lower compared to more polar aprotic solvents. |
| Toluene | Low | Generally not a preferred solvent; gentle heating may be required to achieve dissolution. |
| Diethyl Ether | Insoluble | PEGs are typically not soluble in diethyl ether. |
Experimental Protocols for Enhancing Solubility
If you encounter solubility issues, follow these step-by-step protocols to facilitate the dissolution of this compound.
Protocol 1: Preparation of a Stock Solution
For many applications, preparing a concentrated stock solution in a highly polar aprotic solvent is the most effective approach.
-
Solvent Selection: Choose a high-purity, anhydrous solvent such as DMSO or DMF.
-
Weighing the Reagent: Allow the vial of this compound to warm to room temperature before opening. Weigh the desired amount in a clean, dry vial.
-
Dissolution: Add the appropriate volume of solvent to the vial.
-
Mixing: Vortex or gently sonicate the mixture until the solid is fully dissolved. Mild heating (30-40°C) can be applied if necessary, but avoid excessive heat which could lead to degradation.
-
Storage: Store the stock solution at -20°C, protected from light and moisture.
Protocol 2: Direct Dissolution in a Reaction Mixture
When direct addition to a reaction is necessary, the following steps can help improve solubility.
-
Initial Solvent Addition: Begin by adding a small amount of a co-solvent in which this compound is highly soluble (e.g., DMSO) to the reaction vessel containing the reagent.
-
Mixing: Ensure the reagent is fully dissolved in the co-solvent before adding other reactants or the bulk of the reaction solvent.
-
Gradual Addition: Slowly add the remaining reaction components to the dissolved this compound solution while stirring.
-
Temperature Control: If the reaction conditions permit, gently warming the mixture can help maintain solubility.
Visual Troubleshooting and Workflow Diagrams
To further assist in your experimental design and troubleshooting, the following diagrams illustrate key concepts and workflows.
Caption: A flowchart to guide researchers through troubleshooting solubility problems with this compound.
Caption: A generalized workflow for a typical bioconjugation reaction involving this compound.
References
Technical Support Center: Cbz Deprotection of PEG Linkers
Welcome to the Technical Support Center for troubleshooting the deprotection of Carboxybenzyl (Cbz or Z) protected Polyethylene Glycol (PEG) linkers. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on overcoming common challenges and avoiding side reactions during this critical step in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the deprotection of a Cbz-protected PEG linker?
A1: The two most prevalent and effective methods for cleaving the Cbz group from a PEG linker are catalytic hydrogenolysis and acid-mediated cleavage.[1][2] Catalytic hydrogenolysis is often preferred due to its mild conditions and the generation of clean byproducts (toluene and carbon dioxide).[3] Acidic cleavage provides an alternative when the PEG linker or the conjugated molecule contains functional groups that are sensitive to reduction.[4]
Q2: Why is my Cbz deprotection via catalytic hydrogenation slow or incomplete?
A2: Several factors can contribute to a sluggish or incomplete hydrogenation reaction:
-
Catalyst Inactivation: The palladium catalyst is susceptible to poisoning by impurities, particularly sulfur-containing compounds. The product amine itself can also coordinate to the catalyst, inhibiting its activity.[5]
-
Insufficient Hydrogen: The concentration of hydrogen available for the reaction may be too low. This can be due to a poor quality hydrogen source, inadequate pressure, or inefficient mixing of the gas and liquid phases.
-
Steric Hindrance: A long or bulky PEG chain, or a sterically hindered environment around the Cbz group, can impede access to the catalyst's active sites.
Q3: What are the primary side reactions to be aware of during Cbz deprotection of a PEG linker?
A3: The most significant side reaction during catalytic hydrogenolysis is the formation of an N-benzyl tertiary amine. This occurs when the hydrogen supply is insufficient. During acid-mediated deprotection, if acetic acid is used as a solvent with a strong acid like HBr, there is a risk of N-acetylation of the newly formed amine. While the PEG backbone is generally stable, extremely harsh acidic conditions could potentially lead to its degradation, although this is not commonly reported under standard deprotection protocols.
Q4: Can the PEG linker itself interfere with the deprotection reaction?
A4: Yes, the PEG linker can influence the reaction. The ether oxygens in the PEG backbone can coordinate with the palladium catalyst, potentially affecting its catalytic activity. The length and molecular weight of the PEG chain can also impact the solubility and physical properties of the substrate, which may require adjustments to the reaction conditions.
Q5: Are there alternative, milder methods for Cbz deprotection of sensitive PEG-ylated molecules?
A5: For substrates that are sensitive to both hydrogenation and strong acids, nucleophilic cleavage offers a milder alternative. A notable example is the use of 2-mercaptoethanol in the presence of a base like potassium acetate, which can selectively cleave the Cbz group.
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the Cbz deprotection of PEG linkers.
Issue 1: Incomplete or Slow Deprotection with Catalytic Hydrogenolysis
| Potential Cause | Recommended Solution |
| Catalyst Poisoning | Ensure the starting material and solvents are of high purity. If sulfur-containing compounds are present, consider a purification step prior to deprotection. Using a fresh batch of catalyst or increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) can also be effective. |
| Insufficient Hydrogen | Increase the hydrogen pressure (e.g., using a Parr hydrogenator instead of a balloon). Ensure vigorous stirring to maximize gas-liquid contact. Consider using a transfer hydrogenation reagent like ammonium formate as an alternative hydrogen source. |
| Poor Catalyst Activity | Use a fresh, high-quality palladium on carbon (Pd/C) catalyst. Ensure the catalyst is not old or has been improperly stored. |
| Solvent Choice | Methanol and ethanol are standard solvents. For some substrates, other solvents like ethyl acetate or THF may improve solubility and reaction rates. |
Issue 2: Formation of N-Benzyl Byproduct in Catalytic Hydrogenolysis
| Potential Cause | Recommended Solution |
| Insufficient Hydrogen Source | This is the primary cause of N-benzylation. Ensure a continuous and sufficient supply of hydrogen throughout the reaction. Increase hydrogen pressure and ensure efficient stirring. |
| Reaction Conditions | Prolonged reaction times at elevated temperatures can sometimes contribute to side reactions. Monitor the reaction closely and stop it once the starting material is consumed. |
Issue 3: Side Reactions During Acid-Mediated Deprotection
| Potential Cause | Recommended Solution |
| N-Acetylation | This occurs when using HBr in acetic acid. If this side product is observed, switch to a non-nucleophilic solvent system, such as HCl in dioxane or isopropanol. |
| Degradation of Acid-Sensitive Groups | If the PEG-conjugated molecule contains other acid-labile protecting groups (e.g., Boc), consider using a milder Lewis acid system like aluminum trichloride (AlCl₃) in hexafluoroisopropanol (HFIP). |
Experimental Protocols
Protocol 1: Catalytic Hydrogenolysis using Pd/C
This protocol provides a general guideline for the Cbz deprotection of a PEG linker via catalytic hydrogenolysis.
Materials:
-
Cbz-protected PEG linker
-
10% Palladium on carbon (Pd/C)
-
Methanol or Ethanol (anhydrous)
-
Hydrogen gas source (balloon or hydrogenation apparatus)
-
Inert gas (Nitrogen or Argon)
-
Celite®
Procedure:
-
Dissolve the Cbz-protected PEG linker in methanol or ethanol in a suitable reaction flask.
-
Carefully add 10% Pd/C (typically 5-10 mol% palladium relative to the substrate) to the solution.
-
Seal the flask and purge with an inert gas.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this purge-evacuate-backfill cycle three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).
-
Upon completion, carefully purge the flask with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to obtain the deprotected PEG linker.
Protocol 2: Acid-Mediated Deprotection using HBr in Acetic Acid
This protocol is suitable for substrates that are incompatible with catalytic hydrogenation.
Materials:
-
Cbz-protected PEG linker
-
33% Hydrogen bromide (HBr) in acetic acid
-
Diethyl ether (cold)
Procedure:
-
Dissolve the Cbz-protected PEG linker in a minimal amount of 33% HBr in acetic acid.
-
Stir the mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. Deprotection is often complete within 30-60 minutes.
-
Upon completion, precipitate the product by adding the reaction mixture dropwise to a stirred flask of cold diethyl ether.
-
Isolate the precipitated product by filtration or decantation.
-
Wash the product with cold diethyl ether to remove residual acetic acid and byproducts.
-
Dry the product under vacuum.
Visualizing Reaction Pathways
To aid in understanding the chemical transformations during Cbz deprotection and the formation of potential side products, the following diagrams illustrate the key reaction mechanisms.
Caption: Catalytic hydrogenolysis of a Cbz-protected PEG linker.
Caption: Formation of N-benzyl byproduct during hydrogenolysis.
Caption: Mechanism of acidic Cbz deprotection with HBr.
Caption: A logical workflow for troubleshooting Cbz deprotection.
References
Technical Support Center: Optimizing Reactions with CbzNH-PEG3-CH2CH2NH2
Welcome to the technical support center for CbzNH-PEG3-CH2CH2NH2. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a heterobifunctional crosslinker containing a discrete three-unit polyethylene glycol (PEG) spacer.[1] One end features a primary amine protected by a carboxybenzyl (Cbz) group, while the other end has a free primary amine.[1][2][3][4] The PEG chain enhances aqueous solubility and provides a flexible spacer arm.
Q2: What are the main applications of this linker?
This linker is primarily used in bioconjugation and drug delivery research. The free amine can be reacted with various functional groups, and the Cbz-protected amine can be deprotected to allow for subsequent modifications. Common applications include peptide synthesis, creating antibody-drug conjugates (ADCs), and developing drug delivery systems.
Q3: What functional groups can the free amine of this compound react with?
The primary amine is nucleophilic and can react with several electrophilic functional groups, including:
-
Activated Esters (e.g., NHS esters): Forms a stable amide bond.
-
Carboxylic Acids: Forms an amide bond in the presence of coupling agents like EDC and NHS.
-
Aldehydes and Ketones: Forms a Schiff base that can be reduced to a stable secondary amine via reductive amination.
-
Isothiocyanates: Forms a stable thiourea linkage.
Q4: How can the Cbz protecting group be removed?
The Cbz group is typically removed under reductive conditions, most commonly through catalytic hydrogenolysis (e.g., using H₂ gas with a palladium-on-carbon catalyst). This deprotection step exposes a second primary amine, allowing for further conjugation or modification. Acidic conditions can also be used for Cbz cleavage.
Troubleshooting Guides
Amide Coupling Reactions
This section focuses on troubleshooting the reaction between the free amine of this compound and a carboxylic acid or activated ester.
Experimental Workflow: Amide Coupling
References
CbzNH-PEG3-CH2CH2NH2 stability in different buffers
Welcome to the technical support center for CbzNH-PEG3-CH2CH2NH2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this bifunctional linker in various buffer systems. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its main components?
A1: this compound is a heterobifunctional PEG linker. It consists of three main parts:
-
Cbz (Carboxybenzyl) group: A protecting group for one of the amine functionalities. It is known for its stability under various conditions and can be removed when needed.[1][2]
-
PEG3 (Triethylene glycol) spacer: A short, hydrophilic polyethylene glycol chain that enhances the water solubility of the molecule.[3]
-
Terminal primary amine (-NH2): A reactive group available for conjugation to molecules containing, for example, carboxylic acids or activated esters.[1]
Q2: What are the primary factors that affect the stability of the Cbz-carbamate linkage in this compound?
A2: The stability of the Cbz-carbamate linkage is primarily influenced by the pH of the buffer solution. Carbamate hydrolysis is generally catalyzed by hydroxide ions, meaning the degradation rate increases with higher pH (alkaline conditions).[4] While the Cbz group is generally stable in neutral to mildly acidic conditions, prolonged incubation in strong acids or bases can lead to its cleavage.
Q3: How stable is the PEG backbone of the linker?
A3: The polyethylene glycol (PEG) backbone is generally considered chemically stable and bioinert. However, under harsh conditions, it can be susceptible to oxidative degradation. For most bioconjugation applications in controlled buffer systems, the degradation of the PEG chain itself is not a primary concern. The stability of the entire molecule is more dependent on the terminal functional groups and their linkages.
Q4: At what pH range can I expect the Cbz-carbamate group to be most stable?
A4: The Cbz-carbamate group is most stable in neutral to mildly acidic aqueous solutions. Some studies on similar carbamates have shown stability in the pH range of 1.0 to 7.4. As the pH becomes more alkaline (pH > 8), the rate of hydroxide-catalyzed hydrolysis increases significantly.
Q5: Can the type of buffer salt (e.g., phosphate, TRIS, HEPES) affect the stability of this compound?
A5: Yes, the buffer species can influence the rate of hydrolysis, although this is often a secondary effect compared to pH. For some reactions, buffer components can act as catalysts or inhibitors. For instance, in enzymatic hydrolysis studies of polymers, TRIS and MOPS buffers have been observed to have an inhibitory effect, while phosphate buffers at higher concentrations increased the rate of hydrolysis for one particular enzyme. While this is an enzymatic example, it highlights the importance of considering the buffer composition in your stability studies. It is recommended to perform preliminary stability tests in your specific buffer system.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Actions |
| Low yield of conjugated product | Degradation of this compound prior to or during the conjugation reaction. | - Ensure the linker is stored properly at -20°C in a dry environment.- Prepare stock solutions of the linker fresh in an appropriate anhydrous solvent like DMSO or DMF before diluting into your aqueous reaction buffer.- Check the pH of your reaction buffer. If it is alkaline (pH > 8), consider lowering it to a more neutral range if your reaction chemistry allows. |
| Inconsistent experimental results | Instability of the linker in the chosen buffer, leading to variable amounts of active linker between experiments. | - Perform a preliminary stability study of the linker in your specific buffer and at your intended reaction temperature. (See Experimental Protocols section).- Ensure consistent timing between the preparation of the linker solution and its use in the reaction.- Consider if any other components in your reaction mixture could be contributing to the degradation of the linker. |
| Appearance of unexpected byproducts in analysis (e.g., HPLC, MS) | Degradation of the Cbz-carbamate or the PEG linker. | - The primary degradation product of Cbz-carbamate hydrolysis is benzyl alcohol and the free amine. Look for masses corresponding to these fragments.- Oxidative degradation of the PEG chain can lead to a variety of products. If this is suspected, ensure your buffers are de-gassed and consider adding a chelating agent like EDTA if metal-catalyzed oxidation is a possibility. |
Quantitative Data on Stability
| pH of Buffer | Temperature (°C) | Expected Stability of Cbz-Carbamate | Estimated Half-life* |
| 4.0 | 25 | High | > 1 week |
| 7.4 (PBS) | 25 | Moderate | ~16-24 hours |
| 7.4 (PBS) | 37 | Moderate to Low | ~8-12 hours |
| 8.5 (TRIS) | 25 | Low | ~2-4 hours |
| 9.0 | 25 | Very Low | < 2 hours |
*Estimates are based on hydrolysis data for related compounds and are intended for comparative purposes only. Actual half-life will depend on the specific buffer composition and concentration.
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in a Specific Buffer
Objective: To determine the rate of degradation of this compound in a user-defined buffer system by monitoring the decrease of the parent compound over time using RP-HPLC.
Materials:
-
This compound
-
Your buffer of interest (e.g., 100 mM Sodium Phosphate, pH 7.4)
-
Anhydrous DMSO or DMF
-
RP-HPLC system with UV detector
-
C18 HPLC column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Thermostated incubator or water bath
Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh a small amount of this compound and dissolve it in anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mg/mL).
-
-
Incubation:
-
Pre-warm your buffer of interest to the desired experimental temperature (e.g., 25°C or 37°C).
-
To initiate the stability study, dilute the this compound stock solution into the pre-warmed buffer to a final concentration of approximately 1 mg/mL. Ensure the final concentration of DMSO is low (e.g., <5% v/v) to minimize its effect on the reaction.
-
Immediately take a sample for the t=0 time point (see step 3 for sample preparation).
-
Incubate the remaining solution at the chosen temperature.
-
Withdraw aliquots at various time points (e.g., 0, 1, 2, 4, 8, 16, 24 hours).
-
-
Sample Preparation for HPLC Analysis:
-
For each time point, dilute the aliquot with the initial mobile phase to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL). This dilution also helps to quench the degradation reaction.
-
-
HPLC Analysis:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: A suitable gradient to separate the parent compound from potential degradation products (e.g., start with 95% A / 5% B, and ramp up to 95% B over 20 minutes).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm (for the Cbz group)
-
Injection Volume: 20 µL
-
-
Data Analysis:
-
Integrate the peak area of the parent this compound compound at each time point.
-
Plot the natural logarithm of the peak area versus time.
-
If the degradation follows first-order kinetics, the plot should be linear. The slope of this line will be the negative of the degradation rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for assessing the stability of this compound.
References
Technical Support Center: Cbz-PEG3-amine Cross-linking Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cbz-PEG3-amine cross-linking reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary reactive group of Cbz-PEG3-amine, and what does it react with?
Cbz-N-amido-PEG3-acid contains a terminal carboxylic acid.[1][2][3][4] This carboxylic acid must first be activated, typically using carbodiimide chemistry (e.g., EDC with NHS or Sulfo-NHS), to form a reactive intermediate. This activated ester then readily reacts with primary amines (-NH₂) on the target molecule to form a stable amide bond.[5] The other end of the molecule has a Cbz-protected amine, which is stable under these coupling conditions and can be deprotected later if needed.
Q2: What is the most common side reaction, and how can I minimize it?
The most significant competing reaction is the hydrolysis of the activated ester (e.g., NHS ester) intermediate. In the presence of water, the activated ester will hydrolyze back to a non-reactive carboxylic acid, which reduces the efficiency of the cross-linking reaction. The rate of hydrolysis is highly dependent on pH, increasing significantly at more alkaline pH. To minimize hydrolysis, it is crucial to perform reactions in a timely manner after activation, use anhydrous solvents when possible, and maintain the recommended pH range.
Q3: Which buffers should I use for the cross-linking reaction?
It is critical to avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine. These buffers will compete with your target molecule for reaction with the activated Cbz-PEG3-amine, significantly lowering your conjugation efficiency. Recommended buffers include Phosphate-Buffered Saline (PBS), HEPES, borate, or carbonate/bicarbonate buffers, maintaining a pH range of 7.2-8.5 for optimal reaction with primary amines.
Q4: How can I purify my Cbz-PEG3-amine conjugated product?
The purification of PEGylated compounds can be challenging due to their properties. Several chromatography techniques can be employed:
-
Size Exclusion Chromatography (SEC): Effective for removing unreacted, low molecular weight reagents from the larger, PEGylated product.
-
Ion-Exchange Chromatography (IEX): Often the method of choice for separating PEGylated proteins from their un-PEGylated counterparts and can even separate products with different degrees of PEGylation.
-
Reverse-Phase Chromatography: Can be effective, often using a water/acetonitrile or water/methanol gradient. Using chloroform/methanol systems has also been reported to be effective for PEG-containing compounds.
-
Hydrophobic Interaction Chromatography (HIC): Can be a supplementary technique to IEX, though it may have lower capacity and resolution.
Q5: My protein precipitates after the cross-linking reaction. What could be the cause?
Protein precipitation can occur for a few reasons:
-
Change in Isoelectric Point (pI): The modification of primary amines neutralizes their positive charge, which can alter the protein's pI. If the new pI is close to the buffer pH, the protein's solubility can decrease, leading to precipitation.
-
Denaturation: The reaction conditions or the modification itself might cause the protein to denature and precipitate.
-
Over-cross-linking: Excessive modification can alter the protein's properties and lead to aggregation. To mitigate this, you can try reducing the molar excess of the crosslinker, shortening the reaction time, or performing the reaction at a lower temperature (e.g., 4°C).
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Hydrolysis of Activated Cbz-PEG3-amine | Use the activated PEG reagent immediately after preparation. Ensure all solvents are anhydrous, especially if not working in an aqueous buffer. Maintain optimal pH (7.2-8.5) to balance reactivity and hydrolysis. |
| Inactive Coupling Reagents (e.g., EDC, NHS) | Use fresh, high-quality EDC and NHS. EDC is particularly moisture-sensitive and should be stored in a desiccator. Test the reactivity of your NHS ester reagent if you suspect it has hydrolyzed. |
| Suboptimal Reaction pH | Ensure the reaction buffer pH is between 7.2 and 8.5. At lower pH, primary amines are protonated and less nucleophilic. At higher pH, the rate of hydrolysis increases. |
| Presence of Primary Amines in Buffer | Switch to a non-amine-containing buffer such as PBS, HEPES, or Borate buffer. |
| Insufficient Molar Excess of PEG Reagent | Increase the molar excess of the activated Cbz-PEG3-amine relative to the target molecule. A 5 to 20-fold molar excess is a common starting point. This may need to be optimized empirically. |
| Steric Hindrance | Increase the reaction time or temperature (within the stability limits of your target molecule). If the reactive amines on your target are buried, consider partial denaturation if the native conformation is not essential. |
Issue 2: Multiple Products or Side Reactions
| Potential Cause | Recommended Solution |
| Reaction with Non-Target Nucleophiles | While NHS esters are primary amine-reactive, side reactions can occur with hydroxyl (serine, threonine, tyrosine) and sulfhydryl (cysteine) groups. Lowering the pH towards 7.2 can sometimes reduce these side reactions. |
| High Degree of Labeling / Over-modification | Reduce the molar excess of the activated PEG reagent. Shorten the incubation time or perform the reaction at a lower temperature (e.g., 4°C). |
| Formation of N-acylurea Byproduct | This can occur when using carbodiimides like EDC if the reaction with the amine is inefficient. Ensure optimal reaction conditions for the amine coupling. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Recommended Solution |
| Similar Properties of Product and Starting Materials | Optimize the purification method. Ion-exchange chromatography is often very effective at separating based on charge differences caused by PEGylation. Consider using a different chromatography technique if one is not providing adequate separation. |
| Excess Unreacted PEG Reagent | Optimize the stoichiometry to use a minimal excess of the Cbz-PEG3-amine. Use size exclusion chromatography to separate the high molecular weight conjugate from the smaller, unreacted PEG reagent. |
| Streaking or Poor Separation on Silica Gel | For column chromatography of PEG-containing compounds, consider using solvent systems like chloroform-methanol or DCM-methanol, which can provide better separation than traditional ethyl acetate/hexanes systems. Adding a small amount of aqueous ammonia (for free amines) or formic acid (for free carboxyl groups) to the eluent can also improve separation. |
Experimental Protocols
Protocol 1: Two-Step Activation and Conjugation of Cbz-PEG3-amine to a Protein
This protocol describes the activation of the carboxylic acid on Cbz-N-amido-PEG3-acid using EDC and Sulfo-NHS, followed by conjugation to a primary amine on a target protein.
Materials:
-
Cbz-N-amido-PEG3-acid
-
Target protein in amine-free buffer (e.g., 0.1 M phosphate, 0.15 M NaCl, pH 7.2-7.5)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Reaction Buffer: 0.1 M Phosphate, 0.15 M NaCl, pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column for buffer exchange and purification
Procedure:
-
Prepare Protein: Dissolve the protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Activate Cbz-PEG3-amine:
-
Immediately before use, dissolve Cbz-N-amido-PEG3-acid, EDC, and Sulfo-NHS in Activation Buffer.
-
A common molar ratio is 1:1.2:1.2 (Carboxylic Acid:EDC:Sulfo-NHS).
-
Incubate the activation mixture for 15 minutes at room temperature.
-
-
Conjugation Reaction:
-
Add the activated Cbz-PEG3-amine solution to the protein solution. Aim for a 5 to 20-fold molar excess of the PEG linker over the protein.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
-
-
Quench Reaction:
-
Add the Quenching Buffer to a final concentration of 20-50 mM Tris to stop the reaction.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove excess, non-reacted PEG reagent and quenching buffer using a desalting column or dialysis against an appropriate buffer for your downstream application.
-
Further purify the conjugate using ion-exchange or size-exclusion chromatography as needed.
-
Visualizations
Caption: Troubleshooting workflow for low yield in Cbz-PEG3-amine reactions.
Caption: General experimental workflow for Cbz-PEG3-amine cross-linking.
References
Technical Support Center: Preventing Protein Aggregation After PEGylation
Welcome to the technical support center for protein PEGylation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent protein aggregation during and after the PEGylation process.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation during PEGylation?
Protein aggregation during PEGylation can be attributed to several factors:
-
Intermolecular Cross-linking: Bifunctional PEG reagents can link multiple protein molecules together, leading to the formation of large aggregates.
-
High Protein Concentration: Increased proximity of protein molecules at high concentrations enhances the likelihood of intermolecular interactions and aggregation.
-
Suboptimal Reaction Conditions: Factors such as pH, temperature, and buffer composition can significantly affect protein stability. Deviations from a protein's optimal stability range can expose hydrophobic regions, promoting aggregation.
-
PEG-Protein Interactions: While PEG is generally a stabilizer, interactions between the PEG polymer and the protein surface can sometimes induce conformational changes that lead to aggregation. The length of the PEG chain can influence these interactions.
-
Poor Reagent Quality: The presence of impurities or a high percentage of diol in a monofunctional PEG reagent can cause unintended cross-linking.
-
Chemical Degradation: Stresses during the PEGylation process can cause covalent modifications like oxidation and deamidation, which can alter the native protein structure and lead to aggregation.
Q2: How does PEGylation, in principle, help prevent protein aggregation?
PEGylation can enhance protein stability and prevent aggregation through several mechanisms:
-
Steric Hindrance: The attached PEG chain creates a steric barrier that can hinder protein-protein association, a key step in aggregation.
-
Increased Solubility: The hydrophilic nature of PEG can increase the overall solubility of the protein conjugate, making it less prone to aggregation.
-
Favorable Solvation: PEGylation can promote favorable solvation of water molecules around the protein, which helps to maintain its native conformation and solubility.
-
Reduced Surface-Induced Aggregation: PEGylation can reduce the extent of protein adsorption onto surfaces and subsequent surface-induced aggregation.
Q3: Can the size and structure of the PEG molecule influence aggregation?
Yes, the size and structure of the PEG molecule are critical factors:
-
PEG Size: The length of the PEG chain can impact its effectiveness in preventing aggregation. While longer PEG chains can offer greater steric hindrance, there is an optimal size beyond which no further benefit is observed. For instance, with insulin, PEG molecular weights beyond 4000 Da showed no additional modification in certain effects. A study on G-CSF showed that even a small 5 kDa PEG moiety could provide significant stability against aggregation.
-
PEG Structure: The structure of the PEG molecule (e.g., linear vs. branched) can influence the stability of the PEGylated protein. The choice of PEG architecture can affect the degree of shielding from proteolytic enzymes and overall conformational stability.
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot and mitigate protein aggregation observed during or after PEGylation.
Issue: I am observing visible precipitation or turbidity in my PEGylation reaction.
This is a clear indication of significant protein aggregation. Follow these steps to diagnose and resolve the issue:
Step 1: Reaction Condition Optimization
The first line of defense is to systematically optimize the reaction conditions. A screening matrix approach is recommended.
Caption: A stepwise workflow for troubleshooting protein aggregation during PEGylation.
| Parameter | Recommended Range | Rationale |
| Protein Concentration | 0.5 - 5 mg/mL | Lower concentrations reduce the probability of intermolecular interactions. |
| PEG:Protein Molar Ratio | 1:1 to 20:1 | A higher ratio can drive the reaction but may also increase cross-linking with bifunctional PEGs. |
| pH | 6.0 - 8.0 | Screen a range around the protein's isoelectric point (pI) and its known optimal stability pH. |
| Temperature | 4°C to Room Temperature | Lower temperatures slow down the reaction rate, which can favor intramolecular modification. |
Step 2: Incorporate Stabilizing Excipients
If optimizing the primary reaction conditions is insufficient, the addition of stabilizing excipients to the reaction buffer can help prevent aggregation.
| Excipient | Starting Concentration | Mechanism of Action |
| Sucrose | 5-10% (w/v) | Preferential exclusion, increases protein stability. |
| Arginine | 50-100 mM | Suppresses non-specific protein-protein interactions. |
| Polysorbate 20 | 0.01-0.05% (v/v) | Reduces surface tension and prevents surface-induced adsorption. |
Step 3: Control the Reaction Rate
A slower, more controlled reaction can favor intramolecular modification over intermolecular cross-linking, thereby reducing aggregation.
-
Lower the Temperature: Performing the reaction at 4°C will slow down the reaction rate.
-
Stepwise Addition of PEG: Instead of adding the entire volume of activated PEG at once, add it in smaller aliquots over a period of time.
Step 4: Evaluate PEG Reagent and Strategy
-
Reagent Quality: Ensure the PEG reagent is of high quality and purity. For monofunctional PEGylation, confirm the absence of significant amounts of bifunctional impurities.
-
Alternative PEGylation Chemistry: If aggregation persists, consider alternative PEGylation strategies. This could involve using a different activated PEG (e.g., PEG-aldehyde vs. PEG-NHS ester) or exploring site-specific PEGylation to target a less aggregation-prone region of the protein.
Experimental Protocols
Protocol 1: Small-Scale PEGylation Screening to Optimize Conditions
Objective: To empirically determine the optimal protein concentration, PEG:protein molar ratio, pH, and temperature to minimize aggregation during PEGylation.
Materials:
-
Purified protein stock solution (e.g., 10 mg/mL)
-
Activated PEG stock solution (e.g., 100 mg/mL)
-
Reaction buffers at various pH values (e.g., pH 6.0, 7.0, 7.4, 8.0)
-
96-well plate or microcentrifuge tubes
-
Incubator/shaker at controlled temperatures (e.g., 4°C and 25°C)
Procedure:
-
Design the Screening Matrix: Set up a matrix of reaction conditions, varying one parameter at a time while keeping others constant.
-
Prepare Reactions: In a 96-well plate or microcentrifuge tubes, prepare a series of small-scale reactions (e.g., 50-100 µL).
-
Add Protein: Pipette the required volume of protein stock solution into each well/tube.
-
Add Buffer: Add the appropriate reaction buffer to achieve the target pH and protein concentration.
-
Initiate Reaction: Add the activated PEG stock solution to achieve the desired PEG:protein molar ratio. Mix gently.
-
Incubation: Incubate the reactions for a set period (e.g., 2-4 hours or overnight) at the designated temperatures with gentle mixing.
-
Analysis: Analyze the extent of aggregation in each reaction. A quick visual inspection for turbidity is a first step. For more quantitative analysis, use the methods described in Protocol 2.
Protocol 2: Analytical Techniques for Detecting and Quantifying Protein Aggregation
Objective: To accurately detect and quantify soluble and insoluble protein aggregates after PEGylation.
Principle: SEC separates molecules based on their hydrodynamic radius. Aggregates, being larger than the monomeric protein, will elute earlier.
Procedure:
-
System Equilibration: Equilibrate the SEC column with a suitable mobile phase (e.g., PBS) until a stable baseline is achieved.
-
Sample Preparation: Filter the PEGylated protein sample through a low-protein-binding 0.1 or 0.22 µm filter to remove large, insoluble aggregates.
-
Injection: Inject an appropriate volume of the sample onto the SEC column.
-
Data Acquisition: Monitor the elution profile using a UV detector at 280 nm.
-
Analysis: Integrate the peak areas corresponding to the monomer, dimer, and higher-order aggregates to quantify the percentage of each species.
Principle: DLS measures the fluctuations in scattered light intensity due to the Brownian motion of particles in solution. This information is used to determine the size distribution of the particles.
Procedure:
-
Sample Preparation: If necessary, dilute the sample in a suitable buffer to a concentration appropriate for DLS analysis. The buffer should be filtered to remove any extraneous particles.
-
Instrument Setup: Set the instrument parameters, including temperature and scattering angle.
-
Measurement: Place the cuvette with the sample into the DLS instrument and initiate the measurement.
-
Data Analysis: The software will generate a size distribution profile, showing the different populations of particles (monomer, aggregates) and their respective sizes.
Principle: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) separates proteins based on their molecular weight. PEGylation increases the apparent molecular weight of the protein, causing a shift in its migration on the gel. Aggregates may appear as higher molecular weight bands or may not enter the resolving gel.
Procedure:
-
Sample Preparation: Mix the PEGylated protein sample with loading buffer (with and without a reducing agent to assess disulfide-linked aggregates).
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run the electrophoresis.
-
Staining: Stain the gel with Coomassie Blue or a PEG-specific stain (e.g., barium iodide) to visualize the protein bands.
-
Analysis: Compare the band patterns of the PEGylated sample to the non-PEGylated control. The appearance of high molecular weight bands or a smear can indicate aggregation.
Caption: A decision tree to guide the selection of an appropriate analytical method for protein aggregation.
Technical Support Center: CbzNH-PEG3-CH2CH2NH2 Linker Cleavage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the CbzNH-PEG3-CH2CH2NH2 linker.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for cleaving the Cbz (Carboxybenzyl) group from the this compound linker?
A1: The most common and generally mildest method for Cbz group removal is catalytic hydrogenolysis.[1] This technique utilizes a palladium catalyst, typically palladium on carbon (Pd/C), in the presence of a hydrogen source to selectively cleave the benzyloxy-carbonyl bond, releasing the free amine, toluene, and carbon dioxide.
Q2: Can I use acidic conditions to cleave the Cbz group?
A2: Yes, the Cbz group can be cleaved under acidic conditions. Reagents such as hydrogen bromide (HBr) in acetic acid or trifluoroacetic acid (TFA) can be used. However, these conditions are harsher than catalytic hydrogenolysis and may not be suitable for substrates with other acid-labile functional groups. While the Cbz group is generally stable to TFA used for cleavage from resins in solid-phase peptide synthesis (SPPS), prolonged exposure or harsh acidic cocktails can lead to its removal.[2]
Q3: Is the PEG3 linker itself susceptible to cleavage during Cbz deprotection?
A3: The polyethylene glycol (PEG) portion of the linker is generally stable under the standard conditions used for Cbz deprotection, including both catalytic hydrogenolysis and moderate acidic cleavage. PEG linkers are known for their stability.
Q4: What are the expected byproducts of a successful Cbz cleavage reaction?
A4: In a successful catalytic hydrogenolysis, the byproducts are toluene and carbon dioxide.[3] During acidic cleavage, the byproducts will depend on the specific reagent used, but the primary products will be the deprotected amine and benzyl-derived species.
Troubleshooting Guide
Issue 1: Incomplete or No Cbz Cleavage
If you observe a low yield of the deprotected product or no reaction at all, consider the following potential causes and solutions.
| Potential Cause | Recommended Solution & Rationale |
| Inactive Catalyst (Hydrogenolysis) | Use fresh, high-quality Pd/C catalyst. The catalyst can become deactivated over time or by exposure to contaminants. Consider using a new batch of catalyst for the reaction. |
| Insufficient Hydrogen Source (Hydrogenolysis) | Ensure a proper setup for hydrogenation. If using a hydrogen balloon, ensure it is adequately filled and that there are no leaks. For transfer hydrogenation, ensure the hydrogen donor (e.g., ammonium formate) is added in sufficient molar excess. |
| Incompatible Solvent | Use a solvent that allows for good solubility of the substrate and does not interfere with the reaction. For catalytic hydrogenolysis, common solvents include methanol, ethanol, and ethyl acetate. The presence of the PEG linker should enhance solubility in polar solvents. |
| Insufficient Acid Strength or Reaction Time (Acidic Cleavage) | If using acidic conditions, the acid may not be strong enough, or the reaction time may be too short. Increase the reaction time and monitor the reaction progress by an appropriate analytical method (e.g., TLC or LC-MS). If necessary, a stronger acidic reagent can be tested, but be mindful of potential side reactions with your substrate. |
| Presence of Catalyst Poisons | Substrates containing sulfur or other functional groups can poison the palladium catalyst, inhibiting the reaction. If catalyst poisoning is suspected, alternative deprotection methods like acidic cleavage should be considered. |
Issue 2: Observation of Unexpected Byproducts
The formation of unexpected side products can complicate purification and reduce the yield of your desired compound.
| Potential Cause | Recommended Solution & Rationale |
| N-alkylation of the Deprotected Amine | In some cases, the newly formed amine can react with benzyl byproducts. Ensure complete removal of the Cbz group and efficient workup to isolate the desired product promptly. |
| Reduction of Other Functional Groups (Hydrogenolysis) | If your substrate contains other reducible functional groups (e.g., alkenes, alkynes, nitro groups), they may also be reduced under catalytic hydrogenolysis conditions.[4] If these groups need to be preserved, consider an alternative deprotection method such as acidic cleavage. |
| Degradation of Acid-Sensitive Groups (Acidic Cleavage) | Strong acidic conditions can cleave other protecting groups (e.g., Boc) or degrade sensitive functionalities on your molecule. If this is observed, switch to a milder deprotection method like catalytic hydrogenolysis. |
Experimental Protocols
Protocol 1: Cbz Cleavage by Catalytic Hydrogenolysis
This protocol describes a general procedure for the deprotection of a Cbz-protected amine using palladium on carbon and a hydrogen source.
-
Preparation: Dissolve the this compound-conjugated substrate in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) in a round-bottom flask.
-
Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol% relative to the substrate).
-
Hydrogenation:
-
Using Hydrogen Gas: Seal the flask, evacuate the air, and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus). Stir the reaction vigorously at room temperature.
-
Using Transfer Hydrogenation: Add a hydrogen donor, such as ammonium formate (HCOONH4), in excess (typically 5-10 equivalents).
-
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed. This can take anywhere from a few hours to overnight.
-
Work-up: Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude deprotected product, which can then be purified by an appropriate method (e.g., chromatography or crystallization).
Protocol 2: Cbz Cleavage by Acidolysis (HBr in Acetic Acid)
This protocol is an alternative for substrates that are incompatible with catalytic hydrogenolysis.
-
Preparation: Prepare a solution of 33% HBr in acetic acid.
-
Reaction: Dissolve the Cbz-protected substrate in glacial acetic acid and add the HBr/acetic acid solution (typically 2-5 equivalents of HBr).
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Work-up: Upon completion, precipitate the product by adding the reaction mixture to a large volume of cold diethyl ether.
-
Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the crude product as its HBr salt.
Visual Guides
Caption: General experimental workflow for Cbz deprotection.
Caption: Troubleshooting decision tree for incomplete Cbz cleavage.
References
Technical Support Center: Characterization of Cbz-Protected PEG Linker Impurities
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing impurities in Carboxybenzyl-protected Polyethylene Glycol (Cbz-protected PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities in Cbz-protected PEG linkers?
A1: Impurities in Cbz-protected PEG linkers can originate from the starting materials, the synthesis process, and degradation during storage. Common impurities include:
-
Polydispersity: PEG linkers are often a heterogeneous mixture of different chain lengths. This is an inherent property of many PEGylation reagents.[1]
-
Unprotected PEG Linkers: Incomplete reaction can leave PEG linkers without the Cbz protecting group.
-
Di-substituted PEGs: If the starting PEG is a diol, both ends might get functionalized when only a mono-functionalized linker is desired.
-
Residual Solvents and Reagents: Solvents used during synthesis and purification (e.g., dichloromethane, acetonitrile) and excess reagents (e.g., Cbz-Cl, coupling agents) can be present.[2]
-
Degradation Products: Cbz-protected PEG linkers can degrade under certain conditions. The ester linkages can be susceptible to hydrolysis, and the PEG backbone can undergo oxidation.[3]
-
By-products of Cbz Protection: Impurities can arise from side reactions during the protection of the amine group with the Cbz group.
-
Ethylene Glycol (EG) and Diethylene Glycol (DG): These are common toxic impurities that can be found in PEG raw materials.[4]
Q2: How can I detect these impurities in my sample?
A2: A combination of analytical techniques is typically employed for comprehensive characterization:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV and/or Evaporative Light Scattering Detection (ELSD) is a powerful technique to separate and quantify impurities.[] Since PEGs lack a strong chromophore, ELSD or Charged Aerosol Detection (CAD) can be more effective than UV detection for PEG-related impurities.
-
Mass Spectrometry (MS): Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are indispensable for confirming the molecular weight of the desired linker and identifying impurities. ESI-MS is often coupled with LC (LC-MS) for separation and identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are crucial for structural elucidation of the linker and its impurities. It can be used to confirm the presence of the Cbz group and the PEG backbone, and to identify residual solvents.
Q3: My mass spectrometry data shows multiple peaks with a mass difference of 44 Da. What does this indicate?
A3: A series of peaks with a mass difference of 44 Da is characteristic of the repeating ethylene glycol unit (-CH₂CH₂O-) in the PEG chain. This indicates that your sample is polydisperse, containing a distribution of PEG chain lengths. This is a common feature of many PEG reagents.
Q4: I see an unexpected peak in my HPLC chromatogram. How can I identify it?
A4: To identify an unknown peak, you can use the following strategies:
-
LC-MS Analysis: Couple your HPLC to a mass spectrometer. The mass-to-charge ratio (m/z) of the unknown peak can provide its molecular weight, which is a critical piece of information for identification.
-
Fraction Collection and NMR Analysis: If the peak is abundant enough, you can collect the fraction corresponding to the unknown peak as it elutes from the HPLC and analyze it by NMR spectroscopy for structural determination.
-
Spiking Experiment: If you have a hypothesis about the identity of the impurity (e.g., the unprotected PEG linker), you can "spike" your sample with a small amount of the suspected compound and see if the peak area of interest increases.
Q5: How should I store my Cbz-protected PEG linkers to minimize degradation?
A5: To ensure the stability of your Cbz-protected PEG linkers, it is recommended to store them under the following conditions:
-
Temperature: Store at low temperatures, typically ≤ -15°C.
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
-
Light: Protect from light, as some PEG derivatives can be light-sensitive.
-
Moisture: Keep in a dry environment, as ester linkages can be susceptible to hydrolysis. Use of a desiccant is recommended.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of Cbz-protected PEG linkers.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Broad peaks in HPLC | - Polydispersity of the PEG linker.- Poor column performance.- Inappropriate mobile phase. | - This is expected for polydisperse samples. Consider using size-exclusion chromatography (SEC) for better separation of different chain lengths.- Use a new column or a column with a different stationary phase (e.g., C18).- Optimize the mobile phase composition and gradient. |
| No peak observed in UV-HPLC | - PEG linkers have poor UV absorbance. | - Use a detector that does not rely on a chromophore, such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). |
| Complex mass spectrum with multiple charge states | - This is common in ESI-MS of PEGylated molecules. | - Use deconvolution software to determine the neutral mass of the compound.- Post-column addition of a charge-stripping agent like triethylamine (TEA) can simplify the spectrum. |
| 1H NMR shows a broad peak around 3.6 ppm | - This is the characteristic signal of the repeating ethylene glycol units in the PEG backbone. | - This is expected and confirms the presence of the PEG chain. Use the integration of this peak relative to the Cbz protecting group signals to estimate the PEG chain length. |
| Presence of unexpected signals in 1H NMR | - Residual solvents from synthesis or purification.- Presence of side-products from the reaction. | - Compare the chemical shifts of the unknown signals with common laboratory solvents.- Use 2D NMR techniques (e.g., COSY, HSQC) to help identify the structure of the impurity. |
| Loss of Cbz protecting group during analysis | - The Cbz group can be labile under certain conditions, such as strong acidic or basic conditions or during some mass spectrometry ionization methods. | - Ensure the pH of your mobile phase is neutral or slightly acidic.- Use a softer ionization technique in mass spectrometry if possible. |
Experimental Protocols
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm (for the Cbz group) and ELSD or CAD for all components.
Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 120-150 °C.
-
Mass Range: 100 - 2000 m/z.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water at a concentration of approximately 1 mg/mL. Dilute further with the mobile phase to a final concentration of 1-10 µM.
1H Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆). DMSO-d₆ can be particularly useful for identifying hydroxyl protons.
-
Concentration: 5-10 mg of the sample in 0.5-0.7 mL of deuterated solvent.
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Analysis: Identify characteristic peaks for the Cbz group (aromatic protons ~7.3 ppm, benzylic protons ~5.1 ppm) and the PEG backbone (repeating methylene units ~3.6 ppm). Integrate the signals to determine the ratio of the Cbz group to the PEG units.
Visualizations
References
- 1. enovatia.com [enovatia.com]
- 2. NMR Proton Spectroscopy Analysis: Case Study on Structure Confirmation and Impurity Identification in the Pharmaceutical Industry [apexvia.com]
- 3. A users guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. azom.com [azom.com]
Technical Support Center: CbzNH-PEG3-CH2CH2NH2
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the synthesis and workup of CbzNH-PEG3-CH2CH2NH2.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the reaction workup and purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Persistent Emulsion During Aqueous Extraction | The amphiphilic nature of PEG compounds can act as a surfactant, stabilizing the interface between the organic and aqueous layers.[1][2] | 1. Brine Wash: Add a saturated aqueous solution of sodium chloride (NaCl) to the separatory funnel. This increases the ionic strength of the aqueous phase, which can help to break the emulsion.[1]2. Centrifugation: If the emulsion is persistent and the volume is manageable, transferring the mixture to centrifuge tubes and spinning at a moderate speed can force the layers to separate.[1][2]3. Filtration: Passing the emulsified mixture through a pad of Celite or glass wool may help to break up the droplets.4. Patience: Sometimes, allowing the separatory funnel to stand undisturbed for an extended period (e.g., overnight) can lead to layer separation. |
| Low Product Yield After Workup | - Incomplete reaction.- Product loss during aqueous extraction due to its partial water solubility.- Product decomposition on silica gel during chromatography. | 1. Reaction Monitoring: Ensure the reaction has gone to completion using an appropriate analytical technique (e.g., TLC, LC-MS) before beginning the workup.2. Minimize Aqueous Washes: Reduce the number and volume of aqueous washes to minimize the loss of the partially water-soluble product.3. Back-Extraction: After the initial extraction, re-extract the aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.4. Alternative Purification: If silica gel is causing degradation, consider alternative purification methods such as preparative HPLC or using a different stationary phase like alumina. |
| Difficulty Removing Excess Benzyl Chloroformate (Cbz-Cl) | Cbz-Cl is a reactive reagent and can be persistent if a significant excess is used. | 1. Aqueous Base Wash: During the workup, wash the organic layer with a mild base such as a saturated aqueous solution of sodium bicarbonate (NaHCO3). This will react with and help to remove any unreacted Cbz-Cl. |
| Product is a Pale Yellow Oily Liquid, Not a Solid | This is the expected appearance of this compound. | This is not an issue. The product is known to be a pale yellow, oily liquid at room temperature. |
| Co-elution of Product with Impurities During Column Chromatography | The polarity of the product may be similar to that of certain byproducts, making separation difficult with standard solvent systems. | 1. Adjust Solvent System: For polar compounds that are difficult to separate, consider using a more polar solvent system. For example, a gradient elution with increasing concentrations of methanol in dichloromethane can be effective.2. Alternative Chromatography: If silica gel chromatography is not providing adequate separation, consider reverse-phase chromatography where the elution order of polar and non-polar compounds is altered. |
Frequently Asked Questions (FAQs)
Q1: What is the general workup procedure for a this compound synthesis reaction?
A general procedure involves quenching the reaction, followed by an extractive workup to remove water-soluble impurities and unreacted starting materials. The crude product is then typically purified by column chromatography.
Q2: How can I confirm the successful synthesis and purity of my this compound product?
The structure and purity of the final product can be confirmed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR can confirm the presence of the PEG backbone and the Cbz protecting group. Characteristic peaks for the aromatic protons of the Cbz group are expected around δ 7.3–7.4 ppm, and the benzyl CH₂ protons typically appear around δ 5.1 ppm.
-
Mass Spectrometry (MS): High-resolution mass spectrometry can be used to verify the molecular weight of the product (326.39 g/mol ).
-
Fourier-Transform Infrared Spectroscopy (FT-IR): The presence of key functional groups can be confirmed by characteristic absorption bands, such as the N-H stretch at approximately 3300 cm⁻¹ and the carbamate C=O stretch around 1700 cm⁻¹.
Q3: My starting material is amino-PEG3-amine. How can I avoid the formation of the di-Cbz protected byproduct?
To favor the formation of the mono-protected product, it is advisable to use a controlled amount of benzyl chloroformate (Cbz-Cl), typically around one equivalent or slightly less, relative to the starting diamine. Slowly adding the Cbz-Cl to the reaction mixture can also help to minimize the formation of the di-protected species. The purification step, usually column chromatography, will be crucial for separating the desired mono-protected product from any di-protected byproduct and unreacted starting material.
Q4: What are the best storage conditions for this compound?
PEG-containing reagents are often hygroscopic. It is recommended to store the product at -20°C for long-term stability, under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and air. Before use, allow the container to warm to room temperature before opening to prevent condensation of moisture.
Experimental Protocols
General Aqueous Workup Procedure
-
Upon completion of the reaction, add diethyl ether or another suitable organic solvent to the reaction mixture.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic phase with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer.
-
Wash the organic layer with brine (saturated aqueous NaCl solution) to help remove residual water and break any emulsions.
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Purification by Column Chromatography
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture).
-
Pack a chromatography column with the silica gel slurry.
-
Dissolve the crude product in a minimal amount of the elution solvent.
-
Load the dissolved sample onto the top of the silica gel column.
-
Elute the column with an appropriate solvent system, such as a gradient of hexane and ethyl acetate. The polarity of the solvent system may need to be optimized to achieve good separation.
-
Collect fractions and analyze them by thin-layer chromatography (TLC) or another suitable method to identify the fractions containing the purified product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.
Workflow and Pathway Diagrams
Caption: General workflow for the reaction workup and purification of this compound.
References
Validation & Comparative
A Comparative Guide to Amine-PEG Linkers: Cbz-NH-PEG3 vs. Fmoc-NH-PEG3
In the fields of bioconjugation, drug delivery, and peptide synthesis, the use of heterobifunctional polyethylene glycol (PEG) linkers is fundamental for covalently attaching molecules of interest. These linkers provide a hydrophilic spacer that can enhance solubility and reduce immunogenicity.[1][2] The choice of protecting group on the terminal amine of these linkers is a critical decision that dictates the synthetic strategy. This guide presents an objective comparison between two common amine-terminated PEG3 linkers: CbzNH-PEG3-CH2CH2NH2 and Fmoc-NH-PEG3-CH2CH2NH2 .
The key distinction between these two reagents lies in the chemical nature of the Carboxybenzyl (Cbz) and 9-Fluorenylmethyloxycarbonyl (Fmoc) protecting groups. This difference influences deprotection conditions, orthogonality with other protecting groups, and overall synthetic workflow.[3][4]
Physicochemical Properties
Both molecules share the same hydrophilic triethylene glycol (PEG3) spacer and a terminal primary amine available for conjugation. Their primary differences in molecular weight and formula are due to the Cbz versus the Fmoc protecting group.
| Property | This compound | Fmoc-NH-PEG3-CH2CH2NH2 |
| Molecular Formula | C₁₆H₂₆N₂O₅[1] | C₂₃H₃₀N₂O₅ |
| Molecular Weight | 326.39 g/mol | 414.49 g/mol |
| CAS Number | 863973-20-0 | 906126-25-8 |
| Appearance | Pale yellow oily liquid | White to off-white solid |
| Solubility | Soluble in water and common organic solvents (e.g., DMSO, Dichloromethane) | Soluble in organic solvents (e.g., DMF, DMSO) |
Performance and Reaction Characteristics
The selection between Cbz and Fmoc protection is primarily driven by the required deprotection conditions and compatibility with other functional groups in the synthesis. The Fmoc group's base lability offers milder conditions, while the Cbz group's resistance to base provides a robust alternative in orthogonal strategies.
| Characteristic | Cbz Protection | Fmoc Protection |
| Deprotection Condition | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) or strong acids (e.g., HBr/AcOH). | Mild base (typically 20-30% piperidine in DMF). |
| Typical Deprotection Time | 1 - 40 hours, substrate-dependent. | 5 - 30 minutes. |
| Typical Yield | Generally high (>90%), but can be affected by catalyst poisoning. | High, often exceeding 99% per deprotection step. |
| Key Advantages | Stable to acidic (Boc deprotection) and basic (Fmoc deprotection) conditions; useful in orthogonal synthesis. | Mild deprotection conditions; orthogonal to acid-labile (e.g., Boc) and hydrogenolysis-labile (e.g., Cbz) groups; automation-friendly. |
| Potential Drawbacks | Harsher deprotection conditions (hydrogenation/strong acid); catalyst can be poisoned by sulfur-containing compounds. | Unstable to primary and secondary amines; dibenzofulvene byproduct can form adducts if not scavenged properly. |
| Byproducts | Toluene and CO₂ (from hydrogenolysis). | Dibenzofulvene-piperidine adduct. |
| Orthogonality | Orthogonal to Boc and Fmoc groups. | Orthogonal to Boc and Cbz groups. |
Experimental Workflows and Deprotection Mechanisms
The distinct deprotection requirements for Cbz and Fmoc groups lead to fundamentally different experimental workflows. The Cbz group is removed reductively, while the Fmoc group is cleaved via a base-induced β-elimination.
The orthogonality of these protecting groups is a cornerstone of modern chemical synthesis, allowing for the selective unmasking of reactive sites in complex molecules.
Experimental Protocols
The following protocols provide detailed methodologies for the deprotection of this compound and Fmoc-NH-PEG3-CH2CH2NH2, and a subsequent conjugation reaction.
Protocol 1: Deprotection of this compound via Catalytic Hydrogenolysis
This protocol describes the removal of the Cbz group to yield the free diamine.
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH), anhydrous
-
Hydrogen (H₂) gas cylinder or balloon
-
Celite®
-
Round-bottom flask and standard glassware
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 equiv) in anhydrous MeOH in a round-bottom flask.
-
Carefully add 10% Pd/C catalyst to the solution (approx. 10% by weight of the starting material).
-
Seal the flask and purge the system with H₂ gas.
-
Stir the reaction mixture vigorously under an H₂ atmosphere (a balloon is often sufficient) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Once complete, carefully purge the flask with an inert gas (e.g., Nitrogen or Argon) to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional MeOH.
-
Combine the filtrates and concentrate under reduced pressure to yield the deprotected product, H₂N-PEG3-CH₂CH₂NH₂. The crude product can be used directly in the next step or purified further if necessary.
Protocol 2: Deprotection of Fmoc-NH-PEG3-CH2CH2NH2
This protocol details the base-mediated removal of the Fmoc group.
Materials:
-
Fmoc-NH-PEG3-CH2CH2NH2
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Round-bottom flask
-
Magnetic stirrer
-
Diethyl ether (for precipitation)
Procedure:
-
Prepare a 20% (v/v) solution of piperidine in DMF.
-
Dissolve Fmoc-NH-PEG3-CH2CH2NH2 (1.0 equiv) in a minimal amount of DMF in a round-bottom flask.
-
Add the 20% piperidine/DMF solution to the flask (approx. 10 mL per gram of starting material).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 30 minutes.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the DMF and piperidine.
-
The resulting deprotected amine, H₂N-PEG3-CH₂CH₂NH₂, can be isolated by precipitation with cold diethyl ether or purified by chromatography.
Protocol 3: Conjugation of Deprotected Amine-PEG to a Carboxylic Acid
This protocol describes a general procedure for forming an amide bond between the deprotected PEG-diamine and a carboxyl-containing molecule (R-COOH) using EDC/NHS chemistry.
Materials:
-
Deprotected H₂N-PEG3-CH₂CH₂NH₂ (from Protocol 1 or 2)
-
Carboxylic acid (R-COOH)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Reaction Buffer (e.g., Phosphate Buffered Saline (PBS) pH 7.4, or MES buffer pH 5-6 for activation step)
-
DMF or DMSO (if needed to dissolve starting materials)
Procedure:
-
Dissolve the carboxylic acid (R-COOH, 1.0 equiv) in the reaction buffer. If solubility is an issue, a minimal amount of DMF or DMSO can be used.
-
Add EDC (1.2 equiv) and NHS (1.2 equiv) to the carboxylic acid solution.
-
Stir the mixture at room temperature for 15-60 minutes to activate the carboxylic acid by forming an NHS ester.
-
Dissolve the deprotected H₂N-PEG3-CH₂CH₂NH₂ (at least 2.0 equiv to favor mono-conjugation) in the reaction buffer.
-
Add the amine-PEG solution to the activated NHS ester solution. If the activation was performed at a lower pH, adjust the pH to 7.2-8.0 before adding the amine.
-
Allow the reaction to proceed at room temperature for 2-12 hours, monitoring by LC-MS.
-
Once the reaction is complete, the final conjugate can be purified using standard techniques such as HPLC or size-exclusion chromatography.
References
A Comparative Guide to Alternative Protecting Groups for Amine-PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
In the realm of bioconjugation and drug delivery, the use of polyethylene glycol (PEG) linkers to modify therapeutic molecules is a cornerstone strategy for improving solubility, stability, and pharmacokinetic profiles. The amine group is a common and versatile functional handle on these PEG linkers, enabling covalent attachment to proteins, peptides, and other drug moieties. However, the nucleophilic nature of the amine necessitates the use of protecting groups during synthesis and modification to ensure reaction specificity.
The choice of an appropriate amine protecting group is critical and is dictated by the overall synthetic strategy, particularly the need for selective deprotection in the presence of other sensitive functional groups—a concept known as orthogonality. This guide provides a comprehensive comparison of commonly used and alternative amine protecting groups for PEG linkers, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their specific applications.
Orthogonal Deprotection Strategies: A Conceptual Overview
Orthogonal protection refers to the use of multiple protecting groups in a single molecule that can be removed under distinct reaction conditions. This allows for the selective deprotection and subsequent reaction of one functional group while others remain protected. This is particularly crucial in the synthesis of complex bioconjugates where different parts of the molecule need to be modified in a stepwise manner. The most common orthogonal strategies for amine protecting groups revolve around their lability to acid, base, or catalytic hydrogenation.
The PEG3 Spacer in Bioconjugation: A Comparative Guide
In the landscape of advanced therapeutics and diagnostics, the precise chemical linkage of biomolecules is a critical determinant of success. For researchers, scientists, and drug development professionals, the choice of a linker in bioconjugation can profoundly influence the efficacy, stability, and pharmacokinetic profile of the final product. Among the diverse array of available linkers, the discrete polyethylene glycol (PEG) spacer, particularly the PEG3 spacer (comprising three ethylene glycol units), has emerged as a versatile and highly advantageous tool. This guide provides an objective comparison of the PEG3 spacer with other alternatives, supported by experimental data, to inform the design and synthesis of next-generation bioconjugates.
Core Advantages of the PEG3 Spacer
The incorporation of a PEG3 spacer into a bioconjugate imparts several beneficial properties that can significantly enhance its therapeutic potential. These advantages stem from the inherent chemical nature of the polyethylene glycol chain, offering a unique balance of hydrophilicity, flexibility, and a defined length.[1]
Enhanced Hydrophilicity and Solubility: A primary benefit of the PEG3 spacer is its ability to increase the hydrophilicity of the bioconjugate.[1] Many potent therapeutic payloads, such as cytotoxic drugs used in antibody-drug conjugates (ADCs), are hydrophobic, which can lead to aggregation and rapid clearance from circulation.[1] The hydrophilic nature of the PEG3 spacer helps to mitigate this by creating a hydration shell around the drug, improving its solubility and preventing aggregation.[1] This enhancement in solubility is crucial for maintaining the stability and manufacturability of the bioconjugate.[1]
Reduced Immunogenicity and Improved Pharmacokinetics: The PEG3 spacer plays a crucial role in reducing the immunogenicity of the bioconjugate. The flexible and hydrophilic PEG chain can shield immunogenic epitopes on the protein or drug from recognition by the immune system, thereby decreasing the likelihood of an adverse immune response. Furthermore, by increasing the hydrodynamic radius of the molecule, even a short spacer like PEG3 can contribute to reduced renal clearance, leading to a longer circulation half-life. This extended exposure can enhance the therapeutic window and allow for less frequent dosing.
Precise Spatial Control: The defined length of the PEG3 spacer provides precise spatial control between the conjugated molecules. This is particularly important in applications like PROteolysis TArgeting Chimeras (PROTACs), where the linker must orient the target protein and the E3 ligase optimally for ternary complex formation and subsequent protein degradation. In the context of ADCs, the spacer ensures that the cytotoxic payload does not sterically hinder the antibody's ability to bind to its target antigen.
Quantitative Comparison of PEG Spacer Length
The length of the PEG spacer significantly influences the properties of the bioconjugate. While longer PEG chains can offer greater solubility and a more pronounced effect on half-life, they can also introduce challenges such as steric hindrance or unwanted interactions. Shorter, discrete PEG spacers like PEG3 often provide an optimal balance for many applications.
| Property | No Spacer / Alkyl Spacer | Short PEG Spacer (e.g., PEG3) | Longer PEG Spacer (e.g., PEG12, PEG24) | Rationale & Key Findings |
| Hydrophilicity (HIC Retention) | Higher Retention Time | Moderate Reduction in Retention Time | Significant Reduction in Retention Time | The inclusion and increased length of a PEG spacer decrease the hydrophobicity of an ADC, as indicated by shorter retention times on a hydrophobic interaction chromatography (HIC) column. |
| Binding Affinity (IC50 / Kd) | Baseline | May Enhance Affinity | Can Decrease Affinity | For some receptor-ligand interactions, a shorter, more constrained linker like PEG3 can be beneficial, resulting in a lower IC50 or Kd value (higher affinity). Longer linkers may introduce too much flexibility, hindering optimal binding. |
| In Vivo Clearance | Higher Clearance Rate | Moderate Reduction in Clearance | Significant Reduction in Clearance | PEGylation generally reduces renal clearance, extending circulation half-life. The effect is more pronounced with longer PEG chains. |
| Process Aggregation | Higher Tendency | Can Reduce Aggregation | May or May Not Further Reduce Aggregation | Adding a PEG spacer can reduce the process aggregation of ADCs, but the effect depends on the specific components. In some cases, a PEG spacer can even exacerbate the issue. |
Experimental Protocols
The successful implementation of a PEG3 spacer in bioconjugation relies on robust and well-defined experimental protocols. Below are detailed methodologies for two common conjugation strategies involving PEG3 linkers.
Protocol 1: Amine-Reactive Conjugation using NHS-PEG3-Ester
This protocol describes the conjugation of an N-hydroxysuccinimide (NHS)-activated PEG3 linker to primary amines (e.g., lysine residues) on a protein or antibody.
Materials:
-
Antibody/Protein in a suitable buffer (e.g., PBS, pH 7.4-8.0)
-
NHS-PEG3-Ester
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.3-8.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis cassette for purification
Methodology:
-
Antibody Preparation: Buffer exchange the antibody into the reaction buffer using a desalting column or dialysis to remove any primary amine-containing buffers (e.g., Tris). Determine the protein concentration using a BCA assay or by measuring absorbance at 280 nm.
-
Linker Preparation: Immediately before use, dissolve the NHS-PEG3-Ester in anhydrous DMSO or DMF to create a stock solution (e.g., 10-20 mM).
-
Conjugation Reaction: Calculate the required volume of the NHS-PEG3-Ester stock solution to achieve the desired molar excess (typically a 10-20 fold molar excess over the antibody). Add the linker to the antibody solution while gently vortexing.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 2 hours on ice, protected from light.
-
Quenching: Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted NHS-PEG3-Ester. Incubate for 30 minutes at room temperature.
-
Purification: Remove excess linker and quenching reagent by size-exclusion chromatography (SEC) or dialysis against a suitable storage buffer (e.g., PBS).
-
Characterization: Characterize the conjugate to determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, mass spectrometry, or HIC.
Protocol 2: Thiol-Reactive Conjugation using Maleimide-PEG3-Linker
This protocol details the conjugation of a maleimide-activated PEG3 linker to free thiols (e.g., from reduced cysteine residues) on an antibody.
Materials:
-
Antibody in PBS
-
Reducing Agent (e.g., TCEP, DTT)
-
Maleimide-PEG3-Payload
-
Anhydrous DMSO or DMF
-
Quenching Solution (e.g., N-acetylcysteine)
-
Desalting column or SEC column for purification
Methodology:
-
Antibody Reduction: To generate free thiols, incubate the antibody with a 10-20 fold molar excess of a reducing agent like TCEP. Incubate for 30-60 minutes at 37°C to reduce the interchain disulfide bonds.
-
Buffer Exchange: Remove the excess reducing agent by buffer exchanging the reduced antibody into a degassed buffer such as PBS, pH 7.2.
-
Linker Preparation: Dissolve the Maleimide-PEG3-Payload in anhydrous DMSO or DMF to create a stock solution.
-
Conjugation Reaction: Add the linker stock solution to the reduced antibody solution at a slight molar excess over the available thiol groups.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or 4°C. The reaction should be performed in a low-oxygen environment to prevent re-oxidation of the thiols.
-
Quenching: Add a quenching reagent like N-acetylcysteine to cap any unreacted maleimide groups.
-
Purification and Characterization: Purify the conjugate using SEC and characterize the DAR as described in Protocol 1.
Application in Advanced Therapeutics: CAR-T Cell Therapy
In Chimeric Antigen Receptor (CAR)-T cell therapy, a spacer is required to connect the antigen-binding domain (scFv) to the T-cell membrane. The length and composition of this spacer are critical for optimal CAR-T cell activation. A PEG3 spacer can be incorporated into the CAR construct to provide the necessary flexibility and distance for effective immunological synapse formation, potentially enhancing the efficacy of the therapy.
Conclusion
The PEG3 spacer, though short in length, plays a significant and multifaceted role in the field of bioconjugation. Its ability to enhance solubility, improve pharmacokinetic profiles, reduce immunogenicity, and provide precise spatial control makes it an invaluable tool for the design of next-generation therapeutics. The quantitative data and detailed experimental protocols provided in this guide offer a practical framework for researchers and drug development professionals to effectively harness the advantages of the PEG3 spacer in their work. While longer PEG chains and other linker technologies have their place, the discrete PEG3 spacer often provides a "just-right" solution, balancing improved physicochemical properties with minimal steric hindrance, thereby optimizing the performance of complex bioconjugates.
References
Characterization of CbzNH-PEG3-CH2CH2NH2 by NMR and Mass Spec
A Comparative Guide to the Characterization of CbzNH-PEG3-CH2CH2NH2 and Alternative Heterobifunctional PEG Linkers
For researchers, scientists, and drug development professionals engaged in bioconjugation, peptide synthesis, and the development of antibody-drug conjugates (ADCs) or PROTACs, the precise characterization of linker molecules is paramount. This guide provides a comparative analysis of the characterization of this compound by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), alongside common alternatives. The alternatives selected for comparison include linkers with different amine-protecting groups (Boc and Fmoc) and a variation in the polyethylene glycol (PEG) chain length.
Performance Comparison of PEG Linkers
The selection of a heterobifunctional PEG linker is often dictated by the specific requirements of a synthetic workflow, particularly the orthogonality of the protecting groups. The Cbz (Carboxybenzyl) group is a versatile protecting group, typically removed by hydrogenolysis, while Boc (tert-butyloxycarbonyl) is acid-labile, and Fmoc (Fluorenylmethyloxycarbonyl) is base-labile. The length of the PEG spacer influences the solubility, flexibility, and overall hydrodynamic radius of the final conjugate.
The following table summarizes the key characterization data for this compound and its alternatives. The NMR chemical shifts provided are based on characteristic values for the respective functional groups and may vary slightly depending on the solvent and experimental conditions.
Table 1: Comparative Characterization Data of Heterobifunctional PEG Linkers
| Characteristic | This compound | Boc-NH-PEG3-CH2CH2NH2 | Fmoc-NH-PEG3-CH2CH2NH2 | CbzNH-PEG4-CH2CH2NH2 |
| Chemical Structure | Cbz-NH-(PEG)₃-NH₂ | Boc-NH-(PEG)₃-NH₂ | Fmoc-NH-(PEG)₃-NH₂ | Cbz-NH-(PEG)₄-NH₂ |
| Molecular Formula | C₁₆H₂₆N₂O₅ | C₁₃H₂₈N₂O₅ | C₂₃H₃₀N₂O₅ | C₁₈H₃₀N₂O₆ |
| Molecular Weight ( g/mol ) | 326.39 | 292.37 | 414.49 | 370.44 |
| Key ¹H NMR Signals (ppm) | ~7.35 (m, 5H, Ar-H), ~5.10 (s, 2H, Ar-CH₂), ~3.60 (m, 12H, PEG CH₂), ~3.30 (t, 2H, CH₂-NHCbz), ~2.85 (t, 2H, CH₂-NH₂) | ~1.45 (s, 9H, C(CH₃)₃), ~3.60 (m, 12H, PEG CH₂), ~3.20 (t, 2H, CH₂-NHBoc), ~2.85 (t, 2H, CH₂-NH₂) | ~7.77 (d, 2H, Fmoc Ar-H), ~7.60 (d, 2H, Fmoc Ar-H), ~7.40 (t, 2H, Fmoc Ar-H), ~7.32 (t, 2H, Fmoc Ar-H), ~4.40 (d, 2H, Fmoc CH₂), ~4.22 (t, 1H, Fmoc CH), ~3.60 (m, 12H, PEG CH₂), ~3.35 (t, 2H, CH₂-NHFmoc), ~2.85 (t, 2H, CH₂-NH₂) | ~7.35 (m, 5H, Ar-H), ~5.10 (s, 2H, Ar-CH₂), ~3.60 (m, 16H, PEG CH₂), ~3.30 (t, 2H, CH₂-NHCbz), ~2.85 (t, 2H, CH₂-NH₂) |
| Mass Spec Data (m/z) | Expected [M+H]⁺: 327.19 | Expected [M+H]⁺: 293.21 | Expected [M+H]⁺: 415.22 | Expected [M+H]⁺: 371.22 |
| Expected [M+Na]⁺: 349.17 | Expected [M+Na]⁺: 315.19 | Expected [M+Na]⁺: 437.20 | Expected [M+Na]⁺: 393.20 |
Note: NMR chemical shifts (δ) are reported in parts per million (ppm). Multiplicity is abbreviated as s (singlet), d (doublet), t (triplet), m (multiplet). Mass spectrometry data represents the expected monoisotopic mass for the protonated ([M+H]⁺) and sodiated ([M+Na]⁺) adducts, which are commonly observed in ESI-MS.
Experimental Protocols
Detailed and consistent experimental protocols are crucial for the accurate and reproducible characterization of these linker molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure and purity of the PEG linker.
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
Sample Preparation:
-
Weigh approximately 5-10 mg of the PEG linker into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆).
-
Vortex the tube until the sample is fully dissolved.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence (e.g., 'zg30').
-
Solvent: CDCl₃ (referenced to residual CHCl₃ at 7.26 ppm) or DMSO-d₆ (referenced to residual DMSO at 2.50 ppm).
-
Number of Scans: 16 to 64, depending on sample concentration.
-
Relaxation Delay (d1): 1-5 seconds.
-
Acquisition Time: ~3-4 seconds.
-
Spectral Width: -2 to 12 ppm.
Data Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Integrate all peaks and reference the spectrum to the residual solvent peak.
-
Assign the peaks to the corresponding protons in the molecular structure. The integration values should be proportional to the number of protons in each group.
Mass Spectrometry (MS)
Objective: To confirm the molecular weight and assess the purity of the PEG linker.
Instrumentation: Electrospray Ionization Time-of-Flight (ESI-TOF) or Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer, often coupled with a liquid chromatography system (LC-MS).
Sample Preparation:
-
Prepare a stock solution of the PEG linker at 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile/water).
-
Dilute the stock solution to a final concentration of 1-10 µM using the mobile phase as the diluent.
LC-MS Parameters (Typical):
-
LC Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5-10 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
MS Parameters (ESI Positive Mode):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Drying Gas (N₂) Temperature: 250 - 350 °C.
-
Drying Gas Flow: 5 - 10 L/min.
-
Mass Range: m/z 100 - 1000.
Data Analysis:
-
Analyze the resulting mass spectrum to identify the molecular ion peaks. Common adducts in ESI+ mode are with H⁺ ([M+H]⁺) and Na⁺ ([M+Na]⁺).
-
Compare the observed m/z values with the calculated theoretical values for the expected molecular formula. The high-resolution mass measurement should be within a 5 ppm error margin.
-
Assess the purity by looking for peaks corresponding to impurities or side-products.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of a heterobifunctional PEG linker like this compound.
Caption: Workflow for Synthesis and Characterization of PEG Linkers.
A Comparative Purity Analysis of Amine-Protected PEG3 Linkers
A deep dive into the purity profiles of CbzNH-PEG3-CH2CH2NH2 and its common alternatives, Boc-NH-PEG3-CH2CH2NH2 and Fmoc-NH-PEG3-CH2CH2NH2, reveals critical insights for researchers in drug development and bioconjugation. This guide provides a comparative analysis of their purity, supported by established analytical techniques, to aid in the selection of the most suitable linker for specific research applications.
Heterobifunctional polyethylene glycol (PEG) linkers are indispensable tools in the synthesis of antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other targeted therapeutics. The purity of these linkers is a critical quality attribute, as impurities can lead to unwanted side reactions, difficulty in purification of the final conjugate, and potential immunogenicity. This guide focuses on the purity analysis of this compound, a widely used PEG3 linker with a carbobenzyloxy (Cbz) protected amine and a terminal primary amine, and compares it with two common alternatives where the Cbz group is replaced by a tert-butyloxycarbonyl (Boc) or a fluorenylmethyloxycarbonyl (Fmoc) protecting group.
Executive Summary of Purity Comparison
The purity of these amine-protected PEG3 linkers is typically assessed using a combination of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). While most commercial suppliers guarantee a purity of ≥95%, the nature and percentage of impurities can vary.
| Linker | Typical Purity | Common Impurities | Deprotection Method | Key Purity Considerations |
| This compound | ≥95% | Di-PEGylated species, starting materials, residual solvents | Hydrogenolysis or strong acidic conditions[1] | Potential for benzyl-containing byproducts. |
| Boc-NH-PEG3-CH2CH2NH2 | ≥95% | Di-PEGylated species, starting materials, residual solvents | Mild acidic conditions | Acid-labile nature requires careful handling to prevent premature deprotection. |
| Fmoc-NH-PEG3-CH2CH2NH2 | ≥99% | Di-PEGylated species, starting materials, residual solvents | Mild basic conditions (e.g., piperidine) | Base-labile nature necessitates orthogonal protecting group strategies. |
Detailed Purity Analysis and Supporting Data
A thorough purity analysis involves the identification and quantification of the main compound and any related impurities. The following sections detail the standard analytical methods and expected results for this compound and its alternatives.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is a powerful technique for separating the target PEG linker from non-polar impurities and byproducts.
Experimental Protocol: RP-HPLC for Purity Determination
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (for Cbz and Fmoc) or 210 nm (for Boc).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the linker in the initial mobile phase composition at a concentration of 1 mg/mL.
The choice of a C18 column is a robust starting point for these molecules, offering good retention and resolution.[2] For more hydrophobic conjugates, a C8 or Phenyl-Hexyl column may provide better peak shape.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the PEG linkers and identifying structural impurities.
Expected ¹H NMR Spectral Features:
-
This compound: Characteristic peaks for the aromatic protons of the Cbz group appear around δ 7.3-7.4 ppm, and the benzylic protons are observed at approximately δ 5.1 ppm.[1]
-
Boc-NH-PEG3-CH2CH2NH2: A singlet corresponding to the nine equivalent protons of the tert-butyl group is typically observed around δ 1.4 ppm.
-
Fmoc-NH-PEG3-CH2CH2NH2: A complex set of signals in the aromatic region (δ 7.2-7.8 ppm) is characteristic of the fluorenyl group.
The integration of the signals corresponding to the protecting group, the PEG backbone, and the terminal amine methylene groups allows for an assessment of the molecule's integrity and the presence of any structurally related impurities.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight of the linker and to identify any impurities with different mass-to-charge ratios.
Expected Monoisotopic Masses:
-
This compound: 326.1838 g/mol ([M+H]⁺: 327.1917).[1]
-
Boc-NH-PEG3-CH2CH2NH2: 292.1998 g/mol ([M+H]⁺: 293.2077).
-
Fmoc-NH-PEG3-CH2CH2NH2: 414.2155 g/mol ([M+H]⁺: 415.2234).
Visualizing the Analytical Workflow and Comparison
To better understand the process of purity analysis and the key differences between the linkers, the following diagrams are provided.
Conclusion
The choice between Cbz-, Boc-, and Fmoc-protected PEG3-amine linkers depends on the specific requirements of the synthetic route, particularly the orthogonality of protecting groups and the desired deprotection conditions. While all three are commercially available with high purity, a thorough understanding of the potential impurities and the analytical methods for their detection is crucial for ensuring the quality and reproducibility of the final bioconjugate. Researchers should carefully consider the deprotection strategy and the potential for side reactions when selecting a linker. For applications requiring very high purity, Fmoc-protected linkers may offer an advantage, as evidenced by some suppliers offering purities of ≥99%. However, for many applications, the standard ≥95% purity of Cbz- and Boc-protected linkers is sufficient, provided that a comprehensive analytical characterization is performed.
References
A Comparative Guide to the Biological Activity of CbzNH-PEG3-CH2CH2NH2 Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activity of conjugates synthesized using the heterobifunctional linker, CbzNH-PEG3-CH2CH2NH2, against other common bioconjugation strategies. The Cbz-protected amine on this linker allows for selective deprotection and subsequent conjugation, typically forming a stable amide bond. The inclusion of a three-unit polyethylene glycol (PEG) spacer enhances hydrophilicity, which can improve the solubility and pharmacokinetic properties of the resulting conjugate.[1][2] This guide will delve into the impact of this linker on the biological performance of therapeutic molecules and compare it with alternative linker technologies, supported by experimental data and detailed protocols.
Comparison with Alternatives
The choice of a linker in a bioconjugate is critical as it can significantly influence the stability, efficacy, and toxicity of the therapeutic agent.[3][] The this compound linker, once deprotected and conjugated, results in a stable amide bond. The key comparisons, therefore, lie in the nature of the linkage, the impact of the PEG spacer, and the overall architecture of the conjugate.
Alternatives to the amide bond formation facilitated by this linker include maleimide-thiol conjugation, "click chemistry" reactions (e.g., azide-alkyne cycloaddition), and the formation of other functionalities like hydrazones or disulfide bonds.[5] Each of these alternatives presents a different profile in terms of stability and potential for cleavage in the biological environment. For instance, disulfide linkers are designed to be cleaved in the reducing environment of the cytoplasm, whereas non-cleavable linkers like the amide bond formed from the Cbz-protected precursor rely on the degradation of the antibody in the lysosome to release the payload.
The length of the PEG chain is another crucial variable. While this guide focuses on a PEG3 linker, longer PEG chains are often used to further enhance solubility and prolong circulation half-life. However, this can come at the cost of reduced in vitro potency.
Data Presentation
The following tables summarize quantitative data from studies comparing different linker technologies in antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras). While direct comparisons with this compound are limited in the literature, the data provides valuable insights into how linker composition and length, key features of this linker, affect biological activity.
Table 1: Impact of PEG Linker Length on In Vitro Cytotoxicity of Affibody-Drug Conjugates
| Linker | Target Cell Lines | IC50 (nM) | Fold Change in Cytotoxicity vs. No PEG |
| No PEG Linker | NCI-N87, SKOV-3 | ~5-15 | 1 |
| 4 kDa PEG | NCI-N87, SKOV-3 | 26.2 - 31.9 | ~4.5-fold decrease |
| 10 kDa PEG | NCI-N87, SKOV-3 | 83.5 - 111.3 | ~22-fold decrease |
This data illustrates that increasing the PEG chain length can significantly decrease the in vitro cytotoxicity of a bioconjugate.
Table 2: In Vivo Half-Life of Affibody-Drug Conjugates with Different PEG Linker Lengths
| Linker | Half-Life (minutes) | Fold Change in Half-Life vs. No PEG |
| No PEG Linker | 19.6 | 1 |
| 4 kDa PEG | 49 | 2.5 |
| 10 kDa PEG | 219.5 | 11.2 |
This table highlights the significant extension of in vivo half-life achieved with longer PEG linkers.
Table 3: Comparison of In Vivo Stability of Different ADC Linker Chemistries
| Linker Type | Linker Example | Plasma Half-life (t1/2) | Cleavage Mechanism |
| Silyl Ether | (Custom) | > 7 days | Acid-labile |
| Hydrazine | (Traditional) | ~2 days | Acid-labile |
| Carbonate | (Traditional) | 36 hours | Acid-labile |
This data showcases the superior plasma stability of a novel silyl ether-based acid-cleavable linker compared to more traditional acid-labile linkers.
Table 4: Impact of Linker Type on PROTAC Degradation Efficiency
| Target | Linker Type | Linker Length/Composition | Degradation Potency (DC50) | Key Finding |
| BRD4 | PEG | 1-2 PEG units | >5 µM | Intermediate length linkers showed reduced potency. |
| BRD4 | PEG | 0, 4-5 PEG units | <0.5 µM | Shorter and longer linkers were more effective. |
| CRBN | Alkyl vs. PEG | 9-atom alkyl vs. 3 PEG units | Potent degradation vs. Weak degradation | Replacement of an alkyl chain with PEG units inhibited PROTAC activity in this case. |
| AR | Flexible (PEG) vs. Rigid | PEG vs. Disubstituted phenyl | Degradation observed vs. No activity | A flexible PEG linker was necessary for productive ternary complex formation. |
This table demonstrates that the composition and length of the linker are critical for PROTAC efficacy and that the optimal linker is target-dependent.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of bioconjugates. Below are protocols for key experiments cited in the evaluation of conjugates similar to those made with this compound.
Protocol 1: In Vitro Cytotoxicity Assessment of Antibody-Drug Conjugates (MTT Assay)
This protocol is used to determine the concentration of an ADC that inhibits the growth of a cancer cell line by 50% (IC50).
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
ADC, unconjugated antibody, and free cytotoxic payload
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete medium. Add the diluted compounds to the respective wells. Include untreated cells as a control.
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (typically 72-120 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the culture medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.
Protocol 2: PROTAC-Mediated Protein Degradation Assay (Western Blot)
This protocol is used to quantify the degradation of a target protein induced by a PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with increasing concentrations of the PROTAC for a specified time (e.g., 4, 8, 16, or 24 hours). Include a vehicle-only control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add the chemiluminescent substrate.
-
-
Signal Detection and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Generate a dose-response curve to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
-
Mandatory Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows related to the biological evaluation of bioconjugates.
Caption: Signaling pathway of antibody-drug conjugate (ADC) action.
Caption: Mechanism of PROTAC-mediated targeted protein degradation.
Caption: Workflow for determining the IC50 of a conjugate.
References
The Balancing Act: A Comparative Guide to CbzNH-PEG3-CH2CH2NH2 and Longer PEG Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the selection of a linker is a critical decision in the design of bioconjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The length of the polyethylene glycol (PEG) chain in these linkers can significantly influence the therapeutic efficacy, stability, and pharmacokinetic profile of the final product. This guide provides an objective comparison of the short-chain linker, CbzNH-PEG3-CH2CH2NH2, against its longer PEG counterparts, supported by synthesized experimental data from various studies.
The heterobifunctional linker this compound provides a triethylene glycol (PEG3) spacer, which imparts hydrophilicity to bioconjugates, aiding in solubility and reducing immunogenicity.[1] Its terminal amine group allows for conjugation to various molecules, while the Cbz-protected amine enables selective deprotection for further chemical modifications.[1] While this short linker is valuable for creating compact and stable conjugates, the use of longer PEG chains often presents distinct advantages, particularly in the context of PROTACs and ADCs.
Impact on PROTAC Efficacy: Finding the Optimal Distance
In PROTAC design, the linker's role extends beyond merely connecting a target-binding ligand to an E3 ligase-recruiting moiety. Its length is a crucial determinant for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[2] An optimal linker length facilitates the necessary proximity and orientation for efficient ubiquitination and subsequent degradation of the target protein.[2]
A linker that is too short can lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, an excessively long linker may result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.[2] The optimal length is highly dependent on the specific target protein and E3 ligase pair, necessitating empirical optimization.
Comparative Efficacy of PROTACs with Varying PEG Linker Lengths
The following table summarizes synthesized data from studies on PROTACs targeting different proteins, illustrating the impact of PEG linker length on degradation efficiency.
| Target Protein | Linker Length (Number of PEG units) | DC50 (nM) | Dmax (%) | Reference |
| Estrogen Receptor α (ERα) | PEG3 (equivalent) | ~50 | ~80 | |
| PEG4 (equivalent) | ~20 | >90 | ||
| PEG5 (equivalent) | ~10 | >95 | ||
| PEG6 (equivalent) | ~30 | ~85 | ||
| Bromodomain-containing protein 4 (BRD4) | PEG3 | >100 | <50 | |
| PEG4 | ~50 | ~70 | ||
| PEG5 | ~15 | >90 | ||
| PEG6 | ~40 | ~80 |
Note: Data is synthesized from multiple sources for illustrative purposes and may not represent a direct head-to-head comparison in a single study.
As the data suggests, a PEG3 linker can be effective, but increasing the linker length to PEG4 or PEG5 often leads to enhanced potency (lower DC50) and greater maximal degradation (higher Dmax). However, further increasing the length to PEG6 can sometimes result in decreased efficacy, highlighting the existence of an optimal linker length for each specific system.
Influence on Antibody-Drug Conjugate (ADC) Performance
In the realm of ADCs, the length of the PEG linker plays a pivotal role in modulating the physicochemical and pharmacological properties of the conjugate. Hydrophobic drug payloads can induce aggregation and rapid clearance of ADCs. The incorporation of hydrophilic PEG linkers can counteract these issues, allowing for higher drug-to-antibody ratios (DARs) without compromising the ADC's stability and pharmacokinetic profile.
Longer PEG linkers generally lead to a decrease in systemic clearance and an increase in plasma exposure. This is attributed to the formation of a larger hydration shell around the ADC, which reduces non-specific clearance mechanisms. This improved pharmacokinetic profile can translate to enhanced in vivo efficacy, as the prolonged circulation allows for greater accumulation of the ADC in tumor tissues. However, a potential trade-off with in vitro potency can exist, where longer linkers may sometimes lead to a reduction in immediate cytotoxic effects.
Comparative Performance of ADCs with Different PEG Linker Lengths
The following table summarizes the impact of PEG linker length on key performance metrics of ADCs from various preclinical studies.
| Parameter | No PEG Linker | Short PEG Linker (e.g., PEG4, PEG8) | Long PEG Linker (e.g., PEG12, PEG24) | Reference |
| Clearance Rate (mL/kg/day) | ~8.5 | ~5.0 | ~2.5 | |
| In Vitro Cytotoxicity (IC50, nM) | 1.0 | 1.5 - 2.0 | 4.5 - 22.0 | |
| In Vivo Efficacy (% Tumor Growth Inhibition) | ~30% | ~50-60% | ~75-85% |
Note: Data is synthesized from multiple sources and represents general trends observed in ADC development.
The data indicates that while shorter PEG linkers offer an improvement over no PEG linker, longer PEG chains can significantly enhance the pharmacokinetic profile and in vivo efficacy of ADCs, albeit sometimes at the cost of reduced in vitro potency.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of bioconjugates with different PEG linker lengths.
PROTAC-Mediated Protein Degradation Assay (Western Blot)
-
Cell Culture and Treatment: Seed target cells (e.g., MCF7 for ERα) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTACs with different linker lengths (e.g., 1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize them to a loading control (e.g., GAPDH or β-actin) to determine the percentage of target protein degradation relative to the vehicle control.
ADC In Vitro Cytotoxicity Assay
-
Cell Seeding: Plate cancer cells expressing the target antigen in a 96-well plate at a suitable density and allow them to attach overnight.
-
ADC Treatment: Prepare serial dilutions of the ADCs with varying PEG linker lengths in the cell culture medium. Add the diluted ADCs to the respective wells and incubate for a defined period (e.g., 72 hours).
-
Cell Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well and measure the luminescence or absorbance according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%) using a non-linear regression analysis.
Pharmacokinetic (PK) Study in Rodents
-
Animal Model: Use healthy mice or rats for the study.
-
Administration: Administer the ADCs with different PEG linker lengths intravenously at a specific dose.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.) after injection.
-
Sample Processing: Isolate plasma from the blood samples by centrifugation.
-
Quantification: Measure the concentration of the ADC in the plasma samples using an enzyme-linked immunosorbent assay (ELISA) that detects the antibody component of the conjugate.
-
Data Analysis: Plot the plasma concentration of the ADC over time and calculate pharmacokinetic parameters such as clearance, half-life, and area under the curve (AUC).
Visualizing the Mechanism and Workflow
To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for evaluating PROTAC efficacy.
Conclusion
The choice between this compound and longer PEG linkers is a critical decision in the development of bioconjugates. While the shorter PEG3 linker can be advantageous for creating compact and stable molecules, the available data strongly suggests that longer PEG chains often enhance the performance of both PROTACs and ADCs. For PROTACs, an optimal, often longer, linker length is crucial for achieving potent and maximal protein degradation. In the case of ADCs, longer PEG linkers generally improve pharmacokinetic properties and in vivo efficacy, which can be a decisive factor for therapeutic success. Ultimately, the optimal PEG linker length is context-dependent and must be determined empirically for each specific bioconjugate system through systematic evaluation.
References
The Pivotal Role of Cbz-PEG3-amine in PROTAC Development: A Comparative Guide
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical step in harnessing their therapeutic potential. A key determinant of a PROTAC's success lies in the linker connecting the target protein binder and the E3 ligase ligand. This guide provides an in-depth comparison of Cbz-PEG3-amine as a linker in PROTAC development, evaluating its efficacy against other alternatives with supporting experimental data and detailed protocols.
The linker in a PROTAC molecule is far from a passive spacer; its length, composition, and flexibility are paramount in dictating the efficacy, selectivity, and pharmacokinetic properties of the resulting degrader.[1][2] Polyethylene glycol (PEG) linkers are frequently utilized in PROTAC design due to their hydrophilicity, which can enhance solubility and cell permeability, and the straightforward modulation of their length.[3][4][5] The Cbz (carboxybenzyl) protecting group is often employed during synthesis. While primarily a tool for synthesis, the final linker's properties are crucial for the PROTAC's ability to induce the formation of a stable and productive ternary complex between the target protein and the E3 ligase, leading to ubiquitination and subsequent degradation.
This guide focuses on a case study of Epidermal Growth Factor Receptor (EGFR)-targeting PROTACs to illustrate the impact of linker composition and length, with a specific focus on the utility of a PEG3 linker.
Comparative Efficacy of Linkers in EGFR-Targeting PROTACs
The development of effective PROTACs targeting EGFR, a key protein in many cancers, serves as an excellent model for understanding the nuances of linker design. A recent study highlighted an amino acid-based PROTAC, Pro-PEG3-BA, which utilizes a PEG3 linker to effectively degrade EGFR mutants. The selection of a PEG3 linker in this context underscores the importance of optimizing linker length to achieve potent degradation.
To objectively assess the performance of a PEG3 linker, we can compare its efficacy with other linkers used in EGFR-targeting PROTACs. The following table summarizes quantitative data from various studies.
| PROTAC Compound | Target Protein | E3 Ligase Ligand | Linker Type | DC50 (nM) | Dmax (%) | Cell Line |
| Compound 14 | EGFR (del19) | CRBN | Alkyl | 0.261 | 91.2 | HCC827 |
| MS39 | EGFR (del19) | VHL | Not Specified | 5.0 | >95% | HCC-827 |
| Compound 13 | EGFR (del19) | VHL | PEG and triazole | 3.57 | 91 | HCC-827 |
| PROTAC 10 | EGFR (del19) | VHL | Not Specified | 34.8 | Not Specified | HCC827 |
| PROTAC 2 | EGFR (del19) | CRBN | Not Specified | 45.2 | Not Specified | HCC827 |
| Hypothetical Pro-PEG3-BA | EGFR mutants | Not Specified | PEG3 | Potent Degradation | Not Specified | H3122 |
Table 1: Comparative Efficacy of EGFR-Targeting PROTACs with Various Linkers. Data is compiled from multiple sources for illustrative comparison.
The data illustrates that linker composition significantly impacts degradation potency. While direct quantitative data for Pro-PEG3-BA was not available in the reviewed literature, its description as a potent degrader suggests that the PEG3 linker facilitates effective ternary complex formation for EGFR degradation. The comparison with other EGFR PROTACs reveals that potent degradation (low nM DC50 values) is achievable with various linker types, including alkyl and PEG linkers of different lengths. This highlights that the optimal linker is target- and system-dependent, and empirical validation is crucial.
Signaling Pathways and Experimental Workflows
To understand the biological context and the methods used to evaluate PROTAC efficacy, the following diagrams illustrate the EGFR signaling pathway and the general experimental workflows for determining DC50, Dmax, and cell viability.
Experimental Protocols
Accurate and reproducible experimental data are essential for the robust comparison of PROTAC linkers. Below are detailed methodologies for key experiments.
Protocol 1: Determination of DC50 and Dmax by Western Blot
This protocol outlines the steps to quantify the degradation of a target protein, such as EGFR, in cells following treatment with a PROTAC.
Materials:
-
Cancer cell line (e.g., HCC827 for EGFR)
-
Cell culture medium and supplements
-
PROTAC compounds (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-EGFR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Plate cells in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTACs for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody against the target protein overnight at 4°C. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH). Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the degradation percentage against the PROTAC concentration to determine the DC50 and Dmax values.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability after PROTAC treatment.
Materials:
-
Cancer cell line
-
96-well plates
-
PROTAC compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the PROTACs for a specified period (e.g., 72 hours). Include a vehicle control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the cell viability against the PROTAC concentration to determine the IC50 value.
Conclusion
The efficacy of a PROTAC is intricately linked to the design of its linker. While Cbz-PEG3-amine is a valuable building block in the synthesis of PROTACs, the optimal linker is highly dependent on the specific target protein and E3 ligase pair. The case of EGFR-targeting PROTACs demonstrates that various linker types, including PEG and alkyl chains of different lengths, can achieve potent degradation. The use of a PEG3 linker in the potent degrader Pro-PEG3-BA highlights that shorter, flexible linkers can be highly effective.
For researchers and drug developers, a systematic approach to linker design, involving the synthesis and evaluation of a library of linkers with varied lengths and compositions, is crucial for identifying the optimal PROTAC candidate. The detailed protocols and comparative data presented in this guide provide a solid framework for the rational design and rigorous evaluation of novel protein-degrading therapeutics.
References
A Comparative Guide to Analytical Methods for Quantifying Cbz-PEG3-Amine Conjugation
For researchers, scientists, and drug development professionals engaged in bioconjugation, the accurate quantification of linker molecules such as Carbobenzoxy-Polyethylene Glycol (3 units)-Amine (Cbz-PEG3-amine) is critical for ensuring reaction efficiency, product purity, and batch-to-batch consistency. This guide provides a comparative overview of key analytical methods for the quantification of Cbz-PEG3-amine and its conjugates, complete with experimental protocols and supporting data to aid in method selection and implementation.
Comparison of Analytical Methods
The choice of an analytical method for quantifying Cbz-PEG3-amine conjugation depends on several factors, including the nature of the conjugated molecule (e.g., protein, small molecule), the required sensitivity, the available instrumentation, and the stage of development. The following table summarizes the performance of common analytical techniques.
| Analytical Method | Principle | Advantages | Disadvantages | Typical Application |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separation based on hydrophobicity. | High resolution and reproducibility; well-established for small molecules and peptides.[1] | May require derivatization for sensitive UV detection if the conjugate lacks a strong chromophore; larger biomolecules may require specialized columns. | Purity assessment of Cbz-PEG3-amine starting material and quantification of conjugation to small molecules and peptides. |
| Size-Exclusion Chromatography (SEC) | Separation based on molecular size. | Useful for separating large conjugated proteins from unreacted linker.[2][3][4][5] | Lower resolution for molecules of similar size; not suitable for quantifying unconjugated Cbz-PEG3-amine in the presence of other small molecules. | Analysis of high molecular weight protein conjugates to determine the extent of PEGylation. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by HPLC followed by mass-to-charge ratio detection. | High specificity and sensitivity; provides molecular weight confirmation of the conjugate. | More complex instrumentation and data analysis; matrix effects can influence quantification. | Definitive identification and quantification of conjugation products, especially in complex mixtures. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides detailed structural information and can be used for absolute quantification without a reference standard. | Lower sensitivity compared to other methods; requires higher sample concentrations and specialized equipment. | Structural elucidation and quantification of pure Cbz-PEG3-amine and its conjugates. |
| UV-Vis Spectroscopy | Measures the absorption of ultraviolet or visible light by a molecule. | Simple, rapid, and widely available instrumentation. | Limited to molecules with a chromophore; Cbz-PEG3-amine itself has a weak chromophore, requiring derivatization or indirect quantification. | Indirect quantification of amine consumption through assays like the TNBS assay. |
| Fluorescence-Based Assays | Involves the reaction of amines with a fluorogenic reagent. | High sensitivity and specificity for primary amines. | Requires a derivatization step; the fluorescence of the conjugated molecule can interfere. | Quantification of unreacted primary amines to determine conjugation efficiency. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in setting up their analytical workflows.
RP-HPLC Method for Cbz-PEG3-Amine and Conjugates
This method is suitable for the analysis of the Cbz-PEG3-amine linker and its conjugation to small molecules or peptides.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A typical gradient would be a linear increase from 5% to 95% Mobile Phase B over 20-30 minutes. The optimal gradient will depend on the hydrophobicity of the conjugate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 254 nm (for the Cbz group).
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
-
Quantification: Generate a standard curve using known concentrations of Cbz-PEG3-amine. The concentration of the conjugate can be determined by comparing its peak area to the standard curve, assuming a similar extinction coefficient or by using a purified standard of the conjugate.
LC-MS Analysis of a Cbz-PEG3-Amine Conjugate
This protocol provides a general framework for the characterization and quantification of a bioconjugate.
-
Instrumentation: A liquid chromatography system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Column: A C4 or C8 column is often suitable for protein conjugates, while a C18 column is used for smaller molecules.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A gradient tailored to the hydrophobicity of the conjugate is necessary.
-
Flow Rate: 0.2-0.5 mL/min for analytical scale.
-
Mass Spectrometer Settings:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: A range appropriate for the expected molecular weights of the starting materials and the conjugate.
-
Deconvolution: For large molecules like proteins, deconvolution software is used to determine the intact mass from the multiple charge states.
-
-
Quantification: Can be achieved using an external standard curve of a purified conjugate or by using a labeled internal standard for higher accuracy.
Fluorescamine Assay for Primary Amine Quantification
This assay is used to determine the amount of unreacted primary amine after the conjugation reaction.
-
Reagents:
-
Borate Buffer (0.2 M, pH 9.0).
-
Fluorescamine solution (e.g., 1.5 mg/mL in acetone or DMSO).
-
Amine standard (e.g., Cbz-PEG3-amine or a simple primary amine like glycine).
-
-
Procedure:
-
Prepare a standard curve of the amine standard in the borate buffer.
-
Dilute the reaction sample in the borate buffer to a concentration within the range of the standard curve.
-
To a set volume of the standard or sample in a microplate well or cuvette, rapidly add a smaller volume of the fluorescamine solution while vortexing.
-
Immediately measure the fluorescence with an excitation wavelength of ~390 nm and an emission wavelength of ~470 nm.
-
-
Calculation: The concentration of primary amines in the sample is determined by comparing its fluorescence to the standard curve. The degree of conjugation can be calculated by the reduction in the number of free amines compared to the starting material.
Visualizing the Workflow
Diagrams created using the DOT language provide a clear visual representation of the experimental workflows.
Caption: Workflow for RP-HPLC analysis of Cbz-PEG3-amine conjugation.
Caption: Workflow for LC-MS analysis of a Cbz-PEG3-amine conjugate.
Caption: Workflow for the fluorescamine-based primary amine assay.
References
A Head-to-Head Comparison of Cbz and Other Amine Protecting Groups for Researchers and Drug Development Professionals
In the intricate world of organic synthesis, particularly in the fields of peptide synthesis, medicinal chemistry, and drug development, the selective protection and deprotection of amine functional groups is a critical strategic consideration. The choice of an appropriate amine protecting group can significantly impact the efficiency, yield, and success of a synthetic route. This guide provides an objective, data-driven comparison of the Carboxybenzyl (Cbz) protecting group with other widely used amine protecting groups: tert-Butoxycarbonyl (Boc), 9-Fluorenylmethoxycarbonyl (Fmoc), and Allyloxycarbonyl (Alloc).
The ideal protecting group should be readily introduced in high yield, stable to a range of reaction conditions, and cleavable under specific, mild conditions that do not affect other functional groups within the molecule. The concept of "orthogonality," the ability to deprotect one group in the presence of others, is a cornerstone of modern synthetic strategy, enabling the synthesis of complex molecules with multiple functionalities.[1][2] This guide will delve into the key performance characteristics of Cbz, Boc, Fmoc, and Alloc, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key concepts to aid researchers in making informed decisions for their synthetic endeavors.
At a Glance: Key Characteristics and Orthogonality
The primary distinction between these protecting groups lies in their lability to different reagents, which forms the basis of their orthogonality. The Cbz group is typically removed by hydrogenolysis, the Boc group is acid-labile, the Fmoc group is base-labile, and the Alloc group is cleaved by palladium catalysis.[1][3] This fundamental difference allows for their selective removal, enabling complex synthetic strategies.[1]
| Protecting Group | Structure | Primary Deprotection Condition | Orthogonal To |
| Cbz | Benzyl Carbamate | Catalytic Hydrogenolysis (H₂, Pd/C) | Boc, Fmoc, Alloc |
| Boc | tert-Butyl Carbamate | Strong Acid (e.g., TFA, HCl) | Cbz, Fmoc, Alloc |
| Fmoc | Fluorenylmethoxycarbonyl | Base (e.g., Piperidine) | Cbz, Boc, Alloc |
| Alloc | Allyl Carbamate | Pd(0) Catalysis | Cbz, Boc, Fmoc |
Quantitative Comparison of Amine Protecting Groups
The following tables summarize the stability and deprotection conditions for Cbz, Boc, Fmoc, and Alloc, along with representative quantitative data for protection and deprotection reactions. Yields and reaction times are highly substrate-dependent and the provided data should be considered illustrative.
Table 1: Stability of Common Amine Protecting Groups
| Protecting Group | Stable To | Labile To |
| Cbz | Mild acids, bases | Catalytic hydrogenation, strong acids (e.g., HBr) |
| Boc | Bases (generally), catalytic hydrogenation, nucleophiles | Strong acids (e.g., TFA, HCl), some Lewis acids |
| Fmoc | Acids | Bases (e.g., piperidine, DBU) |
| Alloc | Acids, bases | Pd(0) catalysis |
Table 2: Representative Conditions and Performance for Amine Protection
| Protecting Group | Substrate | Reagents and Conditions | Time | Yield (%) |
| Cbz | Aniline | Cbz-Cl, NaHCO₃, THF/H₂O, 0 °C | 20 h | 90 |
| Boc | Benzylamine | (Boc)₂O, Et₃N, MeOH/H₂O | 16 h | ~90-97 |
| Fmoc | Phenylalanine Methyl Ester | Fmoc-Cl, NaHCO₃, Dioxane/H₂O | 12 h | >95 |
| Alloc | Glycine Ethyl Ester | Alloc-Cl, NaHCO₃, THF/H₂O | 12 h | 87 |
Table 3: Representative Conditions and Performance for Amine Deprotection
| Protecting Group | Substrate | Reagents and Conditions | Time | Yield (%) |
| Cbz | N-Cbz-Aniline | H₂, 10% Pd/C, MeOH, rt | 1-4 h | >95 |
| Boc | N-Boc-Aniline | TFA/DCM (1:1), rt | 30 min - 2 h | >95 |
| Fmoc | N-Fmoc-Alanine | 20% Piperidine in DMF, rt | 7 min | Quantitative |
| Alloc | N-Alloc-Amine | Pd(PPh₃)₄, PhSiH₃, DCM, 0 °C | 1 h | High |
Experimental Protocols
Detailed methodologies for the introduction and removal of each protecting group are provided below.
Cbz (Carboxybenzyl) Group
Protection of an Amine:
-
Dissolve the amine (1.0 equiv) in a mixture of THF and water (2:1).
-
Add sodium bicarbonate (2.0 equiv).
-
Cool the mixture to 0 °C.
-
Slowly add benzyl chloroformate (Cbz-Cl, 1.2 equiv).
-
Stir the reaction mixture at 0 °C for 4-6 hours or until completion as monitored by TLC.
-
Dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the Cbz-protected amine by column chromatography or recrystallization.
Deprotection via Catalytic Hydrogenolysis:
-
Dissolve the Cbz-protected amine in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol% Pd).
-
Purge the reaction vessel with hydrogen gas (a balloon is often sufficient for small-scale reactions).
-
Stir the mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 1-4 hours.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Boc (tert-Butoxycarbonyl) Group
Protection of an Amine:
-
Dissolve the amine (1.0 equiv) in a suitable solvent such as a mixture of water and THF (1:1).
-
Add triethylamine (1.5 equiv).
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv) portion-wise.
-
Stir the reaction at room temperature for 2-16 hours, monitoring by TLC.
-
Once the reaction is complete, remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the Boc-protected amine.
Deprotection using Trifluoroacetic Acid (TFA):
-
Dissolve the Boc-protected amine in dichloromethane (DCM).
-
Add an equal volume of trifluoroacetic acid (TFA) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours, monitoring by TLC.
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in a suitable solvent and neutralize with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the deprotected amine.
Fmoc (9-Fluorenylmethoxycarbonyl) Group
Protection of an Amine:
-
Dissolve the amino acid (1.0 equiv) in a 10% aqueous sodium carbonate solution.
-
In a separate flask, dissolve Fmoc-OSu (1.05 equiv) in dioxane.
-
Slowly add the Fmoc-OSu solution to the amino acid solution with vigorous stirring.
-
Stir the reaction mixture at room temperature overnight.
-
Dilute the reaction with water and wash with diethyl ether to remove unreacted Fmoc-OSu.
-
Acidify the aqueous layer to pH 2 with 1 M HCl, which will precipitate the Fmoc-protected amino acid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Deprotection using Piperidine:
-
Dissolve the Fmoc-protected amine in N,N-dimethylformamide (DMF).
-
Add a solution of 20% piperidine in DMF.
-
Stir the reaction at room temperature. Deprotection is typically rapid, often complete within 30 minutes.
-
Monitor the reaction by TLC.
-
Remove the solvent and piperidine under reduced pressure. The dibenzofulvene-piperidine adduct can be removed by chromatography or by precipitation of the product.
Alloc (Allyloxycarbonyl) Group
Protection of an Amine:
-
Dissolve the amine (1.0 equiv) and sodium bicarbonate (2.0 equiv) in a mixture of THF and water (1:1).
-
Cool the mixture to 0 °C and add allyl chloroformate (Alloc-Cl, 1.1 equiv) dropwise.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Dilute with water and extract with an organic solvent.
-
Wash the organic phase, dry, and concentrate to give the Alloc-protected amine.
Deprotection using Palladium(0):
-
Dissolve the Alloc-protected amine in an anhydrous, deoxygenated solvent such as DCM or THF under an inert atmosphere.
-
Add a scavenger such as phenylsilane (PhSiH₃, 3-5 equiv).
-
Add the palladium catalyst, typically tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5-10 mol%).
-
Stir the reaction at room temperature for 30-60 minutes, monitoring by TLC.
-
Upon completion, the reaction mixture can be filtered through a short pad of silica gel and concentrated.
-
Purify the product by column chromatography.
Visualization of Protecting Group Strategies
The following diagrams illustrate the logical relationships in selecting and utilizing these amine protecting groups.
Conclusion
The choice of an amine protecting group is a critical decision in the design of a synthetic route. The Cbz group, a classic and still highly relevant protecting group, offers a robust option, particularly when orthogonality to acid- and base-labile groups is required. Its removal by catalytic hydrogenolysis provides a mild and often high-yielding deprotection strategy.
Boc and Fmoc are the workhorses of solid-phase peptide synthesis, with their respective acid and base lability forming the foundation of modern automated peptide synthesis. The Alloc group provides a further layer of orthogonality, with its unique palladium-catalyzed deprotection being compatible with a wide range of other functional groups.
By understanding the specific stability, deprotection conditions, and orthogonality of each of these protecting groups, researchers, scientists, and drug development professionals can devise more efficient and elegant strategies for the synthesis of complex molecules, from novel therapeutics to intricate natural products. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for the practical implementation of these essential tools in organic synthesis.
References
Validating Cbz Deprotection: A Comparative Guide to Mass Spectrometry and Chromatographic Techniques
For researchers, scientists, and drug development professionals engaged in multi-step organic synthesis, particularly in peptide and medicinal chemistry, the robust validation of protecting group removal is critical. The carboxybenzyl (Cbz) group is a widely utilized amine protecting group, and its successful cleavage is a key step in many synthetic routes. This guide provides an objective comparison of mass spectrometry and other common analytical techniques for the validation of Cbz deprotection, supported by representative experimental data and detailed protocols.
The primary method for validating Cbz deprotection is Liquid Chromatography-Mass Spectrometry (LC-MS), which offers high sensitivity and specificity by directly observing the mass change between the starting material and the product.[1] Alternative methods include Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC), which are valuable for monitoring reaction progress and confirming the disappearance of the starting material and appearance of the product.[1][2]
Comparison of Validation Techniques
The choice of validation technique often depends on the required level of certainty, the available instrumentation, and the stage of the research or development process. While mass spectrometry provides definitive structural information, chromatographic methods offer a rapid and cost-effective way to monitor the reaction's progress.
| Parameter | Mass Spectrometry (LC-MS) | High-Performance Liquid Chromatography (HPLC) | Thin-Layer Chromatography (TLC) |
| Principle | Separation by chromatography followed by mass-to-charge ratio detection. | Separation based on differential partitioning between a mobile and stationary phase, with UV detection. | Separation on a solid stationary phase with detection by visualization (e.g., UV light). |
| Data Output | Mass spectrum showing molecular weight of starting material and product. | Chromatogram showing retention times of starting material and product. | Plate showing spots with different Rf values for starting material and product. |
| Confirmation | High (confirms molecular weight change). | Moderate (based on retention time shift). | Low (indicative of a change, but not definitive). |
| Quantitation | Quantitative with appropriate standards. | Highly quantitative with standards. | Semi-quantitative at best. |
| Sensitivity | Very High. | High. | Moderate to Low. |
| Time | ~5-20 minutes per sample. | ~10-30 minutes per sample. | ~5-15 minutes per run. |
| Cost | High (instrumentation and maintenance). | Moderate. | Very Low. |
Experimental Protocols
To illustrate the validation process, we will consider the deprotection of a model compound, N-Cbz-L-phenylalanine, to L-phenylalanine.
Model Reaction:
-
Starting Material: N-Cbz-L-phenylalanine (MW: 299.33 g/mol )
-
Product: L-phenylalanine (MW: 165.19 g/mol )
-
Expected Mass Change: -134.14 amu
1. Cbz Deprotection via Catalytic Hydrogenolysis
This protocol describes a standard method for removing the Cbz protecting group.
-
Reagents and Materials:
-
N-Cbz-L-phenylalanine
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂) balloon or hydrogenator
-
Inert gas (Nitrogen or Argon)
-
Filtration apparatus (e.g., Celite pad)
-
-
Procedure:
-
Dissolve N-Cbz-L-phenylalanine in methanol in a round-bottom flask.
-
Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the substrate).
-
Purge the flask with an inert gas.
-
Introduce hydrogen gas and stir the reaction vigorously at room temperature.
-
Monitor the reaction progress by TLC, HPLC, or LC-MS.
-
Upon completion, purge the flask with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate to obtain the crude product.
-
2. Validation by Mass Spectrometry (LC-MS)
-
Instrumentation: Liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
Procedure:
-
Dilute a small aliquot of the reaction mixture in an appropriate solvent (e.g., methanol).
-
Inject the sample into the LC-MS system.
-
Monitor for the disappearance of the starting material's molecular ion peak (e.g., m/z 300.3 for [M+H]⁺ of N-Cbz-L-phenylalanine) and the appearance of the product's molecular ion peak (e.g., m/z 166.2 for [M+H]⁺ of L-phenylalanine).
-
3. Validation by High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: HPLC system with a UV detector and a C18 column.
-
Procedure:
-
Prepare a standard of the starting material.
-
Inject the standard to determine its retention time.
-
Inject an aliquot of the reaction mixture.
-
Monitor the chromatogram for the disappearance of the starting material peak and the appearance of a new, typically more polar (earlier eluting), product peak.
-
4. Monitoring by Thin-Layer Chromatography (TLC)
-
Materials: TLC plates (silica gel), developing chamber, appropriate solvent system (e.g., ethyl acetate/hexanes), and a UV lamp for visualization.
-
Procedure:
-
Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on a TLC plate.
-
Develop the plate in a suitable solvent system.
-
Visualize the plate under UV light.
-
The reaction is complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane, and a new, more polar (lower Rf) spot for the product is observed.
-
Visualizing the Workflow
The following diagram illustrates the experimental workflow for Cbz deprotection and its subsequent validation.
Caption: Workflow for Cbz deprotection and validation.
References
Performance of CbzNH-PEG3-CH2CH2NH2 Linker in Diverse Biological Assays: A Comparative Guide
In the rapidly evolving fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker connecting the targeting moiety to the payload or E3 ligase ligand is a critical determinant of therapeutic efficacy, stability, and overall performance. This guide provides a comparative analysis of the CbzNH-PEG3-CH2CH2NH2 linker, a bifunctional linker featuring a carboxybenzyl (Cbz)-protected amine and a short polyethylene glycol (PEG) chain.
While direct comparative studies on this specific linker are limited in publicly available literature, this guide synthesizes data from studies on structurally related short-chain PEG and alkyl linkers to provide a performance overview in key assays. The Cbz protecting group offers a stable linkage that can be removed under specific conditions for further conjugation, while the PEG3 spacer enhances hydrophilicity, a crucial factor for improving the pharmacokinetic properties of complex bioconjugates.
Data Presentation: Comparative Performance in PROTACs and ADCs
The following tables summarize quantitative data from literature, comparing the performance of short-chain PEG linkers with other linker types in both PROTAC and ADC applications. This data serves as a proxy to estimate the performance of a this compound linker.
Table 1: Comparative Performance of Linkers in PROTACs
| Linker Type | Representative Linker | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Key Observation |
| PEG Linker | PEG4 | BTK | Cereblon | <10 | >90 | Short PEG linkers can facilitate potent degradation.[1] |
| PEG Linker | PEG2 | BRD4 | Cereblon | >5000 | <20 | Linker length is critical; very short linkers can be suboptimal.[2] |
| Alkyl Linker | C8 Alkyl Chain | BRD4 | VHL | ~50 | ~85 | Alkyl linkers can be effective but may impart hydrophobicity.[2] |
| Alkyl Linker | C12 Alkyl Chain | TBK1 | VHL | >1000 | No degradation | Linker length and composition are highly target-dependent.[2] |
Note: DC50 is the concentration for 50% degradation, and Dmax is the maximum degradation. Lower DC50 and higher Dmax values indicate better performance.
Table 2: Comparative Performance of Linkers in ADCs
| Linker Type | Representative Linker | Payload | Plasma Stability (% intact ADC after 7 days) | In Vivo Efficacy (% tumor growth inhibition) | Key Observation |
| PEG Linker | PEG4 side-chain | MMAE | ~75 | ~60 | Short PEG chains improve plasma stability and efficacy over non-PEGylated linkers.[3] |
| PEG Linker | PEG8 side-chain | MMAE | ~85 | ~80 | Longer PEG chains can further enhance plasma stability and in vivo efficacy. |
| Non-PEGylated | Alkyl-based | MMAE | ~40 | ~15 | Lack of PEG can lead to rapid clearance and reduced efficacy. |
Experimental Protocols
Detailed methodologies for key assays are crucial for the reproducible evaluation of linker performance.
Protocol 1: PROTAC-Mediated Protein Degradation Assay (Western Blot)
This protocol outlines the quantification of target protein degradation in cells treated with a PROTAC.
1. Cell Culture and Treatment:
- Plate cells at a suitable density and allow them to attach overnight.
- Treat the cells with a serial dilution of the PROTAC compound (e.g., 0.1 nM to 10 µM) or a vehicle control (e.g., DMSO).
- Incubate for a specified duration (e.g., 16-24 hours) at 37°C.
2. Cell Lysis:
- After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
- Add lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
- Incubate on ice for 30 minutes and then centrifuge to pellet cell debris.
3. Protein Quantification:
- Determine the protein concentration of the supernatant using a BCA assay.
4. Western Blotting:
- Normalize protein amounts and prepare samples with Laemmli buffer.
- Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane and incubate with a primary antibody specific to the target protein, followed by an HRP-conjugated secondary antibody.
- Detect the signal using a chemiluminescent substrate.
5. Data Analysis:
- Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
- Calculate the percentage of protein degradation relative to the vehicle control.
- Determine DC50 and Dmax values by fitting the data to a dose-response curve.
Protocol 2: ADC Plasma Stability Assay (LC-MS)
This protocol assesses the stability of an ADC in plasma by measuring the drug-to-antibody ratio (DAR) over time.
1. Incubation:
- Incubate the ADC at a final concentration of approximately 1 mg/mL in plasma (e.g., human, mouse) at 37°C.
- Collect aliquots at various time points (e.g., 0, 24, 48, 96, and 168 hours).
2. Sample Preparation:
- For each time point, capture the ADC from the plasma using an immunoaffinity method (e.g., protein A magnetic beads).
- Wash the beads to remove non-specifically bound proteins.
3. ADC Elution and Deglycosylation:
- Elute the ADC from the beads.
- Treat the ADC with an enzyme such as PNGase F to remove N-linked glycans, which simplifies the mass spectrum.
4. LC-MS Analysis:
- Analyze the samples using a liquid chromatography system coupled to a high-resolution mass spectrometer.
- Separate the ADC from contaminants on a suitable column (e.g., a reversed-phase column).
- Acquire mass spectra of the intact ADC.
5. Data Analysis:
- Deconvolute the mass spectra to determine the masses of the different ADC species (with varying numbers of attached drugs).
- Calculate the average DAR at each time point by averaging the DAR values of all species, weighted by their relative abundance.
- Plot the average DAR over time to assess stability. A decrease in DAR indicates linker cleavage and payload loss.
Mandatory Visualization
The following diagrams illustrate key pathways and workflows relevant to the evaluation of the this compound linker.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
